2,3,5-Trimethylbenzene-1-sulfonamide
Description
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Properties
CAS No. |
116340-69-3 |
|---|---|
Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.268 |
IUPAC Name |
2,3,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-6-4-7(2)8(3)9(5-6)13(10,11)12/h4-5H,1-3H3,(H2,10,11,12) |
InChI Key |
NJTAPRPTZXYYRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)N)C)C |
Synonyms |
Benzenesulfonamide, 2,3,5-trimethyl- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
2,3,5-Trimethylbenzene-1-sulfonamide: Synthesis, Structural Properties, and Carbonic Anhydrase Inhibition Profile
Topic: 2,3,5-Trimethylbenzene-1-sulfonamide (CAS 116340-69-3) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
This compound (CAS 116340-69-3) is a specialized aromatic sulfonamide derivative primarily utilized in medicinal chemistry as a hydrophobic scaffold for Carbonic Anhydrase (CA) inhibitors.[1] Unlike its symmetrical isomer, 2,4,6-trimethylbenzenesulfonamide (Mesitylenesulfonamide), the 2,3,5-isomer offers a unique steric profile that probes the hydrophobic pockets of enzyme active sites with distinct regiochemical selectivity.
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via the chlorosulfonation of pseudocumene, its physicochemical properties, and its mechanistic role in inhibiting metalloenzymes.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
The 2,3,5-trimethyl substitution pattern creates a highly lipophilic "tail" attached to the polar sulfonamide "head." This amphiphilic nature is critical for its biological activity, particularly in crossing the blood-brain barrier (BBB) or penetrating tumor microenvironments.
Table 1: Physicochemical Specifications
| Parameter | Data |
| CAS Number | 116340-69-3 |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₃NO₂S |
| Molecular Weight | 199.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Low solubility in Water |
| pKa (Sulfonamide NH) | ~10.0 (Weakly acidic) |
| LogP (Predicted) | ~2.1 - 2.4 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
Synthesis & Production Methodology
The synthesis of this compound is achieved through the chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene) , followed by amination. A critical challenge in this pathway is regioselectivity . Sulfonation of pseudocumene yields a mixture of isomers, predominantly the 2,4,5-isomer (due to steric factors), making the isolation of the 2,3,5-isomer a key process step.
Reaction Workflow
The synthesis proceeds in two stages:
-
Electrophilic Aromatic Substitution (EAS): Reaction of 1,2,4-trimethylbenzene with chlorosulfonic acid (
) to form the sulfonyl chloride. -
Nucleophilic Substitution: Reaction of the sulfonyl chloride with ammonia (
) to yield the sulfonamide.
Detailed Protocol
Reagents:
-
1,2,4-Trimethylbenzene (Pseudocumene) [Starting Material][2][3][4]
-
Chlorosulfonic acid (Excess, as solvent and reagent)[5]
-
Ammonium hydroxide (25-30% aq) or Ammonia gas
-
Solvents: Dichloromethane (DCM), Ethanol (for recrystallization)
Step-by-Step Methodology:
-
Chlorosulfonation:
-
Cool chlorosulfonic acid (3.0 equiv) to 0°C in a chemically resistant flask equipped with a drying tube.
-
Add 1,2,4-trimethylbenzene (1.0 equiv) dropwise over 30 minutes, maintaining the internal temperature < 5°C. Note: Low temperature favors the kinetic product and minimizes sulfone byproduct formation.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chlorides will precipitate as an oil or solid.
-
Extraction: Extract the aqueous mixture with DCM (3x). Wash the organic layer with cold water and brine, then dry over anhydrous
.
-
-
Amination:
-
Cool the DCM solution of the crude sulfonyl chloride to 0°C.
-
Add aqueous ammonium hydroxide (5.0 equiv) or bubble anhydrous ammonia gas through the solution for 30 minutes.
-
Stir at room temperature for 4 hours.
-
Evaporate the solvent to yield the crude sulfonamide mixture.
-
-
Purification (Isomer Separation):
-
The crude mixture contains predominantly 2,4,5-trimethylbenzenesulfonamide and the target 2,3,5-isomer.
-
Fractional Recrystallization: Dissolve the crude solid in boiling ethanol/water (9:1). The 2,4,5-isomer is typically less soluble and crystallizes first upon cooling. Filter off the major isomer.
-
Concentrate the mother liquor to induce crystallization of the This compound .
-
Validation: Verify isomer purity via
-NMR. The 2,3,5-isomer will show two distinct aromatic protons (singlets or meta-coupling) and three methyl peaks.
-
Visualizing the Reaction Pathway
Caption: Synthetic workflow for this compound highlighting the critical isomer separation step.
Mechanism of Action: Carbonic Anhydrase Inhibition[13]
The primary pharmacological utility of this compound lies in its ability to inhibit Carbonic Anhydrases (CAs) , a family of zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide.
Binding Topology
The molecule acts as a classical zinc-binding inhibitor (ZBG). Its efficacy is governed by two structural domains:
-
The Zinc-Binding Group (Sulfonamide): The deprotonated sulfonamide nitrogen (
) coordinates directly to the ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion. -
The Hydrophobic Tail (2,3,5-Trimethylbenzene): This moiety extends into the hydrophobic pocket of the enzyme. The specific 2,3,5-substitution pattern provides a unique steric "fit" compared to the 2,4,6-isomer, often leading to differential selectivity between CA isoforms (e.g., cytosolic hCA I/II vs. transmembrane tumor-associated hCA IX/XII).
Structural Logic Diagram
Caption: Mechanistic interaction map showing the coordination of the sulfonamide head to the Zinc ion and the hydrophobic packing of the trimethyl tail.
Applications in Drug Development[13]
Isoform Selectivity Probe
Researchers use the 2,3,5-isomer to map the steric tolerance of the CA active site.
-
hCA I & II (Cytosolic): Ubiquitous isoforms involved in pH regulation. The 2,3,5-isomer typically shows nanomolar (
) inhibition. -
hCA IX & XII (Tumor-Associated): Transmembrane isoforms overexpressed in hypoxic tumors. The lipophilicity of the trimethylbenzene scaffold aids in targeting these isoforms in the acidic tumor microenvironment.
Synthetic Intermediate
The compound serves as a precursor for more complex sulfonylureas (antidiabetic agents) or N-substituted sulfonamides (diuretics/anticonvulsants) via reaction with isocyanates or alkyl halides.
Safety & Handling (SDS Summary)
While specific toxicological data for this isomer is limited, it shares the general hazard profile of substituted benzenesulfonamides.
-
Signal Word: Warning
-
Hazard Statements:
-
Precautions:
-
Handle in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
Sulfonamide Allergy: Personnel with known sulfa drug allergies should avoid contact, as cross-reactivity is possible.
-
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
BenchChem. (2025).[11] The Sulfonylation of 1,3,5-Trimethylbenzene: A Comprehensive Technical Guide. (Reference for general trimethylbenzene sulfonation mechanisms). Link
-
PubChem. (2025).[9] Compound Summary: Benzenesulfonamide, 2,3,5-trimethyl- (CAS 116340-69-3).[1] National Library of Medicine. Link
-
Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. (Authoritative text on chlorosulfonation regiochemistry). Link
-
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating 1,3,5-triazine moieties. Bioorganic & Medicinal Chemistry Letters. (Context for sulfonamide tail SAR). Link
Sources
- 1. m.chem960.com [m.chem960.com]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. 1,2,4-Trimethylbenzene - Wikipedia [en.wikipedia.org]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. api.pageplace.de [api.pageplace.de]
- 6. isotope.com [isotope.com]
- 7. Trimethyl benzene isomers - Hazardous Agents | Haz-Map [haz-map.com]
- 8. osha.gov [osha.gov]
- 9. Mesitylene | C9H12 | CID 7947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,2,4-Trimethylbenzene | C9H12 | CID 7247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Chemical structure and properties of 2,3,5-trimethylbenzenesulfonamide
[1][2]
Executive Summary
2,3,5-Trimethylbenzenesulfonamide is a substituted aromatic sulfonamide used primarily as a specialized intermediate in medicinal chemistry and as a probe for carbonic anhydrase (CA) inhibition studies.[1] Unlike its more common isomers—2,4,6-trimethylbenzenesulfonamide (Mesitylenesulfonamide) and 2,4,5-trimethylbenzenesulfonamide (Pseudocumenesulfonamide)—the 2,3,5-isomer presents a unique steric profile due to the specific arrangement of methyl groups relative to the sulfonamide moiety.[1] This guide addresses the challenge of regioselective synthesis and characterization of this specific isomer.
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | 2,3,5-Trimethylbenzene-1-sulfonamide |
| Common Name | Isopseudocumenesulfonamide (non-standard) |
| Molecular Formula | C |
| Molecular Weight | 199.27 g/mol |
| CAS Number | Note: Often indexed under general trimethylbenzenesulfonamides or specific derivatives. Specific isomer CAS requires registry verification (e.g., related to 2,3,5-trimethylaniline precursors). |
| SMILES | CC1=CC(=C(C(=C1)S(=O)(=O)N)C)C |
| Structural Class | Polysubstituted Benzenesulfonamide |
Structural Analysis
The molecule consists of a benzene core substituted with three methyl groups at positions 2, 3, and 5, and a sulfonamide group (
-
Steric Environment: The sulfonamide group is flanked by a methyl group at the ortho (2) position, creating moderate steric hindrance, though less than the 2,6-dimethyl substitution seen in mesitylenesulfonamide.[1]
-
Electronic Effects: The three methyl groups act as weak electron donors (inductive effect), increasing the electron density of the aromatic ring compared to unsubstituted benzenesulfonamide.[1] This typically lowers the acidity of the sulfonamide N-H protons slightly (higher pKa).
Synthesis & Manufacturing
Critical Technical Insight: Direct chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene) predominantly yields the 2,4,5-isomer due to steric directing effects.[1] To obtain the 2,3,5-isomer with high purity, a regioselective route starting from 2,3,5-trimethylaniline is required.
Protocol: Diazotization-Sulfonylation (Meerwein Modification)
This protocol ensures the sulfonamide group is installed exactly where the amine was, guaranteeing the 2,3,5-substitution pattern.[1]
Step 1: Diazotization
-
Precursor: 2,3,5-Trimethylaniline.
-
Conditions: Aqueous HCl, 0–5°C.
-
Mechanism: Formation of the diazonium salt.[1]
Step 2: Chlorosulfonylation (Sandmeyer-type)
-
Reagents: Sulfur dioxide (saturated in acetic acid) and Copper(II) chloride catalyst.[1]
-
Intermediate: 2,3,5-Trimethylbenzenesulfonyl chloride.[1]
-
Observation: Evolution of nitrogen gas indicates reaction progress.
Step 3: Amination
-
Reagents: Aqueous ammonia (28%) or anhydrous ammonia in THF.
-
Purification: Recrystallization from Ethanol/Water.[1]
Figure 1: Regioselective synthesis pathway via diazonium intermediate.
Physiochemical Properties[2][4]
| Property | Value (Experimental/Predicted) |
| Physical State | White to off-white crystalline solid |
| Melting Point | 135–138 °C (Predicted range based on isomers) |
| Solubility (Water) | Low (< 1 mg/mL) |
| Solubility (Organic) | Soluble in DMSO, Ethanol, Methanol, DMF |
| pKa | ~10.5 (Sulfonamide NH) |
| LogP | ~2.3 (Lipophilic) |
Analytical Characterization (Expected Signatures)
-
H NMR (DMSO-d
, 400 MHz): -
IR Spectroscopy:
-
3200–3350 cm
: N-H stretching (primary sulfonamide). -
1330 cm
& 1160 cm : S=O asymmetric and symmetric stretching.
-
Pharmacological Relevance
Carbonic Anhydrase Inhibition
Like most primary sulfonamides (
-
Mechanism: The deprotonated sulfonamide nitrogen coordinates with the Zn
ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.[1] -
Selectivity: The steric bulk of the 2,3,5-trimethyl moiety makes this compound a useful probe for exploring the active site topology of specific CA isoforms (e.g., hCA I vs. hCA II).[1] The methyl group at position 2 (ortho) imposes a specific rotational constraint on the benzene ring within the active site.
Figure 2: Mechanism of Carbonic Anhydrase inhibition by sulfonamides.
Safety & Handling
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
PubChem Compound Summary . 2,4,6-Trimethylbenzenesulfonamide (Isomer comparison data). National Library of Medicine. Link
-
Hinsberg Reaction Context . Differentiation of amines and synthesis of sulfonamides. Chemistry LibreTexts. Link
-
Synthesis of Sulfonyl Chlorides . Meerwein reaction mechanism for diazonium salts. Organic Chemistry Portal. Link
Difference between 2,3,5-trimethylbenzene-1-sulfonamide and mesitylenesulfonamide
An In-Depth Technical Guide to the Isomeric Distinction Between 2,3,5-Trimethylbenzene-1-Sulfonamide and Mesitylenesulfonamide
Abstract
In the landscape of aromatic sulfonamides, positional isomerism dictates a molecule's physicochemical properties, reactivity, and utility in research and development. This guide provides a detailed comparative analysis of two isomers of trimethylbenzenesulfonamide: the asymmetric this compound and the symmetric 2,4,6-trimethylbenzene-1-sulfonamide, commonly known as mesitylenesulfonamide. We will dissect the profound impact of methyl group placement on steric hindrance, electronic character, and spectroscopic signatures. This document serves as a crucial resource for researchers, medicinal chemists, and materials scientists, offering field-proven insights into the selection and application of these distinct chemical entities.
Introduction: The Significance of Aromatic Sulfonamides and Isomerism
The sulfonamide functional group, R−S(=O)₂−NR₂, is a cornerstone of modern chemistry.[1] Its presence is integral to a vast array of pharmaceuticals, including antibacterial, anti-inflammatory, and anti-tumor agents, where it often acts as a critical pharmacophore.[2][3][4] Beyond medicine, aromatic sulfonamides are pivotal in the synthesis of dyes, polymers, and catalysts.
The biological and chemical behavior of an aromatic sulfonamide is not solely defined by the core functional group but is exquisitely sensitive to the substitution pattern on the aromatic ring. Positional isomerism—the variation in the location of substituents—can dramatically alter a molecule's three-dimensional shape, electronic distribution, and capacity for intermolecular interactions.[5] This guide focuses on two such isomers, this compound and mesitylenesulfonamide, to illuminate how subtle structural changes lead to significant functional differences.
Molecular Architecture: A Tale of Two Isomers
The fundamental difference between the two compounds lies in the arrangement of the three methyl groups on the benzene ring relative to the sulfonamide moiety. This arrangement dictates the molecule's symmetry and the steric environment around the reactive sulfonamide group.
Mesitylenesulfonamide (2,4,6-Trimethylbenzene-1-sulfonamide)
Mesitylenesulfonamide is derived from mesitylene (1,3,5-trimethylbenzene), a highly symmetric aromatic hydrocarbon.[6][7] In this isomer, the sulfonamide group is flanked by two ortho-methyl groups, creating a sterically congested environment.
This compound
This isomer is derived from 1,2,4-trimethylbenzene (pseudocumene). Its structure is asymmetric, with the sulfonamide group having only one ortho-methyl group. This results in a significantly more accessible functional group compared to its mesitylene counterpart.
Comparative Physicochemical and Spectroscopic Properties
The isomeric differences manifest directly in the compounds' physical and spectral data.
| Property | Mesitylenesulfonamide (2,4,6-isomer) | This compound | Rationale for Difference |
| IUPAC Name | 2,4,6-Trimethylbenzene-1-sulfonamide | This compound | Positional Isomerism |
| Synonyms | Mesitylenesulfonamide | Pseudocumenesulfonamide (less common) | Derived from mesitylene vs. pseudocumene |
| Molecular Formula | C₉H₁₃NO₂S | C₉H₁₃NO₂S | Same atoms, different arrangement |
| Molecular Weight | 215.27 g/mol | 215.27 g/mol | Isomers have identical molecular weights |
| Symmetry | High (C₂ᵥ point group) | Low (Cₛ point group) | Symmetric vs. asymmetric substitution |
| ¹H NMR Spectrum | Simpler: 2 aromatic H signals (singlet), 2 methyl H signals (2 singlets) | More complex: 3 aromatic H signals, 3 distinct methyl H signals | Symmetry leads to chemically equivalent protons[6] |
| Steric Hindrance | High at the sulfonamide group | Moderate at the sulfonamide group | Two ortho-methyl groups vs. one ortho-methyl group |
Synthesis Pathways: A Reflection of Isomeric Origin
The synthesis of each isomer is dictated by the choice of the starting trimethylbenzene and the principles of electrophilic aromatic substitution (EAS).
Synthesis of Mesitylenesulfonamide
The synthesis is a robust, high-yield, two-step process starting from the highly reactive and symmetrical mesitylene.[8]
-
Sulfonylation: Mesitylene reacts with a sulfonating agent, such as chlorosulfonic acid (ClSO₃H), in an EAS reaction. The three methyl groups are strongly activating and direct the incoming electrophile to one of the equivalent ortho/para positions (2, 4, or 6), yielding a single product: 2,4,6-trimethylbenzenesulfonyl chloride.[8]
-
Amination: The resulting sulfonyl chloride is then treated with ammonia or a primary/secondary amine to yield the corresponding sulfonamide.[1]
Synthesis of this compound
The synthesis of this isomer begins with 1,2,4-trimethylbenzene (pseudocumene). The regiochemical outcome of the sulfonylation is more complex due to the asymmetric nature of the starting material. The methyl groups at positions 1, 2, and 4 activate the ring, but the directing effects must be considered:
-
Position 5: Ortho to the C4-methyl and para to the C2-methyl. This position is highly activated and sterically accessible.
-
Position 3: Ortho to both the C2- and C4-methyl groups. This position is also activated but more sterically hindered.
-
Position 6: Ortho to the C1-methyl. This position is activated but faces steric hindrance from adjacent methyl groups.
In practice, sulfonation of pseudocumene typically yields a mixture of isomers, with the major product often being the one where the bulky sulfonyl group adds to the least sterically hindered, yet still activated, position. The subsequent conversion to the sulfonamide follows the standard amination protocol.
Core Differences in Reactivity and Application
The isomeric distinction is not merely academic; it has profound implications for the behavior and application of these molecules.
The Impact of Steric Hindrance
The most significant difference is the steric shielding of the sulfonamide group.
-
Mesitylenesulfonamide: The two ortho-methyl groups act as bulky sentinels, severely restricting access to the sulfonamide nitrogen and the sulfur atom. This has several consequences:
-
Reduced Reactivity: The N-H protons are less accessible for deprotonation, and the nitrogen is a weaker nucleophile. Reactions involving the sulfonamide group are often sluggish or require harsh conditions.
-
Conformational Locking: The steric clash forces a specific orientation of the sulfonamide group relative to the ring, which can be advantageous in designing molecules with rigid conformations for specific receptor binding. The mesityl group is well-established as a bulky blocking group to enhance selectivity in catalysis or stabilize reactive metal centers.[6]
-
-
This compound: With only one ortho-methyl group, the sulfonamide is significantly more exposed.
-
Higher Reactivity: The N-H protons are more acidic and accessible, and the nitrogen can participate more readily in hydrogen bonding and nucleophilic reactions.
-
Conformational Flexibility: There is greater rotational freedom around the C-S bond, allowing the molecule to adopt a wider range of conformations.
-
Implications for Drug Development and Materials Science
-
For the Medicinal Chemist: The choice between these isomers is a strategic one. If the sulfonamide group is intended to be a non-reactive scaffold or a hydrogen bond donor that fits into a sterically defined pocket, the mesitylene isomer is a superior choice. Conversely, if the sulfonamide nitrogen needs to be functionalized or must remain accessible for broad receptor interactions, the 2,3,5-isomer would be more suitable. The difference in structure also impacts metabolic stability, with the sterically hindered mesitylene derivative likely being more resistant to enzymatic degradation.
-
For the Materials Scientist: Symmetry profoundly influences crystal packing, melting point, and solubility. The high symmetry of mesitylenesulfonamide often leads to a more ordered, stable crystalline lattice and a higher melting point compared to its less symmetrical 2,3,5-isomer. These properties are critical in the development of organic electronic materials, polymers, and crystalline solids.
Experimental Protocols
The following protocols are provided as a validated methodology for the synthesis of the key precursor to mesitylenesulfonamide.
Protocol: Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride
Safety Notice: This procedure involves corrosive and reactive chemicals. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials:
-
1,3,5-Trimethylbenzene (Mesitylene)
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with mesitylene (1.0 eq) and anhydrous DCM.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, very carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2,4,6-trimethylbenzenesulfonyl chloride, which can be purified by recrystallization or column chromatography.[8][9]
Protocol: General Synthesis of Primary Sulfonamide
-
Dissolve the 2,4,6-trimethylbenzenesulfonyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or acetone.
-
Cool the solution to 0 °C.
-
Bubble ammonia gas through the solution or add concentrated aqueous ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude mesitylenesulfonamide. Purify by recrystallization.
Conclusion
While this compound and mesitylenesulfonamide share the same molecular formula, they are fundamentally different compounds. The symmetric, sterically hindered nature of mesitylenesulfonamide contrasts sharply with the asymmetric and more accessible profile of the 2,3,5-isomer. These differences, rooted in the placement of three methyl groups, dictate their synthesis, spectroscopic properties, reactivity, and ultimately, their suitability for specific applications in drug discovery and materials science. A thorough understanding of this isomeric distinction is paramount for any scientist working with substituted aromatic sulfonamides, enabling rational design and predictable outcomes in their research endeavors.
References
- Royal Society of Chemistry. (n.d.). Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. New Journal of Chemistry.
- BenchChem. (2025). Comparative Analysis of Aminophenyl Sulfonamide Isomers: A Guide for Researchers.
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
- BenchChem. (2025). Spectroscopic Characterization of Methanesulfonamide: A Technical Guide.
- UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides.
- BenchChem. (2025). Discovery and first reported synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene.
- Igwe, K. K., & Okoro, U. C. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Heliyon.
- Spada, R. S., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules.
- PubChem. (n.d.). 2,3,5,6-tetramethylbenzene-1-sulfonamide.
- BenchChem. (2025). The Sulfonylation of 1,3,5-Trimethylbenzene: A Comprehensive Technical Guide.
- Organic Syntheses. (n.d.). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide.
- Strom, B. L., et al. (2006). Difference in Risks of Allergic Reaction to Sulfonamide Drugs Based on Chemical Structure. The Annals of Pharmacotherapy.
- Wikipedia. (n.d.). Mesitylene.
- Matrix Fine Chemicals. (n.d.). 2,4,6-TRIMETHYLBENZENE-1-SULFONIC ACID.
- PubChem. (n.d.). N-amino-3-aminopyridinium mesityl sulfonate.
- Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis.
- ChemScene. (n.d.). 2,4,6-Trimethyl-n-propylbenzene-1-sulfonamide.
- PubChem. (n.d.). Mesitylene.
- Wikipedia. (n.d.). Sulfonamide.
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mesitylene - Wikipedia [en.wikipedia.org]
- 7. Mesitylene | C9H12 | CID 7947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Isomeric Identification of Pseudocumene Sulfonamides
Executive Summary
The sulfonation of pseudocumene (1,2,4-trimethylbenzene) is a foundational reaction in the synthesis of diuretic agents, carbonic anhydrase inhibitors, and lipophilic drug scaffolds. However, the symmetry-breaking nature of the trimethyl substitution pattern creates a critical challenge: regioisomerism .
While the 5-position is kinetically and thermodynamically favored, the 6-position isomer is a persistent impurity that is difficult to separate and often co-crystallizes with the target. Misidentification of these isomers leads to incorrect structure-activity relationship (SAR) data and regulatory compliance failures.
This guide provides a definitive, self-validating workflow to identify and distinguish the major isomer (2,4,5-trimethylbenzenesulfonamide ) from its primary regioisomer (2,3,5-trimethylbenzenesulfonamide ), utilizing NMR spectroscopy and crystallographic logic.
Part 1: The Isomer Landscape
To understand the identification, one must first understand the origin. The starting material, 1,2,4-trimethylbenzene, has three chemically distinct aromatic protons, leading to three potential sulfonation sites.
Regiochemistry of Sulfonation
Electrophilic aromatic substitution (chlorosulfonation) is governed by the directing effects of the three methyl groups (ortho/para directors).
| Position (Relative to 1,2,4-Me) | Steric Environment | Electronic Activation | Outcome | Product IUPAC Name |
| C-5 | Para to C-2 Me; Meta to C-4 Me. | Highly Activated | Major | 2,4,5-trimethylbenzenesulfonamide |
| C-6 | Ortho to C-1 Me; Meta to C-4 Me. | Moderately Activated | Minor | 2,3,5-trimethylbenzenesulfonamide |
| C-3 | Flanked by C-2 Me and C-4 Me. | Sterically Forbidden | Trace/Null | 2,3,6-trimethylbenzenesulfonamide |
Note: The "Jacobsen Rearrangement" can occasionally migrate methyl groups under harsh acidic conditions, but typical chlorosulfonation (
Structural Visualization
The following diagram illustrates the divergence in synthesis and the resulting substitution patterns.
Figure 1: Reaction pathway showing the steric divergence of pseudocumene sulfonation.
Part 2: Analytical Distinction Protocol
The structural similarity between the 2,4,5- and 2,3,5-isomers renders standard LC-MS retention times unreliable without authentic standards. NMR spectroscopy is the primary tool for absolute structural assignment.
The "Smoking Gun": Aromatic Coupling Constants
The most rapid method to distinguish the isomers is the coupling pattern of the two remaining aromatic protons.
-
2,4,5-Isomer (Major): The protons are located at positions 3 and 6 (relative to the original ring). In the sulfonamide product, these protons are para to each other.
-
Signal: Two singlets.
-
Coupling (
): Para-coupling is typically . Often unresolved, appearing as sharp singlets.[1]
-
-
2,3,5-Isomer (Minor): The protons are located at positions 4 and 6 (relative to the sulfonamide at 1). These protons are meta to each other.
-
Signal: Two doublets (or broad singlets).
-
Coupling (
): Meta-coupling is typically . This splitting is usually visible on a 400 MHz instrument.
-
Nuclear Overhauser Effect (NOE) Logic
If coupling is ambiguous due to line broadening (common with sulfonamide NH exchange), 1D-NOE or 2D-NOESY is the definitive confirmation.
The Experiment: Irradiate the Methyl region (~2.2 - 2.6 ppm).
| Feature | 2,4,5-Isomer (Major) | 2,3,5-Isomer (Minor) |
| Methyl Environment | Methyls at 2, 4, 5 are adjacent (4,5) or isolated (2). | Methyls at 2, 3,[2] 5. Methyls 2 and 3 are vicinal . |
| Aromatic NOE | H3 shows NOE from two methyls (Me-2 and Me-4).H6 shows NOE from one methyl (Me-5). | H4 shows NOE from two methyls (Me-3 and Me-5).H6 shows NOE from one methyl (Me-5). |
| Methyl-Methyl NOE | Strong NOE between Me-4 and Me-5. | Strong NOE between Me-2 and Me-3. |
Critical Distinction: In the 2,4,5-isomer, the proton sandwiched between methyls (H3) is flanked by methyls that are not adjacent to each other. In the 2,3,5-isomer, the methyls (2,3) are vicinal, creating a very distinct strong NOE cross-peak between the methyl signals themselves, which is distinct from the 4,5-methyl interaction in the major isomer.
Part 3: Step-by-Step Experimental Workflow
This protocol ensures data integrity and reproducibility.
Sample Preparation
-
Solvent Choice: Use DMSO-d6 (0.6 mL).
-
Why?
often leads to broadening of the sulfonamide ( ) protons due to exchange and poor solubility. DMSO sharpens these peaks and separates the aromatic signals significantly.
-
-
Concentration: Prepare a solution of ~10-15 mg/mL. High concentration is required for clear NOE signals.
NMR Acquisition Parameters
-
1H Standard: 16 scans, 30° relaxation delay (d1) to ensure accurate integration of methyls.
-
13C DEPT-135: Critical to confirm the number of CH vs C-quat. Both isomers have 2 CH and 3 CH3, but chemical shifts differ.
-
NOESY: Mixing time (
) of 500ms.
Data Interpretation Workflow
Figure 2: Logical decision tree for NMR-based isomer assignment.
Part 4: Crystallographic Validation
While NMR is the daily workhorse, X-ray crystallography provides the absolute configuration.
-
2,4,5-Trimethylbenzenesulfonamide:
-
Crystal System: Monoclinic.[3]
-
Space Group: Typically
.[3] -
Key Feature: The sulfonamide nitrogen often forms hydrogen-bonded dimers. The steric bulk of the ortho-methyl (position 4 relative to sulfonamide? No, position 2 and 4 methyls) forces the sulfonamide group to twist out of the plane.
-
Reference Check: The structure of the closely related 2,4,5-trichlorobenzenesulfonate has been solved, showing gauche orientation of rings [1].
-
References
-
Crystal structure of phenyl 2,4,5-trichlorobenzenesulfonate. Source: National Institutes of Health (PMC) URL:[Link]
-
1,2,4-Trimethylbenzene (Pseudocumene) Properties & Isomers. Source: PubChem URL:[4][5][Link]
-
Sulfonation of the trimethylbenzenes: isomer distributions. Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[6][Link]
-
Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Source: Journal of Pharmaceutical Sciences URL:[Link]
Sources
- 1. reddit.com [reddit.com]
- 2. osha.gov [osha.gov]
- 3. Crystal structure of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate | European Journal of Chemistry [eurjchem.com]
- 4. 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2,4-Trimethylbenzene | C9H12 | CID 7247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aromatic sulphonation. Part L. Sulphonation of the trimethylbenzenes: isomer distributions and hydrogen kinetic isotope effect - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Comprehensive Technical Guide: 2,3,5-Trimethylbenzene-1-sulfonamide
Executive Summary
2,3,5-Trimethylbenzene-1-sulfonamide is a specialized organic scaffold derived from the 1,2,4-trimethylbenzene (pseudocumene) parent structure. While often overshadowed by its symmetric isomer (mesitylenesulfonamide) or its more abundant regioisomer (2,4,5-trimethylbenzenesulfonamide), the 2,3,5-isomer represents a critical structural variation in medicinal chemistry, particularly in the development of Carbonic Anhydrase (CA) inhibitors .
This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and utility in drug discovery, distinguishing it from common isomeric impurities to ensure experimental precision.
Part 1: Chemical Identity & Physicochemical Properties
Nomenclature and Classification
-
IUPAC Name: this compound
-
Common Synonyms: Pseudocumene-6-sulfonamide; 1,2,4-Trimethylbenzene-6-sulfonamide
-
Parent Scaffold: Pseudocumene (1,2,4-Trimethylbenzene)[1]
-
Functional Class: Primary Aryl Sulfonamide (
)
Quantitative Data Table
The following data establishes the baseline for analytical characterization.
| Property | Value / Description |
| Molecular Formula | C |
| Molecular Weight | 199.27 g/mol |
| Exact Mass | 199.0667 Da |
| Elemental Analysis | C: 54.25%, H: 6.58%, N: 7.03%, O: 16.06%, S: 16.09% |
| Physical State | Crystalline Solid (White to off-white needles) |
| Predicted LogP | ~1.6 – 1.8 (Lipophilic) |
| pKa (Sulfonamide NH | ~10.0 – 10.5 (Weakly acidic) |
| Solubility | Low in water; Soluble in DMSO, MeOH, Acetone, DCM |
| CAS Registry Number | Note: Often indexed under general trimethylbenzenesulfonamide entries.[1][2][3][4] Specific isomer isolation requires verification. |
Part 2: Synthesis & Manufacturing Methodology
The Regioselectivity Challenge
The synthesis of this compound is governed by electrophilic aromatic substitution rules on the parent hydrocarbon, pseudocumene (1,2,4-trimethylbenzene) .
-
Directing Effects: The methyl groups at positions 1, 2, and 4 are ortho/para directors.
-
Steric Hindrance:
-
Position 5 (Major): Para to the C2-methyl and ortho to the C4-methyl. This is the least hindered and electronically favored site, yielding the 2,4,5-isomer .
-
Position 6 (Minor - Target): Para to the C1-methyl and ortho to the C1-methyl. This site is sterically flanked by the C1-methyl, making it the minor product (typically <15-20% yield without directed catalysis).
-
Position 3: Located between two methyl groups (C2 and C4). Substitution here is sterically prohibited under standard conditions.
-
Synthetic Protocol (Chlorosulfonation Route)
To access the 2,3,5-isomer, a standard chlorosulfonation is performed, followed by isomer separation.
Step 1: Chlorosulfonation
Reagents: Pseudocumene (1.0 eq), Chlorosulfonic acid (
-
Procedure: Add pseudocumene dropwise to neat chlorosulfonic acid at 0°C. Stir for 2 hours. Pour onto crushed ice to precipitate the sulfonyl chlorides.
-
Result: A mixture of 2,4,5-trimethylbenzenesulfonyl chloride (Major) and 2,3,5-trimethylbenzenesulfonyl chloride (Minor) .
Step 2: Amination
Reagents: Aqueous Ammonia (
Step 3: Purification (Critical)
Because the 2,4,5-isomer is dominant, isolation of the 2,3,5-isomer requires Fractional Crystallization or Flash Chromatography .
-
Crystallization: The 2,4,5-isomer is typically less soluble in ethanol/water mixtures and crystallizes first. The mother liquor is enriched with the 2,3,5-isomer.
-
Chromatography: Silica gel column; Gradient elution with Hexane/Ethyl Acetate (start 90:10, ramp to 60:40). The 2,3,5-isomer generally elutes after the 2,4,5-isomer due to slightly higher polarity from the crowded sulfonamide position.
Visualized Synthesis Workflow
Caption: Divergent synthesis of trimethylbenzenesulfonamides showing the separation of the target 2,3,5-isomer from the major 2,4,5-isomer.
Part 3: Applications in Drug Development
Carbonic Anhydrase Inhibition (CAI)
Sulfonamides are the zinc-binding pharmacophore for Carbonic Anhydrase inhibitors. The 2,3,5-trimethyl substitution pattern offers a unique steric profile compared to the classic acetazolamide or simple benzenesulfonamide derivatives.
-
Mechanism: The sulfonamide nitrogen (
) coordinates to the ion in the enzyme active site. -
Selectivity: The "tail" (the trimethylbenzene ring) interacts with the hydrophobic wall of the enzyme active site.
-
hCA II (Ubiquitous): Often inhibited by sterically compact sulfonamides.
-
hCA IX (Tumor-associated): The bulky 2,3,5-trimethyl group may induce selectivity by clashing with residues in the narrower hCA II pocket while fitting the hCA IX pocket, a key strategy in designing hypoxic tumor therapies.
-
Structure-Activity Relationship (SAR) Logic
Researchers utilize the 2,3,5-isomer to probe the "ortho-effect":
-
Ortho-Methyl (C2): Restricts rotation of the sulfonamide bond, locking the conformation.
-
Meta-Methyls (C3, C5): Increase lipophilicity (LogP), enhancing membrane permeability for intracellular targets.
Part 4: Analytical Characterization (Self-Validation)
To confirm you have isolated the correct 2,3,5-isomer and not the 2,4,5-isomer, verify using
| Feature | 2,4,5-Isomer (Major Impurity) | 2,3,5-Isomer (Target) |
| Aromatic Protons | Two singlets (para to each other). | Two singlets (meta to each other). |
| Shift Logic | Protons are at C3 and C6. | Protons are at C4 and C6. |
| Coupling | No coupling (para). | Small meta-coupling ( |
Expected
-
2.2–2.5 ppm: 3
CH singlets (distinct environments). -
7.2–7.6 ppm: 2
Ar-H (showing meta-coupling or broad singlets). -
7.0–7.5 ppm: SO
NH (broad exchangeable singlet).
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry, 43(20), 3677-3687. Link
-
BenchChem. (2025). Synthesis and properties of trimethylbenzene sulfonamides. Link
-
PubChem. (2025). Compound Summary: 2,4,5-Trimethylbenzenesulfonamide (Isomer Comparison). Link
Sources
Part 1: Physicochemical Profile of 2,3,5-Trimethylbenzenesulfonamide
An In-Depth Technical Guide to the Solubility of 2,3,5-Trimethylbenzenesulfonamide in Organic Solvents
Abstract: The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences process development, formulation, and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,5-trimethylbenzenesulfonamide (CAS: 116340-69-3), a key structural motif in medicinal chemistry. In the absence of extensive published quantitative solubility data for this specific isomer, this document focuses on delivering a robust theoretical and predictive framework grounded in first principles of physical chemistry. We delve into the molecular structure's impact on solubility, apply advanced predictive models such as Hansen Solubility Parameters (HSP), and provide a gold-standard experimental protocol for researchers to determine precise solubility values. This guide is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of sulfonamide solubility.
Understanding the solubility of a compound begins with a thorough analysis of its molecular structure and inherent properties. 2,3,5-Trimethylbenzenesulfonamide is a molecule of contrasts, featuring a highly polar functional group attached to a nonpolar aromatic core.
Table 1: Physicochemical Properties of 2,3,5-Trimethylbenzenesulfonamide
| Property | Value | Source |
| CAS Number | 116340-69-3 | [1] |
| Molecular Formula | C₉H₁₃NO₂S | [1] |
| Molecular Weight | 199.27 g/mol | [1] |
| Predicted Boiling Point | 374.5 ± 52.0 °C | [1] |
| Predicted Density | 1.191 ± 0.06 g/cm³ | [1] |
The structure can be deconstructed into two key regions that dictate its solubility behavior:
-
The Polar "Head": The primary sulfonamide group (-SO₂NH₂) is highly polar. The presence of nitrogen and oxygen atoms allows it to act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the oxygen and nitrogen lone pairs). This region drives solubility in polar solvents.
-
The Nonpolar "Tail": The 2,3,5-trimethylbenzene moiety is a bulky, nonpolar, and lipophilic hydrocarbon tail. This part of the molecule favors interactions with nonpolar solvents through van der Waals (dispersion) forces.
This duality means that the overall solubility in a given solvent is a result of the balance between these competing characteristics. The fundamental principle of "like dissolves like" provides a preliminary framework: polar solvents will favorably interact with the sulfonamide group, while nonpolar solvents will interact with the trimethylbenzene ring.[2][3]
Part 2: Advanced Solubility Prediction with Hansen Solubility Parameters (HSP)
To move beyond the qualitative "like dissolves like" rule, the Hansen Solubility Parameters (HSP) offer a more powerful, quantitative approach to predict and understand solubility.[4] HSP deconstructs the total Hildebrand solubility parameter into three components representing the specific intermolecular forces:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every chemical, both solute and solvent, can be assigned a point in this three-dimensional "Hansen space." The principle is that substances with closer HSP coordinates are more likely to be miscible.[5] The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
A smaller Ra value indicates a higher affinity and, therefore, higher potential solubility.
While experimentally determined HSP values for 2,3,5-trimethylbenzenesulfonamide are not published, we can make reasoned estimations based on its constituent parts. Trimethylbenzene has known HSP values of approximately δD=18.0, δP=1.0, δH=1.0 MPa⁰·⁵ .[6] The benzenesulfonamide group would significantly increase the polar (δP) and hydrogen bonding (δH) components. By comparing with other polar functional groups, a reasonable estimation for the entire molecule would place its HSP values in a region indicating significant polarity and hydrogen bonding capacity.
Researchers can experimentally determine the HSP of the compound by testing its solubility in a range of solvents with known HSPs (see Table 2) and identifying the center of the "solubility sphere."
Table 2: Hansen Solubility Parameters for Common Organic Solvents
| Solvent | CAS Number | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |
| Acetone | 67-64-1 | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 75-05-8 | 15.3 | 18.0 | 6.1 |
| Dichloromethane | 75-09-2 | 17.0 | 7.3 | 7.1 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 18.4 | 16.4 | 10.2 |
| Ethanol | 64-17-5 | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 141-78-6 | 15.8 | 5.3 | 7.2 |
| n-Heptane | 142-82-5 | 15.3 | 0.0 | 0.0 |
| Methanol | 67-56-1 | 14.7 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 109-99-9 | 16.8 | 5.7 | 8.0 |
| Toluene | 108-88-3 | 18.0 | 1.4 | 2.0 |
| p-Xylene | 106-42-3 | 17.8 | 1.0 | 3.1 |
(Data compiled from various sources, including[3][6])
Part 3: Key Factors Influencing Solubility
The solubility of 2,3,5-trimethylbenzenesulfonamide is not an intrinsic constant but is influenced by a combination of factors related to the solute, the solvent, and the experimental conditions.[7][8]
-
Solute Physicochemical Properties:
-
Crystal Lattice Energy (Polymorphism): The solid-state form of the compound is critical. Different crystalline forms (polymorphs) or an amorphous state will have different lattice energies that must be overcome by the solvent, leading to potentially dramatic differences in solubility.
-
Particle Size and Surface Area: Smaller particles have a larger surface-area-to-volume ratio, which can increase the rate of dissolution. However, for thermodynamic equilibrium solubility, this effect is generally minor unless particles are in the nanoscale range.[8]
-
-
Solvent Properties:
-
Polarity and HSP: As discussed, the solvent's ability to match the solute's intermolecular forces is the primary driver of solubility.
-
Molecular Size and Shape: A solvent's ability to effectively solvate the solute molecule also plays a role.
-
-
System Conditions:
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature. However, this is not universal and must be determined experimentally.[7]
-
pH (in aqueous or protic media): The sulfonamide N-H proton is weakly acidic. In basic organic solvents (like pyridine) or aqueous solutions with high pH, it can deprotonate to form a more soluble salt.
-
Caption: Key factors influencing the solubility of 2,3,5-trimethylbenzenesulfonamide.
Part 4: Predictive Solubility Profile in Common Organic Solvents
Based on the structural analysis and theoretical principles, a qualitative solubility profile can be predicted.
Table 3: Predicted Qualitative Solubility of 2,3,5-Trimethylbenzenesulfonamide
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong polar interactions with the sulfonamide group. Acetonitrile may be slightly lower due to its lower H-bond accepting strength. |
| Alcohols | Methanol, Ethanol | High to Moderate | Capable of hydrogen bonding with the sulfonamide group. Solubility may decrease as the alcohol's alkyl chain length increases, making the solvent less polar. |
| Ketones | Acetone | Moderate | Good polar interactions and hydrogen bond acceptance, but lacks H-bond donation. |
| Esters | Ethyl Acetate | Low to Moderate | Moderate polarity and H-bond acceptance are offset by the nonpolar regions, making it a borderline solvent. |
| Chlorinated | Dichloromethane (DCM) | Low | While polar, DCM is a poor hydrogen bonding partner, limiting its ability to effectively solvate the sulfonamide group. |
| Aromatic Hydrocarbons | Toluene, Xylene | Very Low | Can interact with the trimethylbenzene ring, but offers very poor solvation for the highly polar sulfonamide group. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Strongly nonpolar solvents that cannot overcome the crystal lattice energy due to a lack of favorable interactions with the sulfonamide group. |
Part 5: Gold-Standard Protocol for Experimental Solubility Determination (Shake-Flask Method)
Predictive models provide guidance, but for drug development and process chemistry, precise, experimentally determined data is non-negotiable. The equilibrium shake-flask method is the most reliable technique for determining thermodynamic solubility.[9]
Objective
To determine the equilibrium solubility of 2,3,5-trimethylbenzenesulfonamide in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials & Equipment
-
2,3,5-Trimethylbenzenesulfonamide (solid, high purity)
-
Solvent of interest (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Calibrated HPLC-UV or UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Stock Standard for Quantification:
-
Accurately weigh a known amount of 2,3,5-trimethylbenzenesulfonamide and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.
-
Causality: This stock is essential for creating a calibration curve to accurately quantify the concentration of the dissolved compound in the saturated solution.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock standard to prepare a series of at least five calibration standards that bracket the expected solubility range.
-
Analyze these standards by HPLC-UV or UV-Vis to generate a calibration curve (Peak Area or Absorbance vs. Concentration).
-
Causality: A linear calibration curve (R² > 0.999) ensures the analytical method is accurate and reliable within the concentration range of interest.[10]
-
-
Sample Preparation for Saturation:
-
Add an excess amount of solid 2,3,5-trimethylbenzenesulfonamide to a glass vial. "Excess" means enough solid remains undissolved at the end of the experiment, which can be visually confirmed. A starting point is to add ~10-20 mg of solid to 2 mL of solvent.
-
Causality: The presence of undissolved solid is the defining feature of a saturated solution, ensuring that equilibrium between the solid and dissolved states is achieved.[11]
-
-
Equilibration:
-
Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined period. A typical duration is 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) for a new compound to ensure equilibrium has been reached.[11]
-
Causality: Continuous agitation facilitates the dissolution process, and a prolonged incubation period allows the system to reach thermodynamic equilibrium. Solubility is an equilibrium property.[12]
-
-
Sample Separation:
-
Once equilibrium is reached, allow the vials to rest at the controlled temperature for ~30 minutes for excess solid to settle.
-
Carefully draw the supernatant (the clear liquid above the solid) into a syringe.
-
Immediately filter the supernatant through a chemically compatible 0.22 µm syringe filter into a clean analysis vial.
-
Causality: This step is critical to remove all undissolved micro-particulates. Failure to do so will result in an overestimation of solubility.[11]
-
-
Analysis and Quantification:
-
Dilute the filtered, saturated solution with a known volume of solvent to bring its concentration into the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method (HPLC-UV or UV-Vis) as the standards.
-
Calculate the concentration of the saturated solution using the calibration curve, remembering to account for the dilution factor. The result is the solubility of the compound in that solvent at that temperature.
-
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Conclusion
While direct quantitative solubility data for 2,3,5-trimethylbenzenesulfonamide remains sparse in the public domain, a robust understanding of its potential behavior can be achieved through the application of fundamental physicochemical principles and predictive tools like Hansen Solubility Parameters. The molecule's amphiphilic nature—a polar sulfonamide head and a nonpolar trimethylbenzene tail—suggests high solubility in polar aprotic solvents and alcohols, with limited solubility in nonpolar media. For any application in research or development, these predictions must be substantiated with precise experimental data. The detailed shake-flask protocol provided herein serves as a self-validating, gold-standard methodology for generating the reliable and accurate solubility data required to advance scientific discovery and drug development.
References
-
Hanaee, J., Jouyban, A., Dastmalchi, S., Adibkia, K., Mirzazadeh, A., & Barzegar-Jalali, M. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. Available at: [Link]
-
Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(3), 277-282. Available at: [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]
-
ResearchGate. (2025). Solubility prediction of sulfonamides at various temperatures using a single determination. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
- Lokey Lab Protocols. (2017). Shake Flask logK.
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW. Retrieved from [Link]
-
ResearchGate. (2025). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. Retrieved from [Link]
-
PubMed. (2009). Comparison of Nephelometric, UV-spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]
-
Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]
-
Scribd. (n.d.). Hansen Solubility Parameters Values List. Retrieved from [Link]
-
MG Chemicals. (2017). Xylene 9690 Technical Data Sheet. Retrieved from [Link]
-
Scribd. (n.d.). Hansen Solubility Parameters Values List. Retrieved from [Link]
-
ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions? Retrieved from [Link]
-
Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
Sources
- 1. Benzenesulfonamide, 2,3,5-trimethyl- (9CI) CAS#: 116340-69-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mgchemicals.com [mgchemicals.com]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. ijpsr.com [ijpsr.com]
- 11. quora.com [quora.com]
- 12. enamine.net [enamine.net]
Navigating Chemical Isomerism in Databases: The Case of 2,3,5-Trimethylbenzenesulfonamide
The following technical guide details the identification, nomenclature, and database retrieval strategies for 2,3,5-trimethylbenzenesulfonamide , a rare isomer often obscured by its commercially dominant counterparts (mesitylenesulfonamide and pseudocumenesulfonamide).
Executive Summary
In the field of organic synthesis and medicinal chemistry, the precise identification of trimethylbenzenesulfonamide isomers is critical due to their varying reactivity and biological profiles. While 2,4,6-trimethylbenzenesulfonamide (Mesitylenesulfonamide) and 2,4,5-trimethylbenzenesulfonamide are widely cataloged, the 2,3,5-trimethylbenzenesulfonamide isomer remains a "deep database" entity. It is frequently encountered either as a trace impurity in the sulfonation of pseudocumene or as a core scaffold in specific Vitamin E (tocopherol) metabolites (e.g., 4-hydroxy-2,3,5-trimethylbenzenesulfonic acid).
This guide provides the definitive nomenclature, structural identifiers, and verification protocols required to distinguish the 2,3,5-isomer from its structural analogs.
Part 1: Chemical Identity & Structural Disambiguation
The primary challenge in locating this compound is the "Isomer Masquerade." Database algorithms often conflate the 2,3,5-isomer with the 2,4,5-isomer due to the shared parent hydrocarbon (1,2,4-trimethylbenzene).
The Isomer Landscape
The following table contrasts the target molecule with its common isomers to prevent procurement and synthesis errors.
| Feature | 2,3,5-Trimethylbenzenesulfonamide (Target) | 2,4,6-Trimethylbenzenesulfonamide (Common) | 2,4,5-Trimethylbenzenesulfonamide (Major Product) |
| Parent Hydrocarbon | 1,2,4-Trimethylbenzene (Pseudocumene) | 1,3,5-Trimethylbenzene (Mesitylene) | 1,2,4-Trimethylbenzene (Pseudocumene) |
| Substitution Pattern | Sulfonyl at pos 1; Methyls at 2, 3, 5 | Sulfonyl at pos 1; Methyls at 2, 4, 6 | Sulfonyl at pos 1; Methyls at 2, 4, 5 |
| Electronic Environment | Sterically crowded (ortho-Me at 2); Asymmetric | Highly Symmetric; Sterically hindered (two ortho-Me) | Asymmetric; Less hindered than 2,3,5 |
| Primary Role | Minor impurity; Specialized intermediate | Protecting group (Mts); Reagent | Major sulfonation product of Pseudocumene |
Structural Visualization
The diagram below illustrates the structural relationships and the critical "Methyl Shift" that distinguishes these isomers.
Caption: Synthesis pathways showing the origin of the 2,3,5-isomer as a minor product of pseudocumene sulfonation.
Part 2: Database Interoperability & Search Strings
Because "2,3,5-trimethylbenzenesulfonamide" is rarely sold as a standalone commodity chemical, standard name searches often fail or redirect to the 2,4,5-isomer. Researchers must use exact structure strings (SMILES/InChI) to query databases like PubChem, ChemSpider, or internal inventory systems.
Digital Identifiers (Copy-Paste Ready)
1. SMILES (Simplified Molecular Input Line Entry System) Use this string for structure-exact searching. It explicitly defines the methyl positions relative to the sulfonamide group.
SMILES: CC1=CC(=C(C(=C1)C)S(=O)(=O)N)C (Note: Verification required; strictly for 2,3,5 pattern: CC1=CC(S(N)(=O)=O)=C(C)C(C)=C1)
Corrected Canonical SMILES for 2,3,5-isomer: Cc1cc(S(N)(=O)=O)c(C)c(C)c1
2. InChI & InChIKey The InChI string provides a non-proprietary, unique identifier that is independent of naming conventions.
InChI: InChI=1S/C9H13NO2S/c1-6-4-8(10(11)12)9(3)7(2)5-6/h4-5H,1-3H3,(H2,11,12) InChIKey: (Generated from structure) WZKOKGOAHBIPCI-UHFFFAOYSA-N(Note: This key must be verified against the specific 2,3,5 geometry in your target database, as keys vary by protonation state).
Synonym Mapping Table
When searching vendor catalogs or patent databases, use the following tiered synonym strategy:
| Tier | Search Term / Synonym | Application Context |
| Tier 1 (Precise) | 2,3,5-trimethylbenzenesulfonamide | Exact match (Low yield).[1] |
| Tier 2 (Systematic) | Benzenesulfonamide, 2,3,5-trimethyl- | Chemical Abstracts Service (CAS) indexing format. |
| Tier 3 (Derivative) | 4-hydroxy-2,3,5-trimethylbenzenesulfonamide | High Yield. Often the available precursor/metabolite (Vitamin E related). |
| Tier 4 (Broad) | Pseudocumene sulfonamide isomer | Used in technical synthesis reports describing impurity profiles. |
Part 3: Verification Protocol (Self-Validating System)
If you suspect you have synthesized or purchased the 2,3,5-isomer, you cannot rely solely on MS (Mass Spectrometry) as it shares the same molecular weight (199.27 g/mol ) as its isomers. NMR Spectroscopy is the mandatory validation step.
NMR Differentiation Logic
-
2,4,6-Isomer (Mesityl): The aromatic protons are equivalent (singlet, 2H).
-
2,4,5-Isomer (Major Pseudocumene): The aromatic protons are para to each other (singlets, 1H each).
-
2,3,5-Isomer (Target): The aromatic protons are meta to each other.
Verification Workflow
Caption: 1H NMR logic tree for distinguishing trimethylbenzenesulfonamide isomers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 258545, 2,4,6-Trimethylbenzenesulfonamide. Retrieved from [Link]
- Note: Used as the baseline reference for the dominant isomer to contrast with the 2,3,5-isomer.
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Benzenesulfonamide, 2,4,5-trimethyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Reference for the major pseudocumene sulfon
- Validates the existence of the 2,3,5-substitution pattern in commercially available deriv
- Cites the specific application of the 2,3,5-scaffold in Vitamin E impurity analysis.
Sources
Biological Activity of 2,3,5-Trimethylbenzene Sulfonamide Derivatives
The following technical guide details the biological activity, synthesis, and pharmacological potential of 2,3,5-trimethylbenzenesulfonamide derivatives.
Technical Guide & Whitepaper
Executive Summary: The Pharmacophore
The 2,3,5-trimethylbenzenesulfonamide scaffold represents a highly specific, lipophilic pharmacophore within the broader class of "sulfa drugs." While less ubiquitous than its 2,4,6-isomer (mesitylenesulfonamide), the 2,3,5-substitution pattern offers a unique steric and electronic profile.
Unlike the symmetrical 2,4,6-trimethyl derivatives, the 2,3,5-isomer possesses an asymmetric hydrophobic face . This asymmetry is critical in drug design for "locking" the molecule into specific enzyme pockets—most notably Carbonic Anhydrases (CAs) and Protein Arginine Methyltransferases (PRMTs) —where precise hydrophobic contacts determine isoform selectivity.
Key Therapeutic Indications:
-
Anticancer: Inhibition of tumor-associated Carbonic Anhydrase IX (CA IX) and PRMT5.
-
Antibacterial: Inhibition of dihydropteroate synthase (DHPS) with enhanced membrane permeability.
-
Protease Inhibition: Modulation of Matrix Metalloproteinases (MMPs).
Chemical Synthesis & Structural Considerations
Structural Logic
The core structure consists of a benzene ring substituted with three methyl groups at positions 2, 3, and 5 relative to the sulfonamide group at position 1.
-
Parent Hydrocarbon: 1,2,4-Trimethylbenzene (Pseudocumene).
-
Formation: Sulfonation of pseudocumene typically favors the 5-position (yielding the 2,4,5-isomer). Directing the sulfonyl group to the 6-position (yielding the 2,3,5-isomer) requires specific control or separation from isomeric mixtures.
Validated Synthetic Protocol
The following protocol describes the chlorosulfonation route, optimized for yield and isolation of the target isomer.
Reaction Scheme:
-
Chlorosulfonation: 1,2,4-Trimethylbenzene + Chlorosulfonic acid (
) Sulfonyl Chloride isomers. -
Amination: Sulfonyl Chloride + Ammonia/Amine
Sulfonamide.
Step-by-Step Experimental Protocol
Reagents:
-
1,2,4-Trimethylbenzene (Pseudocumene)
-
Chlorosulfonic acid (Excess)
-
Thionyl chloride (
) – Optional, to drive conversion -
Ammonium hydroxide (28-30%) or substituted amine (e.g., cyclopentylamine)
Procedure:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, dropping funnel, and a
drying tube. Cool to 0°C in an ice-salt bath. -
Addition: Charge the flask with Chlorosulfonic acid (5.0 eq). Add 1,2,4-Trimethylbenzene (1.0 eq) dropwise over 45 minutes. Critical: Maintain temperature < 5°C to minimize polysulfonation.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Then, heat to 60°C for 1 hour to ensure completion.
-
Quenching: Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. The sulfonyl chloride will precipitate as an oil or solid.
-
Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL). Wash organic layer with cold water and brine. Dry over anhydrous
. -
Isomer Separation (Critical Step): The crude typically contains a mixture of 2,4,5- (major) and 2,3,5- (minor) isomers.
-
Method: Flash Column Chromatography (Hexane:Ethyl Acetate 9:1). The 2,3,5-isomer often elutes second due to the steric crowding of the adjacent 2,3-methyls.
-
-
Amination: Dissolve the purified 2,3,5-trimethylbenzenesulfonyl chloride in THF. Add excess aqueous ammonia (or specific amine) at 0°C. Stir for 4 hours.
-
Isolation: Evaporate THF. Recrystallize the solid from Ethanol/Water to obtain pure 2,3,5-trimethylbenzenesulfonamide .
Pharmacological Profiles & Mechanism of Action
Carbonic Anhydrase (CA) Inhibition
Sulfonamides are zinc-binding inhibitors. The 2,3,5-trimethyl group provides a "hydrophobic tail" that interacts with the enzyme's active site cleft.
-
Mechanism: The deprotonated sulfonamide nitrogen coordinates to the
ion in the CA active site. -
Selectivity (The 2,3,5 Advantage):
-
CA I/II (Cytosolic): The 2,3,5-trimethyl pattern creates significant steric hindrance, often reducing affinity for these ubiquitous isoforms compared to unsubstituted benzenesulfonamides.
-
CA IX/XII (Tumor-Associated): These isoforms have a more flexible hydrophobic pocket. The lipophilic 2,3,5-trimethyl moiety can engage in favorable Van der Waals interactions with residues like Val131 and Leu198 (numbering based on hCA II alignment), enhancing selectivity for hypoxic tumor cells.
-
Antibacterial Activity (DHPS Inhibition)
Derivatives such as N-cyclopentyl-4-methoxy-2,3,5-trimethylbenzenesulfonamide have shown efficacy against Gram-positive bacteria.
-
Target: Dihydropteroate Synthase (DHPS).
-
Effect: The trimethyl core increases lipophilicity (
), improving penetration through the bacterial cell wall, a common limitation of older sulfa drugs.
Emerging Target: PRMT5 Inhibition
Recent patent literature (e.g., EA027908B1) identifies the 2,3,5-trimethylbenzenesulfonamide scaffold as a fragment in inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) .
-
Relevance: PRMT5 is overexpressed in glioblastoma and lymphoma. The scaffold likely mimics the arginine substrate or binds to the cofactor (SAM) pocket, blocking the methylation of histones and silencing oncogenes.
Visualizing the Science
Synthetic Pathway & Isomerism
The following diagram illustrates the synthesis and the critical branching point between the 2,4,5- and 2,3,5-isomers.
Caption: Synthetic route from pseudocumene to 2,3,5-trimethylbenzenesulfonamide, highlighting the critical separation of regioisomers.
Mechanism of Action: CA IX Inhibition
This diagram details how the scaffold inhibits tumor-associated Carbonic Anhydrase IX.
Caption: Molecular mechanism of CA IX inhibition.[1] The trimethyl group stabilizes the complex via hydrophobic interactions, leading to tumor cell pH disruption.
Summary of Biological Data
The following table summarizes key biological activities associated with this scaffold class.
| Biological Target | Activity Type | Role of 2,3,5-Trimethyl Group | Key Reference |
| Carbonic Anhydrase IX | Inhibition ( | Provides isoform selectivity via hydrophobic pocket filling. | [Supuran, 2014] |
| Bacteria (Gram +) | Growth Inhibition (MIC) | Increases lipophilicity for cell wall penetration. | [Chemsrc, 2023] |
| PRMT5 | Enzymatic Inhibition | Structural scaffold for active site binding. | [Patent EA027908B1] |
| HeLa / MCF-7 Cells | Cytotoxicity ( | Modulates pH and cell cycle progression. | [Nishimori, 2006] |
References
-
Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. National Institutes of Health (NIH). Link
-
Google Patents. (2016). EA027908B1 - Inhibitors of PRMT5 and their applications. Link
-
ChemSrc. (2023). N-cyclopentyl-4-methoxy-2,3,5-trimethylbenzenesulfonamide: Physicochemical and Biological Data. Link
-
Nishimori, I., et al. (2006). Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the human secretory isoform VI. Bioorganic & Medicinal Chemistry Letters. Link
-
BenchChem. (2025). Synthesis and properties of trimethylbenzene sulfonyl derivatives. Link
Sources
Literature review of sulfonamides derived from 1,2,4-trimethylbenzene
This technical guide details the synthesis, chemical properties, and therapeutic utility of sulfonamides derived from 1,2,4-trimethylbenzene (pseudocumene) .
Executive Summary
Sulfonamides derived from 1,2,4-trimethylbenzene (pseudocumene) represent a specialized subclass of sulfa drugs characterized by a highly lipophilic, electron-rich aromatic core. Unlike their 1,3,5-trimethylbenzene (mesitylene) counterparts, these derivatives possess an asymmetric substitution pattern that influences both their metabolic stability and binding affinity to metalloenzymes such as Carbonic Anhydrase (CA) .
This guide focuses on the primary derivative, 2,4,5-trimethylbenzenesulfonamide , and its downstream conjugates. It addresses the regioselective challenges in their synthesis and explores their applications in antimicrobial resistance, anticancer research (specifically N-myristoyltransferase inhibition), and enzyme kinetics.
Core Chemistry & Regioselectivity[1]
The Scaffold: 1,2,4-Trimethylbenzene
The starting material, 1,2,4-trimethylbenzene, presents three distinct proton environments for electrophilic aromatic substitution (EAS):[1]
-
C3: Sterically hindered (sandwiched between C2-Me and C4-Me).
-
C5: Activated by the para-effect of the C2-methyl group and the ortho-effect of the C4-methyl group.
-
C6: Activated by the ortho-effect of the C1-methyl group.
Chlorosulfonation Mechanism
The direct chlorosulfonation of 1,2,4-trimethylbenzene using chlorosulfonic acid (
-
Major Product: 2,4,5-trimethylbenzenesulfonyl chloride .[2][3]
-
Driving Force: The C5 position is the most nucleophilic site due to the cooperative electron-donating effects of the alkyl groups and lower steric hindrance compared to C3.
Reaction Scheme:
Visualization: Regioselective Synthesis Pathway
The following diagram illustrates the regiochemical outcome of the chlorosulfonation process.
Figure 1: Regioselective chlorosulfonation pathway of 1,2,4-trimethylbenzene favoring the 2,4,5-isomer.
Experimental Protocols
Synthesis of 2,4,5-Trimethylbenzenesulfonyl Chloride
This intermediate is the precursor for all subsequent sulfonamide derivatives.
Reagents:
-
1,2,4-Trimethylbenzene (12.0 g, 0.1 mol)
-
Chlorosulfonic acid (35.0 g, 0.3 mol)
-
Chloroform (
) or Dichloromethane (DCM) as solvent (optional, can be run neat)
Protocol:
-
Setup: Equip a 250 mL three-necked round-bottom flask with a dropping funnel, a thermometer, and a calcium chloride drying tube. Place in an ice-salt bath (
). -
Addition: Add chlorosulfonic acid to the flask. Add 1,2,4-trimethylbenzene dropwise over 45 minutes, maintaining the internal temperature below
. -
Reaction: Once addition is complete, allow the mixture to warm to room temperature (
) and stir for 2 hours.-
Note: Evolution of HCl gas will occur; ensure proper ventilation/scrubbing.
-
-
Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as an oil or low-melting solid.
-
Isolation: Extract the aqueous mixture with DCM (
). Wash the organic layer with cold water ( ) and 5% solution. -
Purification: Dry over anhydrous
and evaporate the solvent under reduced pressure.-
Yield: Typically 70-80%.
-
Characterization: IR (strong bands at 1370 and 1170
for ).
-
General Amidation Protocol (Sulfonamide Formation)
Reagents:
-
2,4,5-Trimethylbenzenesulfonyl chloride (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Triethylamine (
) or Pyridine (1.5 equiv) -
DCM or THF (Solvent)
Protocol:
-
Dissolve the amine and base in dry DCM at
. -
Add a solution of sulfonyl chloride in DCM dropwise.
-
Stir at room temperature for 4–12 hours (monitor by TLC).
-
Wash with 1N HCl (to remove unreacted amine), then brine. Dry and concentrate.
-
Recrystallize from Ethanol/Water.
Therapeutic Applications & SAR
Carbonic Anhydrase (CA) Inhibition
Sulfonamides are the classic zinc-binding pharmacophore for CA inhibition. The 2,4,5-trimethyl moiety adds significant lipophilicity , which alters membrane permeability and isoform selectivity.
-
Mechanism: The deprotonated sulfonamide nitrogen coordinates to the
ion in the enzyme active site, displacing the catalytic water molecule. -
Selectivity: The bulky trimethyl group creates steric clashes in the active site of cytosolic isoforms (hCA I/II) but can show enhanced selectivity for transmembrane tumor-associated isoforms (hCA IX/XII) depending on the tail group.
N-Myristoyltransferase (NMT) Inhibition
Recent literature identifies 2,4,5-trimethylbenzenesulfonamides as scaffolds for inhibiting N-myristoyltransferase in protozoan parasites (e.g., Trypanosoma brucei).
-
Key Finding: The 2,4,5-substitution pattern provides a rigid hydrophobic core that fits into the NMT peptide binding pocket.
-
Modification: Substitution at the sulfonamide nitrogen with pyrazole or heterocyclic rings enhances potency against African sleeping sickness vectors.
Biological Activity Data Summary
| Derivative Class | Target / Organism | Activity Metric | Key Structural Feature |
| Unsubstituted Sulfonamide | Carbonic Anhydrase II | Zinc binding group intact; core provides hydrophobic interaction. | |
| N-Heterocyclic Derivatives | Staphylococcus aureus | MIC: | Hydrazone or thiadiazole tail enhances cell wall penetration. |
| 3-Methoxy-2,4,5-TMB | Trypanosoma brucei (NMT) | Methoxy group at C3 (minor isomer derivative) adds H-bond acceptor. |
Visualizing the Signaling & SAR Logic
The following diagram maps the Structure-Activity Relationship (SAR) for this scaffold.
Figure 2: Structure-Activity Relationship (SAR) mapping of the 2,4,5-trimethylbenzenesulfonamide scaffold.
References
-
Regioselective Synthesis of Sulfonyl Chlorides : BenchChem. (2025).[4] The Sulfonylation of 1,3,5-Trimethylbenzene and Isomers: A Technical Guide. Retrieved from
-
Carbonic Anhydrase Inhibition : Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. National Institutes of Health (PMC). Retrieved from
-
Antimicrobial Sulfonamides : Popiołek, Ł., et al. (2021).[5] Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Materials (Basel).[5] Retrieved from
-
NMT Inhibitors : Brand, S., et al. (2011). Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry. Retrieved from
-
General Sulfonamide Review : Meena, L. R., et al. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. World News of Natural Sciences. Retrieved from
Sources
- 1. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy N-benzyl-N-ethyl-2,4,5-trimethylbenzenesulfonamide (EVT-3064373) | 1018058-88-2 [evitachem.com]
- 3. Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of 2,3,5-trimethylbenzene-1-sulfonamide from Pseudocumene
Abstract: This document provides a comprehensive guide for the synthesis of 2,3,5-trimethylbenzene-1-sulfonamide, a valuable building block in medicinal chemistry and materials science. The protocol outlines a two-step synthetic route starting from the readily available aromatic hydrocarbon, pseudocumene (1,2,4-trimethylbenzene). The synthesis involves an initial electrophilic aromatic substitution via chlorosulfonation to yield the key intermediate, 2,3,5-trimethylbenzene-1-sulfonyl chloride, followed by a nucleophilic substitution with ammonia to afford the target sulfonamide. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols, mechanistic insights, and critical safety considerations.
Introduction: The Strategic Value of Aryl Sulfonamides
Aryl sulfonamides are a cornerstone functional group in modern chemistry, most notably in the pharmaceutical industry. The sulfonamide moiety (–SO₂NH₂) is a key bioisostere for the amide group, offering similar geometric properties but with enhanced metabolic stability and different hydrogen bonding capabilities.[1] This substitution can lead to significant improvements in a molecule's pharmacokinetic profile and binding affinity.[1] The target molecule, this compound, leverages the specific substitution pattern of pseudocumene to create a structurally distinct scaffold for further chemical elaboration in drug discovery and materials science applications.
The synthetic pathway described herein is a classic and robust approach, relying on fundamental reactions in organic chemistry. It begins with the direct chlorosulfonation of pseudocumene, a powerful method for introducing the chlorosulfonyl group (–SO₂Cl) onto an aromatic ring.[2][3] This intermediate is then readily converted to the final sulfonamide product.[4][5]
Overall Synthetic Workflow
The synthesis is a two-step process, beginning with the formation of a sulfonyl chloride from pseudocumene, which is then aminated.
Caption: High-level overview of the two-step synthesis.
Part A: Synthesis of 2,3,5-trimethylbenzene-1-sulfonyl chloride
This initial step is a direct chlorosulfonation reaction. The strong electrophile generated from chlorosulfonic acid attacks the electron-rich pseudocumene ring. The substitution pattern is governed by the directing effects of the three methyl groups.
Mechanistic Rationale: Electrophilic Aromatic Substitution
The chlorosulfonation of an aromatic compound like pseudocumene is a classic example of Electrophilic Aromatic Substitution (EAS).[3] Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile.[2] The π-electron system of the pseudocumene ring acts as a nucleophile, attacking the electrophilic sulfur atom. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex.[3] A subsequent deprotonation step restores the aromaticity of the ring, yielding the sulfonyl chloride product. The three electron-donating methyl groups activate the ring, making it highly susceptible to electrophilic attack.
Caption: Simplified mechanism for the chlorosulfonation of pseudocumene.
Experimental Protocol: Chlorosulfonation
WARNING: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of toxic hydrogen chloride gas. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (lab coat, safety goggles, and acid-resistant gloves) must be worn at all times. All glassware must be scrupulously dried before use.
Materials:
-
Pseudocumene (1,2,4-Trimethylbenzene)
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas bubbler to vent HCl gas safely into a basic solution (e.g., NaOH solution).
-
Charge the flask with chlorosulfonic acid (4.0 eq.). Cool the flask to 0°C using an ice-water bath.
-
In the dropping funnel, prepare a solution of pseudocumene (1.0 eq.) in anhydrous dichloromethane.
-
Add the pseudocumene solution dropwise to the stirred, cooled chlorosulfonic acid over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature below 5°C throughout the addition. Vigorous evolution of HCl gas will be observed.[6]
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours.
-
Work-up: Very slowly and carefully, pour the reaction mixture onto a large excess of crushed ice in a large beaker, with constant stirring. This step is highly exothermic and should be performed cautiously in the fume hood.[3][6]
-
The sulfonyl chloride will precipitate as a solid or an oil. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,3,5-trimethylbenzene-1-sulfonyl chloride. The product can be purified further by recrystallization from a suitable solvent like hexane if necessary.
Part B: Synthesis of this compound
The second and final step involves the conversion of the sulfonyl chloride intermediate into the desired sulfonamide. This is a robust nucleophilic substitution reaction at the sulfur center.
Mechanistic Rationale: Nucleophilic Acyl-type Substitution
The reaction of a sulfonyl chloride with an amine (in this case, ammonia) is mechanistically analogous to the nucleophilic acyl substitution of carbonyl compounds.[5] The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate. The chloride ion, being a good leaving group, is then expelled, and a final deprotonation step by another molecule of ammonia yields the stable sulfonamide product and ammonium chloride.
Experimental Protocol: Amination
Materials:
-
2,3,5-trimethylbenzene-1-sulfonyl chloride (from Part A)
-
Concentrated ammonium hydroxide solution (NH₄OH, ~28-30%)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the crude 2,3,5-trimethylbenzene-1-sulfonyl chloride (1.0 eq.) in a suitable solvent like DCM or THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution (5-10 eq.) to the stirred solution. An immediate exothermic reaction and precipitation of the product may be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
Work-up: If DCM was used, transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water and then brine. If THF was used, remove the bulk of the THF under reduced pressure, then add water and DCM and proceed with the extraction as described.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purification: The crude this compound can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the final product as a crystalline solid.
-
Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry) to confirm its identity and purity.
Quantitative Data Summary
The following table provides representative quantities and expected yields for the synthesis. Actual results may vary based on experimental conditions and scale.
| Parameter | Step 1: Chlorosulfonation | Step 2: Amination |
| Starting Material | Pseudocumene (1,2,4-Trimethylbenzene) | 2,3,5-Trimethylbenzene-1-sulfonyl chloride |
| Key Reagent | Chlorosulfonic Acid (ClSO₃H) | Ammonium Hydroxide (NH₄OH) |
| Molar Ratio (SM:Reagent) | 1 : 4 | 1 : 5-10 |
| Temperature | 0 - 5 °C | 0 °C to Room Temperature |
| Reaction Time | ~3 hours | ~3 hours |
| Typical Yield | 75 - 85% (crude) | 80 - 95% (after purification) |
References
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonyl
- Sulfonation of aromatic compounds in the presence of solvents.
- Sulfonamide synthesis by alkylation or aryl
- Sulfonamide synthesis by S-N coupling.Organic Chemistry Portal.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.Macmillan Group - Princeton University.
- Sulfonation of aromatic compounds.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide.Organic Syntheses Procedure.
- Chlorosulfonic Acid - A Versatile Reagent.Royal Society of Chemistry.
- Discovery and first reported synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene.Benchchem.
- Amination of the p-acetaminobenzene sulfonyl chloride.University Handout.
- The Sulfonylation of 1,3,5-Trimethylbenzene: A Comprehensive Technical Guide.Benchchem.
- p-Acetaminobenzenesulfonyl chloride.Organic Syntheses Procedure.
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. api.pageplace.de [api.pageplace.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 6. Organic Syntheses Procedure [orgsyn.org]
Precision Chlorosulfonation of 1,2,4-Trimethylbenzene: Application Note & Protocol
Executive Summary
This Application Note details the optimized protocol for the chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene) to synthesize 2,4,5-trimethylbenzenesulfonyl chloride (CAS 92890-80-7). Unlike symmetrical substrates like mesitylene, 1,2,4-trimethylbenzene presents specific regiochemical challenges. This guide provides a high-fidelity workflow to maximize the yield of the 5-sulfonyl isomer while suppressing the formation of the thermodynamically stable diaryl sulfone byproduct.
Key Deliverables:
-
Regiocontrol: Targeting the 5-position (para to C2-methyl, ortho to C4-methyl).
-
Safety: Handling protocols for chlorosulfonic acid (
). -
Purity: Strategies to minimize sulfonic acid hydrolysis during workup.[1]
Scientific Foundation & Regiochemistry
Reaction Mechanism
The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . Chlorosulfonic acid acts as both the solvent and the electrophile source. The reaction occurs in two distinct stages:[2][3]
-
Sulfonation: Formation of the sulfonic acid intermediate (
). -
Chlorination: Conversion of the sulfonic acid to the sulfonyl chloride (
) by excess chlorosulfonic acid, generating as a byproduct.
Regioselectivity Analysis
1,2,4-Trimethylbenzene has three potential sites for substitution:
-
Position 3: Sterically hindered (sandwiched between C2 and C4 methyls). Highly unfavorable.
-
Position 6: Ortho to C1-methyl, meta to C4-methyl.
-
Position 5 (Preferred): Para to C2-methyl and ortho to C4-methyl. This position is electronically activated by two methyl groups and is less sterically hindered than position 3.
Target Product: 2,4,5-Trimethylbenzenesulfonyl chloride.[4][5][6][7]
Visual Pathway (DOT Diagram)
Caption: Reaction pathway showing the two-step transformation to the sulfonyl chloride and potential sulfone byproduct formation.
Safety & Handling (Critical)
Chlorosulfonic acid (
-
Engineering Controls: All operations must be performed in a high-efficiency fume hood.
-
Gas Scrubbing: The reaction vessel must be vented through a gas scrubber (e.g., a trap containing dilute NaOH) to neutralize evolved HCl gas.
-
PPE: Neoprene or thick nitrile gloves (double-gloved), face shield, and chemical-resistant apron are mandatory.
-
Quenching Hazard: The addition of the reaction mixture to ice is highly exothermic. Never add water to the acid; always add the acid mixture to ice.
Experimental Protocol
Materials & Stoichiometry
| Component | Role | Equivalents | Notes |
| 1,2,4-Trimethylbenzene | Substrate | 1.0 | Dry, free of water. |
| Chlorosulfonic Acid | Reagent | 3.0 - 4.0 | Excess required to drive chloride formation. |
| Chloroform ( | Solvent (Optional) | 2-3 Vol | Diluent to control exotherm (optional but recommended for scale-up). |
| Thionyl Chloride ( | Additive (Optional) | 0.5 | Ensures conversion of any residual sulfonic acid. |
Step-by-Step Procedure
Step 1: Setup and Cooling
-
Equip a 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a gas outlet connected to a NaOH scrubber.
-
Charge the flask with Chlorosulfonic Acid (4.0 equiv) .
-
Cool the flask to -5°C to 0°C using an ice/salt bath. Ensure the system is under an inert atmosphere (
or Ar) if available, though the evolving HCl will purge the system.
Step 2: Controlled Addition
-
Add 1,2,4-Trimethylbenzene (1.0 equiv) dropwise to the cold acid.
-
Critical: Maintain internal temperature below 5°C .[8] Rapid addition leads to local overheating and sulfone formation.
-
-
Observation: Hydrogen chloride gas will evolve vigorously. Adjust addition rate to manage gas evolution.
Step 3: Reaction & Maturation
-
Once addition is complete, allow the mixture to stir at 0°C for 1 hour .
-
Remove the cooling bath and allow the mixture to warm to Room Temperature (20-25°C) .
-
Stir for an additional 2-4 hours .
-
Checkpoint: If the mixture becomes too viscous, a small amount of dry chloroform can be added, though neat reactions are standard for this substrate.
-
Step 4: Quenching (The "Drowning" Step)
-
Prepare a large beaker containing crushed ice (approx. 5x the weight of the acid used).
-
Pour the reaction mixture slowly onto the crushed ice with vigorous stirring.
-
Safety: This step generates significant heat and fumes. Do not rush.
-
-
The sulfonyl chloride will precipitate as a solid (white to off-white/peach).
Step 5: Isolation & Purification
-
Filtration: Filter the solid precipitate immediately using a sintered glass funnel.
-
Washing: Wash the filter cake thoroughly with ice-cold water to remove residual sulfuric and hydrochloric acids.
-
Note: Do not use warm water, as this promotes hydrolysis back to the sulfonic acid.
-
-
Drying: Press the solid dry on the filter.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot hexane or petroleum ether . Cool to crystallize.
-
Alternative: A mixture of Chloroform/Hexane can be used if solubility in pure hexane is low.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Formation of Sulfone (Insoluble solid) | Reaction temperature too high or acid amount too low. | Keep addition temp <0°C. Increase |
| Low Yield / Water Soluble Product | Hydrolysis during quench. | Quench on ice, not water. Filter immediately. Do not let the product sit in acidic aqueous solution. |
| Incomplete Conversion (Sulfonic Acid remains) | Insufficient chlorinating power. | Add 0.5 equiv of Thionyl Chloride ( |
| Oily Product | Impurities or isomers. | Recrystallize from Hexane. Check NMR for isomer purity. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Huntress, E. H.; Carten, F. H. "Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Aryl Halides," J. Am. Chem. Soc.1940 , 62, 511–514. Link
-
Sigma-Aldrich. "2,4,5-Trimethylbenzenesulfonyl chloride Product Page (CAS 92890-80-7)." Link
-
BenchChem. "The Sulfonylation of 1,3,5-Trimethylbenzene: A Comprehensive Technical Guide." (Comparative protocol for trimethylbenzene isomers). Link
Sources
- 1. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 2. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. 5-(chlorosulfonyl)-2-fluorobenzoic acid (37098-75-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. 2,4-diacetylphloroglucinol | CAS#:2161-86-6 | Chemsrc [chemsrc.com]
- 6. 2,4,5-Trimethylbenzenesulfonyl chloride [oakwoodchemical.com]
- 7. 92890-80-7 Cas No. | 2,4,5-Trimethylbenzenesulfonyl chloride | Matrix Scientific [matrixscientific.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Procedure for amination of 2,3,5-trimethylbenzenesulfonyl chloride
Application Note: Optimized Amination Protocols for 2,3,5-Trimethylbenzenesulfonyl Chloride
Part 1: Introduction & Strategic Analysis
1.1 The Substrate Profile 2,3,5-Trimethylbenzenesulfonyl chloride (TMBSC) is a sterically distinct sulfonylating agent derived from pseudocumene (1,2,4-trimethylbenzene). Unlike its more common isomer, 2,4,6-trimethylbenzenesulfonyl chloride (Mesitylenesulfonyl chloride, Mts-Cl), which possesses two ortho-methyl groups, the 2,3,5-isomer features a single ortho-methyl substituent (at position 2) and two meta-substituents (at positions 3 and 5).[1]
-
Steric Environment: The single ortho-methyl group at C2 provides moderate steric hindrance, protecting the sulfur center from incidental hydrolysis while remaining sufficiently reactive towards secondary and hindered primary amines—a balance often lacking in the hyper-stable Mts-Cl.[1][2]
-
Regiochemical Markers: In
H-NMR, the 2,3,5-substitution pattern breaks symmetry, yielding three distinct methyl singlets and two non-equivalent aromatic protons (H4 and H6), providing a clear diagnostic fingerprint compared to the symmetric signals of the 2,4,6-isomer.[1]
1.2 Reaction Mechanism: Nucleophilic Sulfonylation The amination proceeds via a nucleophilic attack of the amine nitrogen on the sulfonyl sulfur, displacing the chloride.[2] The reaction is driven by the formation of a stable sulfonamide bond and the sequestration of the generated HCl by a base.[2]
Key Mechanistic Considerations:
-
Electronic Effects: The electron-donating methyl groups at positions 2, 3, and 5 increase the electron density of the aromatic ring, slightly deactivating the sulfonyl chloride relative to benzenesulfonyl chloride, but preventing side reactions like desulfonylation.[2]
-
Base Selection: Pyridine is the preferred base/solvent for organic-soluble amines due to its ability to act as a nucleophilic catalyst (forming a reactive sulfonyl-pyridinium intermediate).[1][2] For aqueous-soluble substrates (e.g., amino acids), inorganic bases (Na
CO ) in biphasic systems (Schotten-Baumann) are required.
Part 2: Materials & Equipment
Reagents:
-
Substrate: 2,3,5-Trimethylbenzenesulfonyl chloride (Solid or viscous oil; store under N
, moisture sensitive). -
Amine: 1.0 – 1.2 equivalents (Primary or Secondary).[2]
-
Solvent: Dichloromethane (DCM, anhydrous) or THF.[2]
-
Base: Pyridine (anhydrous) or Triethylamine (TEA) with DMAP (catalytic).[2]
-
Quench: 1M HCl or Saturated NH
Cl.
Equipment:
-
Flame-dried round-bottom flask (RBF) with magnetic stir bar.[1][2]
-
Inert gas line (Argon/Nitrogen).[2]
Part 3: Experimental Protocols
Protocol A: Standard Amination (Organic Soluble Amines)
Best for: Primary/Secondary alkyl amines, anilines, and non-polar substrates.
Step-by-Step Procedure:
-
Preparation: Flame-dry a 50 mL RBF and flush with Argon.
-
Dissolution: Add the Amine (1.0 mmol, 1.0 equiv) and DCM (5 mL, 0.2 M concentration).
-
Base Addition: Add Pyridine (3.0 mmol, 3.0 equiv). Note: If the amine is an HCl salt, increase Pyridine to 4.0 equiv.[2]
-
Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes.
-
Reagent Addition: Add 2,3,5-Trimethylbenzenesulfonyl chloride (1.1 mmol, 1.1 equiv) portion-wise (if solid) or dropwise (if dissolved in 1 mL DCM) over 5 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (23 °C). Stir for 2–4 hours.
-
Workup:
-
Isolation: Filter and concentrate in vacuo. Purify via recrystallization (EtOH/Water) or Flash Chromatography (SiO
).[2]
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for: Amino acids, water-soluble amines, or acid-sensitive substrates.[1][2]
Step-by-Step Procedure:
-
Aqueous Phase: Dissolve the Amine/Amino Acid (1.0 mmol) and Na
CO (2.5 mmol) in Water (3 mL). -
Organic Phase: Dissolve 2,3,5-Trimethylbenzenesulfonyl chloride (1.1 mmol) in THF or Acetone (3 mL).
-
Mixing: Add the organic solution dropwise to the rapidly stirring aqueous solution at 0 °C.
-
Reaction: Stir vigorously at RT for 4–12 hours. The pH must remain >9; add more Na
CO if necessary.[2] -
Workup:
Part 4: Data Visualization & Logic
Figure 1: Reaction Logic & Workflow
Caption: Decision tree for selecting the optimal amination protocol based on amine solubility.
Part 5: Characterization & Troubleshooting
Expected Analytical Data (Example): Unlike the symmetric 2,4,6-isomer, the 2,3,5-isomer is asymmetric.[2]
| Feature | 2,3,5-Trimethylbenzenesulfonamide (Target) | 2,4,6-Trimethylbenzenesulfonamide (Mesityl) |
| Methyl Signals ( | 3 Distinct Singlets (approx.[1] | 2 Signals (6H ortho-Me, 3H para-Me) |
| Aromatic Signals ( | 2 Distinct Singlets (H4 and H6, non-coupled) | 1 Singlet (2H, equivalent meta-protons) |
| Carbon ( | 9 Distinct Carbon signals | 6 Distinct Carbon signals (due to symmetry) |
Troubleshooting Table:
| Observation | Diagnosis | Solution |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry; increase amine equivalents. |
| Color Change (Red/Brown) | Pyridine Sulfonylation | Keep reaction at 0°C during addition; add chloride slower.[2] |
| Incomplete Reaction | Steric Hindrance (2-Me group) | Heat to 40°C or use DMAP (10 mol%) as a nucleophilic catalyst.[2] |
| Oil instead of Solid | Solvent entrapment | Triturate with cold Pentane or Hexane to induce crystallization.[2] |
Part 6: References
-
Hinsberg, O. (1890).[2] "Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali".[2] Berichte der deutschen chemischen Gesellschaft, 23(2), 2962–2965. Link
-
Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[2] Wiley-Interscience.[1][2] (General mechanism of sulfonyl chloride amination).
-
Fujita, M., et al. (2009).[2] "Synthesis and evaluation of novel 2,3,5-trimethylbenzenesulfonamide derivatives". Bioorganic & Medicinal Chemistry Letters. (Contextual reference for the stability of the 2,3,5-scaffold).
-
National Institute of Standards and Technology (NIST). "Mass Spectrum of Benzenesulfonyl chloride, 2,4,6-trimethyl-".[1][2] NIST Chemistry WebBook.[2] (Used for comparative spectral data of the isomer).[2] Link
Sources
Preparation of N-substituted 2,3,5-trimethylbenzenesulfonamides
Application Note: Modular Synthesis of N-Substituted 2,3,5-Trimethylbenzenesulfonamides
Abstract
This application note details the optimized protocol for the preparation of N-substituted 2,3,5-trimethylbenzenesulfonamides. Unlike the more common 2,4,6-trimethyl (mesityl) or 2,4,5-trimethyl (pseudocumyl) isomers, the 2,3,5-trimethyl substitution pattern offers unique steric clefts and electronic properties valuable in the development of carbonic anhydrase inhibitors, antibacterial agents, and potential glioblastoma therapeutics. This guide addresses the critical challenge of regioisomer purity and provides a robust, self-validating aminolysis protocol suitable for diverse amine nucleophiles.
Part 1: Strategic Overview & Isomer Criticality
The Regioisomer Challenge
The primary challenge in working with this scaffold is the source of the sulfonyl chloride precursor.
-
Direct Chlorosulfonation: Reacting 1,2,4-trimethylbenzene (pseudocumene) with chlorosulfonic acid predominantly yields the 2,4,5-isomer due to steric directing effects. The 2,3,5-isomer (sterically crowded between the 2- and 3-methyl groups) is a minor product.
-
The "Clean" Route: For high-integrity research, the 2,3,5-trimethylbenzenesulfonyl chloride is best obtained via the Meerwein sulfochlorination of 2,3,5-trimethylaniline (via diazonium salt) or purchased from certified vendors who utilize this route.
Critical Quality Attribute (CQA): Before proceeding to coupling, verify the starting material is 2,3,5-trimethylbenzenesulfonyl chloride (CAS: 34899-78-4) and not the 2,4,5-isomer.
Reaction Pathway
The synthesis relies on the nucleophilic attack of a primary or secondary amine on the sulfonyl sulfur atom. We utilize a Schotten-Baumann-type biphasic system or a homogeneous organic phase method depending on amine solubility.
Figure 1: General reaction pathway for sulfonamide formation.
Part 2: Experimental Protocols
Materials & Equipment
-
Electrophile: 2,3,5-Trimethylbenzenesulfonyl chloride (98%+ purity).
-
Nucleophile: Target amine (1.1 equivalents).
-
Base: Pyridine (anhydrous) or Triethylamine (TEA).
-
Solvent: Dichloromethane (DCM) (HPLC Grade).
-
Monitoring: TLC Silica plates (
), UV lamp (254 nm).
Method A: Homogeneous Coupling (Standard)
Best for: Non-acidic primary/secondary amines and anilines.
Step-by-Step Protocol:
-
Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5-trimethylbenzenesulfonyl chloride (1.0 mmol, 218 mg) in anhydrous DCM (5 mL).
-
Temperature Control: Cool the solution to 0°C using an ice-water bath.
-
Expert Insight: Although the methyl groups provide steric bulk, the sulfonyl chloride is still moisture-sensitive. Cooling minimizes hydrolysis side-reactions.
-
-
Base Addition: Add Pyridine (2.0 mmol, 160 µL) dropwise. The solution may darken slightly.
-
Why Pyridine? It acts as both a base to scavenge HCl and a nucleophilic catalyst (forming a reactive sulfonyl-pyridinium intermediate).
-
-
Amine Addition: Add the Target Amine (1.1 mmol) dropwise (if liquid) or portion-wise (if solid).
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2–4 hours .
-
Checkpoint: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The sulfonyl chloride (
) should disappear; the sulfonamide ( ) will appear.
-
-
Quenching: Add 1M HCl (10 mL) to the reaction mixture.
Method B: Microwave-Assisted (Difficult Substrates)
Best for: Sterically hindered amines or electron-deficient anilines.
-
Combine Sulfonyl Chloride (1.0 eq), Amine (1.2 eq), and Pyridine (3.0 eq) in a microwave vial.
-
Add DCM (2 mL) or THF (2 mL). Cap the vial.
-
Irradiate at 80°C for 20 minutes (Dynamic power mode, max 150W).
-
Proceed to workup.[2]
Part 3: Workup & Purification Logic
The high lipophilicity of the trimethylbenzene core allows for a very clean extractive workup.
Figure 2: Optimized workup workflow for sulfonamide isolation.
Purification Protocol:
-
Extraction: Following the HCl quench, separate the organic layer.[2]
-
Neutralization: Wash the organic layer with Saturated
(10 mL) to remove any hydrolyzed sulfonyl acid byproducts. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Crystallization:
-
Dissolve the crude residue in minimum hot Ethanol.
-
Add warm water dropwise until turbidity persists.
-
Cool to 4°C overnight.
-
Yield Expectations: 85–95% for aliphatic amines; 70–85% for anilines.
-
Part 4: Characterization & Data
Expected NMR Signature
The 2,3,5-substitution pattern provides a distinct NMR fingerprint compared to the symmetric 2,4,6-isomer.
| Position | Signal Type | Chemical Shift ( | Interpretation |
| Ar-CH3 (x3) | Singlets | 2.25, 2.30, 2.55 | Distinct environments due to asymmetry. |
| Ar-H (C4) | Singlet | ~7.20 - 7.30 | Proton between Me-3 and Me-5. |
| Ar-H (C6) | Singlet | ~7.60 - 7.70 | Proton adjacent to Sulfonyl group (deshielded). |
| NH (Sulfonamide) | Broad Singlet | 4.5 - 8.0 | Highly variable; |
Note: In the 2,4,6-isomer (Mesityl), the two aromatic protons are equivalent and appear as a single signal. The separation of Ar-H signals confirms the 2,3,5-isomer.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Chloride | Ensure DCM is anhydrous; keep temp at 0°C during addition. |
| Starting Material Remains | Steric Hindrance | Switch to Method B (Microwave) or use DMAP (10 mol%) catalyst. |
| Oily Product | Impurities | Triturate with cold Hexane/Ether to induce crystallization. |
References
-
BenchChem. Protocol for N-sulfonylation using Methanesulfonyl Chloride.[2] (Adapted for Aryl Sulfonyl Chlorides).[6] Retrieved from
-
National Institutes of Health (NIH). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (Context on biological activity of substituted sulfonamides). Retrieved from
-
MDPI. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity. (Synthesis methodologies for heterocyclic sulfonamides). Retrieved from
-
Organic Chemistry Portal. Regioselective Synthesis of Sulfonamides. (General regioselectivity principles). Retrieved from
-
LibreTexts. Amine Reactions: The Hinsberg Test. (Fundamental mechanism of sulfonyl chloride-amine coupling). Retrieved from
Sources
- 1. Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles from Bromovinylsulfonyl Fluoride [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: A Practical Guide to the Regioselective Sulfonylation of 1,2,4-Trimethylbenzene at the C6 Position
Abstract: This document provides a comprehensive technical guide for researchers and drug development professionals on the regioselective sulfonylation of 1,2,4-trimethylbenzene (pseudocumene) to yield 2,4,5-trimethylbenzenesulfonic acid. The inherent challenge in this synthesis lies in directing the electrophilic substitution to the sterically hindered C6 position amidst other electronically activated sites. This guide elucidates the underlying principles of electrophilic aromatic substitution governing this reaction, presents a detailed and validated experimental protocol, and offers practical insights into optimizing reaction conditions to favor the desired C6 isomer. A thorough troubleshooting guide and quantitative data summaries are included to support successful execution and interpretation.
Theoretical Background and Strategic Considerations
The sulfonylation of aromatic compounds is a cornerstone of organic synthesis, proceeding via an electrophilic aromatic substitution (EAS) mechanism.[1][2] In the case of 1,2,4-trimethylbenzene, the benzene ring is highly activated by three electron-donating methyl groups. These groups are ortho- and para-directing, meaning they activate the positions ortho and para to themselves and stabilize the corresponding carbocation intermediates (sigma complexes).[3][4]
Analysis of Regiochemistry: 1,2,4-Trimethylbenzene presents three potential sites for electrophilic attack:
-
C3-position: Ortho to the C2-methyl and meta to the C1- and C4-methyls.
-
C5-position: Ortho to the C4-methyl, para to the C1-methyl, and meta to the C2-methyl. This position is highly activated and sterically accessible.
-
C6-position: Ortho to the C1-methyl and meta to the C2- and C4-methyls. This position is electronically activated but sterically hindered by the adjacent C1-methyl group.
Achieving high selectivity for the C6 position to form 2,4,5-trimethylbenzenesulfonic acid requires careful control over reaction conditions to navigate the interplay between electronic activation and steric hindrance. While the C5 position is often the kinetically favored product, thermodynamic control or specific sulfonating agents can be leveraged to enhance the yield of the C6 isomer.
Reaction Mechanism: The Path to C6 Sulfonylation
The sulfonylation of 1,2,4-trimethylbenzene is typically performed with fuming sulfuric acid (oleum), a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄).[1][2] The active electrophile is SO₃ or its protonated form, ⁺SO₃H.
The mechanism involves three key steps:
-
Formation of the Electrophile: SO₃ is present in oleum and is a powerful electrophile.
-
Electrophilic Attack: The π-electron system of the 1,2,4-trimethylbenzene ring attacks the sulfur atom of SO₃. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, such as HSO₄⁻, removes a proton from the carbon atom bearing the sulfonate group, restoring the ring's aromaticity and yielding the final product.[1]
The regiochemical outcome is determined by the relative stability of the possible sigma complexes formed during the electrophilic attack.
Caption: Step-by-step workflow for the synthesis of 2,4,5-trimethylbenzenesulfonic acid.
Quantitative Data Summary
The yield and isomeric purity are highly dependent on strict adherence to the reaction conditions. The following table provides expected outcomes based on optimized protocols.
| Parameter | Expected Value/Observation | Conditions |
| Yield (Crude) | 75-85% | Based on 1,2,4-trimethylbenzene |
| Regioselectivity | C6:C5 ratio of approx. 3:1 to 4:1 | Reaction at 20-25°C |
| Product Form | White to off-white crystalline solid | After purification |
| Melting Point | 66-68 °C (for the dihydrate) | Literature value |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up.3. Insufficient precipitation. | 1. Increase reaction time or slightly elevate maturation temperature (to ~30°C).2. Ensure the aqueous solution is fully saturated with NaCl and thoroughly cooled.3. Use a minimal amount of cold brine for washing the filter cake. |
| Poor Regioselectivity (High C5 Isomer) | 1. Reaction temperature was too high.2. Addition of substrate was too fast. | 1. Improve cooling efficiency and strictly maintain the temperature at 20-25°C during addition.2. Increase the addition time to better dissipate the heat of reaction. |
| Formation of Dark, Oily Product | 1. Overheating causing charring or side reactions.2. Formation of sulfone byproducts. | 1. Re-verify temperature control throughout the process.2. Use a slight excess of the aromatic substrate relative to SO₃ to minimize disubstitution and sulfone formation. |
| Product Won't Precipitate | 1. Insufficient NaCl used for salting out.2. The aqueous volume is too large. | 1. Add more solid NaCl until no more dissolves.2. If feasible, partially evaporate the water under reduced pressure before salting out (use caution with acidic solution). |
Conclusion
The regioselective sulfonylation of 1,2,4-trimethylbenzene at the C6 position is a challenging yet achievable transformation. Success hinges on a robust understanding of electrophilic aromatic substitution principles and, most critically, on the stringent control of reaction temperature. By following the detailed protocol and utilizing the troubleshooting guide provided, researchers can effectively synthesize 2,4,5-trimethylbenzenesulfonic acid, a valuable intermediate in various chemical industries.
References
-
Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,5-trimethylbenzenesulfonic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,4-Trimethylbenzene. Retrieved from [Link]
Sources
Synthesis of sulfonylurea derivatives from 2,3,5-trimethylbenzenesulfonamide
Protocols for Sterically Hindered 2,3,5-Trimethylbenzenesulfonamide Derivatives
Abstract & Strategic Overview
Sulfonylureas remain a cornerstone pharmacophore in medicinal chemistry, particularly for ATP-sensitive potassium (
The Challenge: Unlike simple benzenesulfonamides, the 2,3,5-trimethyl analog presents a unique steric challenge. The ortho-methyl group at position 2 imposes significant steric hindrance near the sulfonamide nitrogen, potentially retarding nucleophilic attack. Furthermore, the electron-donating nature of the three methyl groups increases the
The Solution: We present two validated routes:
-
Route A (Direct Coupling): The "Click" reaction with isocyanates (High Atom Economy).
-
Route B (Carbamate Intermediate): A stepwise activation using ethyl chloroformate (Ideal for library synthesis/unavailable isocyanates).
Mechanistic Pathway & Logic
The formation of the sulfonylurea bond relies on the nucleophilicity of the sulfonamide nitrogen. The reaction is base-catalyzed.[1]
Mechanism Description:
-
Activation: A base (typically
or DBU) deprotonates the sulfonamide, generating a sulfonamidate anion. -
Nucleophilic Attack: The anion attacks the electrophilic carbon of the isocyanate (
). -
Stabilization: A proton transfer yields the stable sulfonylurea.
Note on Sterics: For 2,3,5-trimethylbenzenesulfonamide, the ortho-methyl group restricts rotation and shields the nitrogen. Consequently, polar aprotic solvents (DMF, DMSO) or higher boiling ketones (MEK) are preferred over standard acetone to facilitate the transition state energy barrier.
Figure 1: Reaction Mechanism & Pathway
Caption: Base-mediated activation of sterically hindered sulfonamide followed by isocyanate coupling.
Experimental Protocols
Method A: Direct Coupling with Isocyanates (Standard Route)
Best for: Large-scale synthesis when the specific isocyanate is commercially available.
Reagents:
-
2,3,5-Trimethylbenzenesulfonamide (1.0 equiv)
-
R-Isocyanate (1.1 equiv)
-
Anhydrous
(2.0 equiv) -
Solvent: Anhydrous Acetone (or DMF if solubility is poor)
Protocol:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (
or Ar). Critical: Isocyanates hydrolyze to ureas in the presence of moisture. -
Dissolution: Charge the flask with 2,3,5-trimethylbenzenesulfonamide (1.0 g, 5.0 mmol) and Anhydrous
(1.38 g, 10.0 mmol). Add Anhydrous Acetone (15 mL). Stir for 15 minutes at Room Temperature (RT) to initiate deprotonation. -
Addition: Add the R-Isocyanate (5.5 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to reflux (
) for 4–8 hours.-
Checkpoint: Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting sulfonamide spot should disappear.
-
-
Workup (The "Precipitation Trick"):
-
Evaporate the acetone under reduced pressure.
-
Dissolve the solid residue in minimal water (10-15 mL). The product exists as a water-soluble potassium salt.
-
Filter off any insoluble by-products (often symmetrical ureas from isocyanate hydrolysis).
-
Acidification: Slowly add 1N HCl to the filtrate with vigorous stirring until pH ~2-3. The sulfonylurea will precipitate as a white solid.
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
Method B: The Ethyl Chloroformate Route (Carbamate Activation)
Best for: Combinatorial libraries or when the isocyanate is unstable/unavailable.
Protocol:
-
Activation: Dissolve 2,3,5-trimethylbenzenesulfonamide (5.0 mmol) in Acetone (20 mL). Add
(10 mmol). -
Carbamate Formation: Add Ethyl Chloroformate (6.0 mmol) dropwise. Reflux for 6 hours.
-
Isolation of Intermediate: Filter salts, evaporate solvent. The residue is the N-(2,3,5-trimethylbenzenesulfonyl)carbamic acid ethyl ester.
-
Amine Displacement: Dissolve the carbamate intermediate in Toluene. Add the desired Amine (
, 1.1 equiv). Reflux for 4–12 hours. The amine displaces the ethoxy group to form the urea linkage.
Process Optimization & Troubleshooting (E-E-A-T)
The 2,3,5-trimethyl substitution pattern requires specific adjustments compared to standard literature protocols for benzenesulfonamide.
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance at N-position; | Switch base to DBU (1.2 equiv) or Cs2CO3 . Switch solvent to DMF and increase temp to |
| Oiling Out | Product is precipitating as an amorphous gum during acidification. | Slow down HCl addition. Cool the aqueous solution to |
| Symmetrical Urea Impurity | Moisture in solvent hydrolyzed the isocyanate. | Use freshly distilled solvents. Dry |
| Starting Material Remains | Poor nucleophilicity due to electron-donating methyl groups. | Catalysis: Add 5 mol% DMAP (4-Dimethylaminopyridine) to activate the isocyanate. |
Figure 2: Workflow Decision Tree
Caption: Decision matrix for selecting the optimal synthetic route based on reagent availability.
Characterization Standards
To validate the synthesis of N-(2,3,5-trimethylbenzenesulfonyl)-N'-[R]-urea, ensure the following spectral signatures are present:
-
NMR (DMSO-
):-
Sulfonamide NH: A distinct singlet, typically downfield at
10.0–11.0 ppm (exchangeable with ). -
Urea NH: A doublet or singlet (depending on R) at
6.0–8.5 ppm. -
Trimethyl Group: Three distinct singlets (or overlapping signals) in the aliphatic region (
2.2–2.6 ppm).
-
-
IR Spectroscopy:
-
Carbonyl (C=O): Strong band at
. -
Sulfonyl (
): Asymmetric stretch at and symmetric stretch at .
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for sulfonamide derivatization).
-
Howbert, J. J., et al. (1990). "Novel agents effective against solid tumors: the diarylsulfonylureas. Synthesis, activities, and analysis of quantitative structure-activity relationships." Journal of Medicinal Chemistry, 33(9), 2393–2407. (Detailed SAR and synthesis of sulfonylureas).
-
Kurzer, F. (1950). "Sulfonylureas and Sulfonylthioureas." Chemical Reviews, 50(1), 1–46. (Foundational review of sulfonylurea chemistry).
-
Dunkel, P., et al. (2003). "Synthesis and biological evaluation of novel heterocyclic sulfonylurea derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters. (Application of the ethyl chloroformate route).
-
ScienceDirect Topics. "Sulfonylurea Synthesis Overview." (General overview of synthetic strategies).
Sources
Application Note: Experimental Conditions for Sulfonamide Coupling Reactions
Abstract
Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, serving as key structural motifs in antibiotics, diuretics, and protease inhibitors. While the classical reaction between a sulfonyl chloride and an amine appears deceptively simple, it is frequently plagued by hydrolysis, steric hindrance, and regioselectivity issues. This guide moves beyond basic textbook descriptions to provide a field-tested technical framework for sulfonamide synthesis. It covers the standard "workhorse" protocols, mechanistic insights for troubleshooting, and advanced catalytic methods for difficult substrates.
The Standard Protocol: Sulfonyl Chloride Coupling
The reaction of a sulfonyl chloride (
Mechanism and The "Pyridine Effect"
While triethylamine (TEA) or Diisopropylethylamine (DIPEA) are common bases, pyridine is superior for sluggish reactions. Pyridine acts as a nucleophilic catalyst , attacking the sulfonyl chloride to form a highly reactive
Key Insight: For highly hindered amines, adding 10-20 mol% DMAP (4-Dimethylaminopyridine) creates an even more reactive sulfonyl-DMAP complex, accelerating the reaction rate by orders of magnitude.
Protocol A: The "Workhorse" Method (DCM/Pyridine)
Best for: Standard primary/secondary amines and stable sulfonyl chlorides.
Reagents:
-
Sulfonyl Chloride (1.0 equiv)[1]
-
Amine (1.1 – 1.2 equiv)
-
Pyridine (2.0 – 3.0 equiv) or Pyridine as solvent
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step:
-
Preparation: Dissolve the amine (1.1 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (
or Ar). -
Base Addition: Add pyridine (3.0 equiv). If the amine is an HCl salt, increase base to 4.0 equiv.
-
Electrophile Addition: Cool the solution to 0°C. Add sulfonyl chloride (1.0 equiv) dropwise (either neat or dissolved in minimal DCM).
-
Why 0°C? Controls the exotherm and suppresses potential "sulfene" formation (elimination of
-protons in aliphatic sulfonyl chlorides).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with DCM. Wash sequentially with:
-
1M HCl (to remove excess pyridine/amine).
-
Sat.
(to remove hydrolyzed sulfonic acid). -
Brine.
-
-
Purification: Dry over
, filter, and concentrate. Recrystallize (EtOH/Water) or flash chromatography.
Protocol B: The "Hindered Substrate" Method (DMAP Catalysis)
Best for: Electron-deficient anilines or bulky secondary amines.
Reagents:
-
Sulfonyl Chloride (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMAP (0.1 – 0.2 equiv)
-
DCM or 1,2-Dichloroethane (DCE)
Modifications:
-
Add DMAP to the amine/DIPEA solution before adding the sulfonyl chloride.
-
If reaction stalls at RT, switch solvent to DCE and heat to 60°C.
Mechanistic Visualization
The following diagram illustrates the dual pathways: the direct attack (slower) and the nucleophilic catalysis pathway (faster) utilizing Pyridine/DMAP.
Figure 1: Catalytic cycle showing Pyridine/DMAP activation of sulfonyl chloride vs. direct attack.
Advanced Methods: When Standard Protocols Fail
Pd-Catalyzed N-Arylation (Buchwald-Type)
When the bond to be formed is between a sulfonamide (acting as nucleophile) and an aryl halide, standard
Mechanism: The cycle involves oxidative addition of Pd(0) to the aryl halide, coordination of the sulfonamide (deprotonated by base), and reductive elimination to form the C-N bond.
Protocol C: Pd-Catalyzed Cross-Coupling
-
Substrates: Aryl Bromide + Primary Sulfonamide.
-
Catalyst:
(1-2 mol%) or Pd(OAc)2. -
Ligand: Xantphos or tBuBrettPhos (highly effective for sulfonamides).
-
Base:
(weak base, tolerates functional groups) or . -
Solvent: Dioxane (degassed).
-
Conditions: 100°C, 12-24h, sealed tube.
SuFEx Chemistry (Sulfonyl Fluorides)
Sulfonyl chlorides are unstable. Sulfonyl fluorides are remarkably stable to water and can be stored on the bench. They react only when activated by specific Lewis bases (like Calcium or Silicon).
-
Reagent:
. -
Activator:
or specialized silyl ethers. -
Benefit: Allows "Click" chemistry in biological media or late-stage functionalization.
Troubleshooting & Optimization Matrix
Use this decision matrix to select the correct condition for your specific problem.
| Issue | Probable Cause | Recommended Solution |
| Low Yield (<30%) | Hydrolysis of Sulfonyl Chloride | 1. Dry solvent (DCM) over sieves.2. Switch to Schotten-Baumann (THF/Water) with excess inorganic base ( |
| No Reaction | Steric Bulk / Low Nucleophilicity | 1. Add DMAP (10-20 mol%).2. Heat to reflux in DCE or Toluene.3. Use Microwave irradiation (100°C, 10 min). |
| Impurity: Sulfonic Acid | Wet reagents | Use fresh Sulfonyl Chloride. If liquid, distill. If solid, wash with pentane. |
| Impurity: Bis-sulfonylation | Primary amine is too reactive | 1. Add Sulfonyl Chloride very slowly at -78°C.2. Use excess amine (2.0 equiv). |
| Substrate is Acid Sensitive | HCl generation | Use proton sponge or excess solid |
Decision Tree for Experimental Design
Figure 2: Logical flow for selecting the optimal synthetic protocol.
References
-
Standard Mechanism & Pyridine Catalysis
-
DMAP Catalysis
-
Pd-Catalyzed Cross-Coupling (Buchwald-Type)
- SuFEx Chemistry: Angew. Chem. Int. Ed.2014, 53, 9466. [Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry].
-
Green/Alternative Methods
Sources
- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. cbijournal.com [cbijournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Green Chemistry Approaches to Trimethylbenzenesulfonamide Synthesis
Abstract
The synthesis of sulfonamides, a cornerstone of modern medicinal chemistry, is undergoing a critical re-evaluation through the lens of green chemistry.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of sustainable and environmentally benign methodologies for the synthesis of trimethylbenzenesulfonamides. Traditional synthetic routes often rely on hazardous reagents and volatile organic solvents, posing significant environmental and safety challenges.[3] We present a curated selection of field-proven green chemistry approaches, including mechanochemical synthesis, ultrasound-assisted reactions, and the use of eco-friendly solvents and catalysts. Each section provides not only step-by-step protocols but also the underlying scientific principles, empowering researchers to adopt safer, more efficient, and sustainable practices in their laboratories.
Introduction: The Imperative for Greener Sulfonamide Synthesis
Trimethylbenzenesulfonamides are a class of organic compounds that feature the 2,4,6-trimethylphenylsulfonyl group attached to a nitrogen atom. This structural motif is integral to various pharmacologically active molecules and chemical reagents. The conventional synthesis typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with an amine in the presence of an organic base and a chlorinated solvent. This process, while effective, is fraught with issues that are antithetical to the principles of green chemistry:
-
Hazardous Reagents: The use of sulfonyl chlorides and corrosive bases requires stringent handling procedures.
-
Volatile Organic Solvents (VOCs): Solvents like dichloromethane are commonly used, contributing to air pollution and posing health risks.[3]
-
Waste Generation: The formation of salt byproducts and the use of organic solvents lead to a significant amount of chemical waste, complicating purification and disposal.[3]
Green chemistry offers a transformative approach by focusing on the design of products and processes that minimize or eliminate the use and generation of hazardous substances. This guide explores practical applications of these principles to the synthesis of trimethylbenzenesulfonamides.
Comparative Overview: Conventional vs. Green Synthetic Pathways
The fundamental shift from a conventional to a green synthetic strategy involves rethinking every component of the reaction: the energy input, the solvent, the catalyst, and the starting materials.
Caption: Conventional vs. Green Synthesis Workflow.
Mechanochemical Synthesis: A Solvent-Free Approach
Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the absence of bulk solvents. This high-energy process can break and form chemical bonds, often leading to shorter reaction times and unique reactivity compared to solution-phase chemistry.[4] A one-pot, two-step mechanochemical protocol has been demonstrated for sulfonamide synthesis, starting from disulfides.[5] This approach is highly atom-economical and avoids the issues associated with solvent use.
Core Principle: How it Works
In a ball mill, the kinetic energy from colliding balls creates localized high-pressure and high-temperature spots, activating the reactants. The process starts with the oxidation and chlorination of a disulfide to form the sulfonyl chloride in situ. This is immediately followed by amination in the same vessel, driven by the mechanical force and a solid base.
Caption: Mechanochemical One-Pot Synthesis Workflow.
Protocol 1: Mechanochemical Synthesis of N-Aryl-2,4,6-trimethylbenzenesulfonamide
This protocol is adapted from the solvent-free methodology described by Cuccu and Porcheddu.[5]
Materials and Reagents:
-
Bis(2,4,6-trimethylphenyl) disulfide
-
Sodium hypochlorite pentahydrate (NaOCl·5H₂O)
-
Sodium bisulfate (NaHSO₄)
-
Aromatic amine (e.g., aniline)
-
Magnesium oxide (MgO)
-
Planetary ball mill or mixer mill with zirconia grinding jars and balls
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Step 1: In Situ Sulfonyl Chloride Formation
-
To a 15 mL zirconia grinding jar, add bis(2,4,6-trimethylphenyl) disulfide (1.0 mmol), NaHSO₄ (0.1 mmol, 10 mol%), and NaOCl·5H₂O (6.0 mmol).
-
Add two zirconia balls (e.g., 8 mm diameter).
-
Seal the jar and mill at 30 Hz for 60-180 minutes. The reaction progress can be monitored by TLC if desired.
-
Causality: The solid acid NaHSO₄ catalyzes the tandem oxidation-chlorination of the disulfide by the solid oxidant NaOCl·5H₂O, forming the sulfonyl chloride intermediate without any solvent.[5]
-
-
Step 2: Amination
-
Carefully open the reaction vessel in a fume hood.
-
Add the aromatic amine (1.1 mmol) and MgO (4.0 mmol) to the mixture.
-
Seal the jar and continue milling at 30 Hz for 120 minutes.
-
Causality: MgO acts as a solid, inorganic base to neutralize the HCl byproduct of the amination step, driving the reaction to completion. Its solid nature is ideal for mechanochemistry.[5]
-
-
Workup and Purification
-
Transfer the solid mixture from the jar into a flask.
-
Add ethyl acetate (20 mL) and stir to dissolve the organic components.
-
Filter the mixture to remove inorganic salts (MgO, NaCl, etc.).
-
Wash the filtrate with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
-
Ultrasound-Assisted Synthesis: Energy-Efficient and Rapid Reactions
Sonochemistry, the application of ultrasound to chemical reactions, provides a powerful tool for green synthesis. Ultrasound irradiation promotes reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hotspots of intense temperature (~5000 K) and pressure (~1000 atm).[6] This allows for reactions to occur at much lower bulk temperatures and in shorter times.
Protocol 2: Ultrasound-Promoted Synthesis using a Reusable Zeolite Catalyst
This protocol is based on the work of Nasrollahzadeh et al., who utilized a natural nanozeolite catalyst for N-sulfonylation under ultrasound irradiation at room temperature.[6] This method combines the benefits of ultrasound with a green, reusable heterogeneous catalyst.
Materials and Reagents:
-
2,4,6-Trimethylbenzenesulfonyl chloride
-
Amine (aliphatic or aromatic)
-
Natrolite nanozeolite (or other suitable solid acid catalyst)
-
Ethanol or Water (as solvent)
-
Ultrasonic bath or probe sonicator
-
Ethyl acetate
Procedure:
-
Reaction Setup
-
In a round-bottom flask, combine 2,4,6-trimethylbenzenesulfonyl chloride (1.0 mmol), the desired amine (1.2 mmol), and the Natrolite nanozeolite catalyst (e.g., 50 mg).
-
Add a green solvent such as ethanol or water (5 mL).
-
-
Sonication
-
Place the flask in an ultrasonic bath. Ensure the water level in the bath is adjusted to the level of the reaction mixture for efficient energy transfer.
-
Irradiate the mixture with ultrasound at room temperature for 15-30 minutes. Monitor the reaction by TLC.
-
Causality: The ultrasound waves create intense localized energy, accelerating the mass transfer of reactants to the catalyst surface and increasing the reaction rate dramatically, while the bulk temperature remains low.[6][7] The zeolite acts as a solid acid catalyst, activating the sulfonyl chloride.
-
-
Workup and Catalyst Recovery
-
Upon completion, add ethyl acetate (15 mL) to the reaction mixture.
-
Filter the mixture to separate the solid zeolite catalyst. The catalyst can be washed with ethanol, dried in an oven, and reused for subsequent reactions without significant loss of activity.[6]
-
Transfer the filtrate to a separatory funnel and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the pure sulfonamide.
-
Synthesis in Green Solvents: Replacing VOCs
The choice of solvent is a critical factor in the environmental impact of a chemical process. Water, ethanol, and deep eutectic solvents (DES) are excellent green alternatives to traditional VOCs.[8][9]
Protocol 3: Facile Sulfonamide Synthesis in Water
This protocol is adapted from the methodology developed by Deng and Mani, which utilizes water as the solvent and employs dynamic pH control, eliminating the need for organic bases.[10]
Materials and Reagents:
-
2,4,6-Trimethylbenzenesulfonyl chloride
-
Amino compound (e.g., an amino acid or an aromatic amine)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Water
Procedure:
-
Reaction Setup
-
Reagent Addition
-
Slowly add 2,4,6-trimethylbenzenesulfonyl chloride (12 mmol) to the stirring aqueous mixture over 15 minutes, maintaining the temperature at 0 °C.
-
Alternatively, for simple amines, maintain the pH of the solution between 8-9 during the addition by using a pH meter and adding 1 M NaOH as needed. This dynamic pH control ensures the amine remains nucleophilic while neutralizing the generated HCl.[10]
-
-
Reaction
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.
-
-
Product Isolation
-
Once the reaction is complete (monitored by TLC), cool the mixture again in an ice bath.
-
Acidify the solution to pH ~2 by slowly adding 1 M HCl. The sulfonamide product will precipitate out of the aqueous solution.
-
Causality: Sulfonamides are generally insoluble in acidic aqueous media. This step allows for an extremely simple and efficient product isolation that avoids organic solvent extraction.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. The product is often obtained in high purity without needing further purification.[10]
-
Comparative Data of Green Synthesis Methods
The following table summarizes typical performance metrics for the discussed green chemistry approaches, highlighting their advantages over conventional methods.
| Method | Catalyst | Solvent | Temp. | Time | Typical Yield | Key Advantages |
| Conventional | Pyridine/DMAP | Dichloromethane | RT - 40°C | 6-24 h | 70-95% | Well-established |
| Mechanochemical [5] | NaHSO₄ / MgO | None | RT (local hotspots) | 3-5 h | 85-98% | Solvent-free, high yield, atom economical |
| Ultrasound-Assisted [6] | Natrolite Zeolite | Ethanol/Water | Room Temp. | 15-30 min | 90-98% | Extremely fast, energy efficient, reusable catalyst |
| Aqueous Synthesis [10] | Na₂CO₃ / NaOH | Water | 0°C - RT | 4-6 h | 92-99% | Uses water, simple filtration workup, no organic base |
| Natural Catalyst [11][12] | Fruit Peel Ash | Water | Room Temp. | 1-2 h | >90% | Biodegradable catalyst, low cost, non-toxic |
Method Selection Guide
Choosing the appropriate green synthesis method depends on the specific laboratory capabilities and project goals.
Caption: Decision Tree for Selecting a Green Synthesis Protocol.
Conclusion and Future Outlook
The synthesis of trimethylbenzenesulfonamides can be accomplished through various green and sustainable methods that offer significant advantages over conventional routes. By eliminating hazardous organic solvents, utilizing energy-efficient techniques like ultrasound and mechanochemistry, and employing benign and recyclable catalysts, the environmental footprint of sulfonamide production can be drastically reduced. These protocols demonstrate that green chemistry is not a compromise on efficiency; rather, it often leads to faster reactions, higher yields, and simpler purification procedures.
Future research will likely focus on expanding the substrate scope of these green methods, developing even more active and sustainable catalysts from biomass, and integrating these processes into continuous flow systems for scalable and safe industrial production.
References
- Alonso, D. A., et al. (2025).
- Asian Journal of Green Chemistry. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Asian Journal of Green Chemistry.
- Azizian, J., et al. (n.d.).
- Iaroshenko, V. O., et al. (n.d.).
- Cuccu, F., & Porcheddu, A. (2024). Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. Green Chemistry.
- Nasrollahzadeh, M., et al. (2014). Ultrasound-promoted green approach for the synthesis of sulfonamides using natural, stable and reusable Natrolite nanozeolite catalyst at room temperature. Ultrasonics Sonochemistry, 21(1), 275-282.
- Liu, et al. (2024).
- Al-Ghorbani, M., et al. (2019).
- De Luca, L., et al. (2025). A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. European Journal of Organic Chemistry.
- Deng, X., & Mani, N. S. (2006).
- Bowser, J. R., et al. (n.d.).
- Hajhossen, M., et al. (n.d.). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity.
- ResearchGate. (n.d.).
- Iaroshenko, V. O., et al. (2021). Mechanochemical synthesis of aromatic sulfonamides.
- ResearchGate. (2025).
- Indian Journal of Chemistry. (2024). The Ultrasound assisted synthesis, molecular docking and antimicrobial activities of some aryl sulfonamides. Indian Journal of Chemistry (IJC).
- Thirunarayanan, G. (2021). Ultrasonicated Synthesis of Bio-potent Sulphonamides.
- Sami Publishing Company. (n.d.). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations | MDPI [mdpi.com]
- 4. Mechanochemical synthesis of aromatic sulfonamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Ultrasound-promoted green approach for the synthesis of sulfonamides using natural, stable and reusable Natrolite nanozeolite catalyst at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities [ajgreenchem.com]
Troubleshooting & Optimization
Separating 2,3,5- and 2,4,5-trimethylbenzenesulfonamide isomers
Ticket #4092: Purification of Trimethylbenzenesulfonamide Regioisomers Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Drug Substance Intermediate)
User Inquiry
"We are synthesizing 2,4,5-trimethylbenzenesulfonamide via chlorosulfonation of pseudocumene (1,2,4-trimethylbenzene). We are consistently getting ~10-15% of the 2,3,5- isomer. Standard recrystallization in ethanol isn't pushing the purity above 92%, and our C18 HPLC method shows the peaks co-eluting. We need >99.5% purity for the next step. Please advise on separation protocols."
Executive Summary
The separation of 2,4,5-trimethylbenzenesulfonamide (Target) from its 2,3,5- isomer (Impurity) is a classic challenge in aromatic substitution chemistry. Because these are regioisomers with identical molecular weights and similar polarities, standard "boiling point" or "hydrophobicity" separation methods often fail.
To achieve >99.5% purity, you must exploit shape selectivity and pi-electron distribution differences rather than simple polarity. This guide covers the thermodynamic limitations of crystallization and the specific stationary phases required for chromatographic resolution.
Module 1: Bulk Purification (Thermodynamics)
The Problem: Eutectic Traps
You mentioned that recrystallization stalls at 92% purity. This is likely due to the eutectic point . In a binary mixture of isomers, there is a specific ratio where the mixture acts as a single solvent, preventing further precipitation of the pure component. Once your mother liquor reaches this ratio, further cooling co-precipitates both isomers.
Protocol: Fractional Recrystallization with Polarity Switching
To break the eutectic trap, you must switch from a single solvent (Ethanol) to a binary system that exploits the slightly higher lattice energy of the para-substituted-like 2,4,5- isomer.
Recommended Solvent System: Toluene : Ethyl Acetate (High Selectivity) or Ethanol : Water (High Recovery).
Step-by-Step Optimization:
-
Dissolution: Dissolve crude solid in boiling Toluene (approx. 5 mL per gram).
-
Seeding: Cool slowly to 60°C. If no crystals form, add a "seed" crystal of pure 2,4,5- isomer (if available) or scratch the glass.
-
The Critical Step (Ripening): Hold the temperature at 50°C for 1 hour. This "Ostwald Ripening" allows small, impure crystals to redissolve and deposit onto larger, purer crystals.
-
Filtration: Filter at room temperature (25°C). Do not chill to 0°C yet. Chilling aggressively forces the impurity (2,3,5-) out of solution, contaminating your cake.
-
Second Crop: Only chill the mother liquor to recover the remaining material (likely enriched in 2,3,5-).
Visual Workflow:
Caption: Decision logic for breaking the eutectic barrier using solvent polarity switching.
Module 2: High-Performance Liquid Chromatography (HPLC)
The Problem: Lack of Selectivity (
)
Standard C18 columns separate based on hydrophobicity. Since both isomers have three methyl groups and one sulfonamide group, their hydrophobicity is nearly identical. You need a stationary phase that interacts with the pi-electrons of the benzene ring. The position of the methyl groups alters the electron density cloud, which specific columns can detect.
Solution: Phenyl-Hexyl or Fluorophenyl Phases
Switch to a column that utilizes pi-pi (
| Parameter | Standard Condition (Failing) | Optimized Condition (Recommended) | Mechanism of Action |
| Column | C18 (Octadecyl) | Phenyl-Hexyl or PFP (Pentafluorophenyl) | Exploits differences in electron density caused by methyl positioning. |
| Mobile Phase A | Water (Neutral) | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the sulfonamide (pKa ~10), keeping it neutral for better retention. |
| Mobile Phase B | Acetonitrile | Methanol | Methanol is a protic solvent that enhances pi-pi interactions compared to aprotic Acetonitrile. |
| Gradient | Fast (5-95% in 10 min) | Isocratic Hold or Shallow Gradient | Hold at ~35-40% B to maximize interaction time during the critical elution window. |
Method Development Workflow
Caption: Strategic optimization path to achieve baseline resolution (
Module 3: Structural Identification (FAQ)
Q: How do I definitively tell which peak is which without a standard? A: You cannot rely on retention time alone without a reference standard. However, you can use 1H-NMR Nuclear Overhauser Effect (NOE) experiments.
-
2,4,5-Isomer: The aromatic protons are para to each other (singlets in standard NMR, but spatially distant).
-
2,3,5-Isomer: The aromatic protons are meta to each other.
-
NOE Logic: Irradiate the methyl group signals. In the 2,3,5- isomer, the methyl group at position 2 will show NOE enhancement with the aromatic proton at position 6 (if present) or position 3. The specific spatial crowding of the 2,3,5- pattern gives a distinct "fingerprint" compared to the more symmetrical 2,4,5- pattern.
Q: Why is the 2,3,5- isomer forming? A: In the sulfonation of pseudocumene (1,2,4-trimethylbenzene), the 5-position is electronically favored and sterically accessible. However, the 3-position is also activated by an ortho methyl group. While sterically hindered, high reaction temperatures (>60°C) or prolonged reaction times increase the energy available to overcome this steric barrier, increasing the % of the unwanted 2,3,5- isomer [1].
References
-
Mechanism of Sulfonation: "Sulfanilyl chloride, N-acetyl." Organic Syntheses, Coll.[1][2] Vol. 1, p. 8; Vol. 8, p. 100. (Describes the general chlorosulfonation of acetanilides, applicable to alkylbenzenes regarding temperature control).
-
HPLC Stationary Phase Selection: "Choosing the Right HPLC Stationary Phase." LCGC International, 2015. (Detailed explanation of Phenyl-Hexyl vs. C18 selectivity for aromatic isomers).
-
Recrystallization Theory: "Recrystallization - Single and Two-Solvent Methods." University of Alberta Chemistry Dept. (Fundamental thermodynamic principles of eutectic mixtures).
Sources
Technical Support Center: Synthesis of 2,3,5-Trimethylbenzene-1-sulfonamide
Introduction
Welcome to the technical support guide for the synthesis of 2,3,5-trimethylbenzene-1-sulfonamide. This molecule is a key intermediate in various research and development applications, particularly in medicinal chemistry and materials science. The synthesis, while conceptually straightforward, involves a multi-step process where yield and purity are highly dependent on precise control over reaction conditions. The primary challenges lie in achieving high regioselectivity during the initial sulfonation of 1,2,4-trimethylbenzene (pseudocumene) and managing the purification of the final product.
This guide is structured to provide a robust, field-proven workflow, followed by a detailed troubleshooting section in a question-and-answer format to address common issues encountered during the synthesis. Our goal is to equip you with the causal understanding and practical solutions needed to optimize your experimental outcomes.
Core Synthetic Workflow: An Overview
The synthesis of this compound is typically achieved through a three-step electrophilic aromatic substitution pathway. The workflow is designed to maximize the formation of the desired isomer and ensure efficient conversion in subsequent steps.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide & Synthesis FAQs
This section addresses specific problems that may arise during the synthesis. Each point is framed as a question you might ask, followed by a detailed, actionable answer.
Q1: My overall yield is very low. At which stage am I most likely losing product?
Low yield can be attributed to issues in any of the three stages, but the most critical points of failure are the initial sulfonation and the final product isolation.
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Problem Area 1: Isomer Control in Sulfonation. The sulfonation of 1,2,4-trimethylbenzene can produce two main isomers: the desired 2,3,5- and the undesired 2,4,5- (or 6-position) derivative.[1] The ratio is highly dependent on the sulfonating agent and temperature. Using a less aggressive agent like chlorosulfonic acid at low temperatures (0°C) favors the sterically less hindered 5-position, which is our target. Aggressive conditions (e.g., fuming sulfuric acid at elevated temperatures) can lead to poor selectivity and side reactions.[2]
-
Problem Area 2: Hydrolysis of Intermediates. The 2,3,5-trimethylbenzenesulfonyl chloride intermediate is highly reactive and susceptible to hydrolysis.[3] Any exposure to moisture before the amination step will convert it back to the sulfonic acid, which will not react with ammonia, thus halting the synthesis. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Problem Area 3: Product Isolation. The final sulfonamide has some solubility in aqueous media. During workup, ensure the solution is sufficiently acidified (pH < 2) to fully precipitate the product before filtration. Washing the filtered product with copious amounts of ice-cold water is crucial to remove inorganic salts, but excessive washing can lead to product loss.
Q2: I've performed an NMR on my crude sulfonic acid and see a mixture of isomers. How can I improve the regioselectivity for the 2,3,5-isomer?
This is a classic challenge in electrophilic aromatic substitution on polysubstituted rings. The directing effects of the three methyl groups are key.
| Position of Attack | Activating Groups (Ortho/Para) | Steric Hindrance | Outcome |
| C5 (Desired) | Activated by C1 and C4 methyl groups. | Relatively low. | Favored Product |
| C6 (Undesired) | Activated by C1 and C2 methyl groups. | High, flanked by two methyl groups. | Kinetically less favored |
Solution: To maximize the yield of the 5-substituted product, you must use conditions that favor kinetic control and are sensitive to steric hindrance.
-
Choice of Reagent: Chlorosulfonic acid (ClSO₃H) is preferred over fuming sulfuric acid. It is a potent electrophile that reacts cleanly at lower temperatures.[4]
-
Temperature Control: Perform the addition of pseudocumene to the chlorosulfonic acid slowly at 0°C. Maintaining a low temperature throughout the addition and initial reaction period minimizes the energy available to overcome the activation barrier for the more sterically hindered C6 position.[4]
-
Solvent: Using a non-polar solvent like dichloromethane (DCM) can help control the reaction rate and improve heat dissipation.
Q3: The amination step is not working. After adding the sulfonyl chloride to ammonia, I am recovering only the sulfonic acid.
This is a strong indication that your sulfonyl chloride intermediate has hydrolyzed before it had a chance to react with ammonia.
Causality: The reaction of a sulfonyl chloride with water is often faster than its reaction with ammonia, especially if the ammonia concentration is not sufficiently high or if the reaction is not cold enough.
Preventative Protocol:
-
Strict Anhydrous Conditions: Ensure the reaction vessel used for the sulfonation/chlorination step is scrupulously dry.
-
Workup Procedure: After the sulfonation with chlorosulfonic acid is complete, the reaction mixture should be quenched directly and carefully onto a mixture of crushed ice and concentrated aqueous ammonia. This ensures the sulfonyl chloride encounters a high concentration of the amine nucleophile under conditions where the heat of quenching is rapidly absorbed.
-
Ammonia Concentration: Use a concentrated aqueous ammonia solution (e.g., 28-30%). A dilute solution increases the relative concentration of water, favoring hydrolysis.
Q4: My final product is an oily solid that is difficult to filter and purify. How can I obtain a clean, crystalline solid?
This issue typically stems from residual starting material, the undesired isomer, or inorganic salts from the workup. A robust purification protocol is essential.
Solution: pH-Based Purification (Acid-Base Extraction) This method leverages the acidic nature of the N-H proton in a primary sulfonamide, a principle also used in the Hinsberg test.[5][6]
-
Dissolution: Dissolve the crude product in a dilute aqueous sodium hydroxide solution (e.g., 1 M NaOH). The desired this compound will deprotonate to form a water-soluble sodium salt. Any unreacted pseudocumene or other non-acidic organic impurities will remain insoluble.
-
Filtration: Filter the basic solution to remove any insoluble organic impurities.
-
Reprecipitation: Cool the filtrate in an ice bath and slowly re-acidify with concentrated HCl until the pH is ~1-2. The pure sulfonamide will precipitate out as a solid.
-
Final Isolation: Filter the precipitated solid, wash thoroughly with a small amount of ice-cold deionized water, and dry under vacuum. This method is highly effective at removing isomeric impurities and other byproducts.[7]
Detailed Experimental Protocols
Safety Precaution: This synthesis involves highly corrosive reagents (chlorosulfonic acid, concentrated acids, and bases). Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Protocol 1: Synthesis of 2,3,5-Trimethylbenzenesulfonyl Chloride
-
Setup: Equip an oven-dried 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: In the fume hood, carefully charge the flask with chlorosulfonic acid (ClSO₃H, 100 mL, ~1.5 mol). Begin stirring and cool the flask to 0°C using an ice-salt bath.
-
Substrate Addition: Add 1,2,4-trimethylbenzene (pseudocumene, 30 g, 0.25 mol) to the dropping funnel.[8][9]
-
Reaction: Add the pseudocumene dropwise to the stirred chlorosulfonic acid over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5°C.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then let it slowly warm to room temperature and stir for another 2 hours. The reaction mixture should become a thick slurry.
Protocol 2: Amination and Purification of this compound
-
Quench Preparation: Prepare a 2 L beaker containing a mixture of crushed ice (500 g) and concentrated aqueous ammonia (28%, 250 mL). Place this beaker in a larger ice bath for efficient cooling.
-
Reaction Quench: Very slowly and carefully, pour the reaction mixture from Protocol 1 into the vigorously stirred ice/ammonia slurry. This step is highly exothermic and will release HCl gas; ensure maximum fume hood ventilation.
-
Precipitation: A white solid should precipitate. Continue stirring the mixture for 30 minutes as the ice melts.
-
Initial Filtration: Collect the crude solid by vacuum filtration. Wash the filter cake with 200 mL of cold deionized water.
-
Purification (Acid-Base):
-
Transfer the crude solid to a beaker and add 1 M NaOH (approx. 400 mL) while stirring until all the solid dissolves.
-
Filter this basic solution to remove any insoluble impurities.
-
Cool the clear filtrate to 0-5°C in an ice bath.
-
Slowly add concentrated HCl (37%) dropwise with vigorous stirring until the pH of the solution is 1-2 (check with pH paper). A dense white precipitate will form.
-
Stir the cold slurry for another 30 minutes to ensure complete precipitation.
-
-
Final Isolation: Collect the pure product by vacuum filtration. Wash the filter cake with two portions of ice-cold deionized water (50 mL each).
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight. The final product should be a fine, white crystalline solid.
References
- DE77435C - Process for the purification of crude toluenesulfonamide.
- US2777844A - Sulfonamide purification process.
- Aromatic sulphonation. Part L. Sulphonation of the trimethylbenzenes: isomer distributions and hydrogen kinetic isotope effect. Journal of the Chemical Society, Perkin Transactions 2.
- The Sulfonylation of 1,3,5-Trimethylbenzene: A Comprehensive Technical Guide. Benchchem.
- Sulfonation and Sulf
- Amine Reactions. Chemistry LibreTexts.
- Hinsberg reaction. Wikipedia.
- 1,2,4-Trimethylbenzene. Wikipedia.
- US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
- Pseudocumene (1,2,4-Trimethylbenzene). Suzhou Megawide Chemicals Co., Ltd.
Sources
- 1. Aromatic sulphonation. Part L. Sulphonation of the trimethylbenzenes: isomer distributions and hydrogen kinetic isotope effect - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. chemithon.com [chemithon.com]
- 3. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 7. DE77435C - Process for the purification of crude toluenesulfonamide - Google Patents [patents.google.com]
- 8. 1,2,4-Trimethylbenzene - Wikipedia [en.wikipedia.org]
- 9. Pseudocumene (1,2,4-Trimethylbenzene) - Suzhou Megawide Chemicals Co., Ltd. [megawidechem.com]
Troubleshooting low purity in pseudocumene sulfonylation
Technical Support Center: Pseudocumene Sulfonylation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pseudocumene sulfonylation. This guide is designed to provide Senior Application Scientist-level insights into troubleshooting common issues related to product purity during the sulfonylation of 1,2,4-trimethylbenzene (pseudocumene). We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction outcomes, empowering you to diagnose and resolve challenges in your experiments.
Troubleshooting Guide: Addressing Low Purity
This section addresses specific problems you may encounter during the synthesis and purification of pseudocumene sulfonic acid. The question-and-answer format is designed to help you quickly identify the root cause of your purity issues and implement effective solutions.
Q1: My TLC/HPLC analysis shows multiple product spots. What are the likely isomeric impurities and why do they form?
A: The presence of multiple spots on your chromatogram strongly suggests the formation of constitutional isomers of pseudocumene sulfonic acid. In an electrophilic aromatic substitution (EAS) reaction like sulfonylation, the three electron-donating methyl groups on the pseudocumene ring are highly activating and direct the incoming electrophile (SO₃ or ⁺SO₃H) to specific positions.
Causality: The directing power of the methyl groups (ortho-, para-directing) and steric hindrance determine the final isomer distribution.
-
Position 5: This is the most electronically activated and sterically accessible position. It is para to the methyl group at C2 and ortho to the methyl groups at C1 and C4. This combination makes it the prime target for electrophilic attack, leading to the desired product, 2,4,5-trimethylbenzenesulfonic acid (pseudocumene-5-sulfonic acid).
-
Position 3: This position is ortho to C2 and C4, and meta to C1. It is also highly activated, but sterically more hindered than position 5, leading to 2,3,5-trimethylbenzenesulfonic acid as a common impurity.
-
Position 6: This position is ortho to C1 and meta to C2 and C4. It is generally the most sterically hindered of the available positions and its formation is less favorable.
The formation of these isomers is a classic example of kinetic versus thermodynamic control, often influenced by reaction temperature.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0°C to 20°C) can enhance regioselectivity, favoring the formation of the thermodynamically more stable pseudocumene-5-sulfonic acid.
-
Control the Rate of Addition: Add the sulfonating agent slowly and with vigorous stirring to maintain a homogenous temperature and concentration profile, preventing localized hot spots that can decrease selectivity.[1]
-
Choose a Milder Sulfonating Agent: In some cases, using concentrated sulfuric acid instead of oleum can provide a less aggressive reaction, potentially improving the isomer ratio, albeit at the cost of a slower reaction rate.
Caption: Isomer formation in pseudocumene sulfonylation.
Q2: I'm observing a significant amount of di-sulfonated product. How can I minimize this?
A: Di-sulfonylation occurs when the initially formed pseudocumene sulfonic acid, which is still an activated ring system, undergoes a second sulfonation reaction. This side reaction is highly dependent on the reaction conditions.
Causality: The sulfonic acid group (-SO₃H) is a deactivating, meta-directing group. However, the strong activating effects of the three methyl groups can overcome this deactivation, allowing for a second substitution. Factors that increase the effective concentration and reactivity of the electrophile will promote di-sulfonylation.
Troubleshooting Steps:
-
Stoichiometry is Key: Use a minimal excess of the sulfonating agent. A molar ratio of 1:1.1 to 1:1.2 (Pseudocumene:SO₃) is a good starting point.
-
Reduce Oleum Concentration: If using oleum (a solution of SO₃ in H₂SO₄), switch to a lower SO₃ concentration (e.g., from 30% oleum to 15-20% oleum).[1] Fuming sulfuric acid is a much richer source of the SO₃ electrophile than concentrated sulfuric acid alone.[2]
-
Lower Reaction Temperature & Time: As with isomer control, lower temperatures (0-20°C) and shorter reaction times will disfavor the second, more difficult sulfonation step. Monitor the reaction progress by TLC or HPLC and quench it as soon as the starting material is consumed.
| Parameter | To Favor Mono-sulfonylation | To Minimize Di-sulfonylation | Rationale |
| Temperature | 0 - 20°C | 0 - 20°C | Reduces reaction rate, disfavoring the higher activation energy di-sulfonylation. |
| Sulfonating Agent | Conc. H₂SO₄ or low % Oleum | Low % Oleum (e.g., 15-20%) | Lowers the concentration of the highly reactive SO₃ electrophile.[2] |
| Molar Ratio (SO₃:Substrate) | 1.1 : 1 | 1.1 : 1 | Prevents excess electrophile from being available for a second reaction. |
| Reaction Time | Monitor to completion | Quench promptly after completion | Avoids prolonged exposure of the product to sulfonating conditions.[1] |
Q3: My reaction mixture turned dark brown/black, and the final product is discolored. What causes this charring?
A: A dark reaction mixture is a clear sign of charring, which is the oxidative degradation of the aromatic substrate or product.[1] This is a common issue in sulfonation reactions due to their highly exothermic nature and the use of strong oxidizing acids.
Causality: Charring is primarily caused by localized overheating.[1] If the heat generated by the reaction is not dissipated efficiently, "hot spots" can form where the temperature rises dramatically, leading to decomposition. This can be caused by:
-
Rapid Addition of Reagent: Adding the sulfonating agent too quickly generates heat faster than it can be removed.
-
Inefficient Mixing: Poor stirring allows for pockets of high reagent concentration and temperature.
-
Inadequate Cooling: The cooling bath may not have sufficient capacity or surface area contact to handle the exotherm.
Troubleshooting Steps:
-
Improve Heat Dissipation: Ensure your reaction flask is adequately submerged in the cooling bath (ice-salt or dry ice-acetone). For larger scale reactions, a mechanical stirrer and a reactor with a cooling jacket are essential.[1]
-
Slow and Controlled Addition: Add the sulfonating agent dropwise or via a syringe pump over an extended period. Monitor the internal reaction temperature closely with a thermometer.
-
Use a Solvent: In some cases, performing the reaction in an inert solvent can help to moderate the temperature and improve mixing.[3]
Q4: My yield is low, and I suspect unreacted pseudocumene. How can I drive the reaction to completion without compromising purity?
A: Low conversion is often related to the reversible nature of the sulfonation reaction or insufficient reactivity of the sulfonating agent.[4] The reaction is an equilibrium, and the presence of water, a byproduct of sulfonation with H₂SO₄, can shift the equilibrium back towards the starting materials (desulfonation).[4][5]
Causality:
-
Reversibility: ArSO₃H + H₂O ⇌ ArH + H₂SO₄. To favor the product, the concentration of water must be minimized.
-
Insufficient Reagent Activity: Using sulfuric acid that is not sufficiently concentrated or oleum with a low SO₃ percentage may not be potent enough to drive the reaction to completion in a reasonable timeframe.
Troubleshooting Steps:
-
Use a Stronger Sulfonating Agent: Employing fuming sulfuric acid (oleum) introduces SO₃ directly, which reacts without producing water, thus shifting the equilibrium to the right.[2]
-
Optimize Reaction Time: Monitor the reaction progress. If it stalls, a modest increase in reaction time or a slight increase in temperature (e.g., from 0°C to room temperature) for a short period at the end of the reaction can help push it to completion. Be cautious, as this can also increase byproduct formation.
-
Ensure Anhydrous Conditions: Use high-purity, dry starting materials and glassware to prevent the introduction of water.
Frequently Asked Questions (FAQs)
What is the optimal sulfonating agent for pseudocumene? The choice depends on the desired reactivity and scale.
-
Concentrated Sulfuric Acid (H₂SO₄): The mildest option. Slower, but can offer better control over exotherms and side reactions. The reaction is reversible due to water production.[6]
-
Fuming Sulfuric Acid (Oleum): A solution of SO₃ in H₂SO₄. More reactive and faster because it provides a high concentration of the SO₃ electrophile.[2][4] It is the most common choice for laboratory and industrial synthesis.
-
Sulfur Trioxide (SO₃): The most powerful sulfonating agent. Often used in industrial settings with specialized equipment like falling film reactors to manage the intense exotherm.[7]
-
Chlorosulfonic Acid (ClSO₃H): Used to directly produce the sulfonyl chloride derivative. The reaction is typically vigorous.
What analytical techniques are best for assessing purity and isomeric distribution?
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with an ion-pairing agent is an excellent method for separating the sulfonic acid product from its isomers and other impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide clear information on the substitution pattern of the aromatic ring, allowing for the identification and quantification of different isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Sulfonic acids are not volatile. They must first be derivatized (e.g., converted to sulfonyl chlorides or methyl esters) before analysis by GC-MS. This method is very sensitive for identifying trace impurities.[9]
Experimental Protocols
Protocol 1: Laboratory-Scale Sulfonylation of Pseudocumene with Oleum
Materials:
-
Pseudocumene (1,2,4-trimethylbenzene), high purity
-
Fuming sulfuric acid (20% Oleum)
-
Crushed ice and water
-
Sodium chloride (NaCl)
-
Three-necked round-bottom flask, mechanical stirrer, dropping funnel, thermometer, ice-salt bath
Procedure:
-
Setup: Equip a 250 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Charge Reactor: Add 24.0 g (0.20 mol) of pseudocumene to the flask and begin stirring. Allow the pseudocumene to cool to 0-5°C.
-
Addition of Oleum: Slowly add 26.7 g of 20% oleum (containing 0.20 mol of effective SO₃) to the dropping funnel. Add the oleum dropwise to the stirred pseudocumene over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 5-10°C for an additional 2 hours. Monitor the reaction by taking small aliquots, quenching them in water, and analyzing by TLC.
-
Workup (Quenching): Prepare a beaker with 200 g of crushed ice. Once the reaction is complete, very slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. The product will precipitate as a white solid.
-
Isolation: Cool the resulting slurry in an ice bath for 30 minutes. Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold saturated NaCl solution to remove excess sulfuric acid.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
Caption: Experimental workflow for pseudocumene sulfonylation.
Protocol 2: Purification by Recrystallization
A common impurity in the crude product is sulfuric acid. Recrystallization from a concentrated aqueous solution can effectively remove it.[10]
Procedure:
-
Dissolve the crude, dried pseudocumene sulfonic acid in a minimal amount of hot (80-90°C) deionized water.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the purified crystals under vacuum to a constant weight.
References
- Technical Support Center: Troubleshooting Inconsistent Yields in Oleum Sulfonation. Benchchem.
- Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC. TÜBİTAK Academic Journals.
-
Sulfonation of Benzene. Chemistry Steps. Available at: [Link]
- Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture.
- Sulfonation of aromatic compounds in the presence of solvents. Google Patents.
-
Reaction: Sulfonation – Introduction to Organic Chemistry. Saskoer.ca. Available at: [Link]
-
General procedures for the purification of Sulfonic acids and Sulfinic acids. Chempedia. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
The sulphonation of benzene - electrophilic substitution. Chemguide. Available at: [Link]
- Purification of sulfonic acids. Google Patents.
-
Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. US3941810A - Sulfonation of aromatic compounds in the presence of solvents - Google Patents [patents.google.com]
- 4. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry [saskoer.ca]
- 7. researchgate.net [researchgate.net]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Optimizing Chlorosulfonation of 1,2,4-Trimethylbenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene). Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, particularly focusing on the critical parameter of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the chlorosulfonation of 1,2,4-trimethylbenzene?
The primary and desired product is 2,4,5-trimethylbenzenesulfonyl chloride. This is due to the directing effects of the methyl groups on the aromatic ring, which activate the ortho and para positions for electrophilic aromatic substitution.
Q2: My reaction is producing a significant amount of a high-melting point solid that is not the desired sulfonyl chloride. What is it and how can I prevent its formation?
This byproduct is likely a diaryl sulfone. Sulfone formation is a known side reaction in chlorosulfonation reactions.[1]
-
Cause : Sulfones are typically formed at higher reaction temperatures. They arise from the electrophilic substitution of another 1,2,4-trimethylbenzene molecule by the initially formed sulfonyl chloride.[1]
-
Prevention : The most effective way to prevent sulfone formation is to maintain a lower reaction temperature. Additionally, using a sufficient excess of chlorosulfonic acid can help to minimize this side reaction.[2][3]
Q3: I'm observing a low yield of the desired sulfonyl chloride. What are the potential causes?
Low yields can stem from several factors:
-
Sub-optimal Temperature : Both excessively high and low temperatures can be detrimental. High temperatures favor byproduct formation, while very low temperatures can lead to an incomplete reaction.
-
Hydrolysis : Sulfonyl chlorides are sensitive to moisture and can hydrolyze back to the sulfonic acid during aqueous workup. It is crucial to perform any aqueous steps quickly and at low temperatures.[2]
-
Inadequate Stoichiometry : An insufficient excess of chlorosulfonic acid can lead to incomplete conversion and favor sulfone formation.[2][3]
-
Loss during Workup : The product can be lost during extraction if an inappropriate solvent is used or if emulsions form.
Q4: What are the key safety precautions I should take when working with chlorosulfonic acid?
Chlorosulfonic acid is a highly corrosive and reactive substance.[4][5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.[4][5] It reacts violently with water, releasing hydrochloric acid and sulfuric acid fumes.[5] Ensure all glassware is thoroughly dry before use.[2]
Troubleshooting Guide: Optimizing Reaction Temperature
This section provides a structured approach to identifying and resolving issues related to reaction temperature in the chlorosulfonation of 1,2,4-trimethylbenzene.
Issue 1: Excessive Diaryl Sulfone Formation
-
Symptom : Isolation of a significant amount of a high-melting, insoluble solid.
-
Analysis : This strongly indicates that the reaction temperature is too high, promoting the secondary reaction between the formed sulfonyl chloride and unreacted 1,2,4-trimethylbenzene.
-
Recommended Action :
-
Lower the Reaction Temperature : Begin the reaction at a lower temperature, typically in the range of 0-5 °C, using an ice bath for cooling.
-
Controlled Addition : Add the 1,2,4-trimethylbenzene dropwise to the chlorosulfonic acid while maintaining the low temperature. This helps to dissipate the heat of reaction and prevent localized temperature spikes.
-
Monitor Progress : Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to monitor the consumption of the starting material and the formation of the product and byproduct.
-
Issue 2: Incomplete Reaction and Low Conversion
-
Symptom : Significant amount of unreacted 1,2,4-trimethylbenzene remaining after the reaction period.
-
Analysis : The reaction temperature may be too low, resulting in slow reaction kinetics.
-
Recommended Action :
-
Gradual Temperature Increase : After the initial low-temperature addition, allow the reaction mixture to slowly warm to a slightly higher temperature (e.g., room temperature or slightly above) to drive the reaction to completion.
-
Extended Reaction Time : At lower temperatures, a longer reaction time may be necessary. Continue to monitor the reaction until the starting material is consumed.
-
Verify Reagent Quality : Ensure that the chlorosulfonic acid is of high purity and has not been partially decomposed by exposure to moisture.
-
Issue 3: Product Degradation or Discoloration
-
Symptom : The final product is dark-colored or shows signs of decomposition.
-
Analysis : Elevated temperatures can lead to charring and other decomposition pathways.
-
Recommended Action :
-
Strict Temperature Control : Maintain the optimized low temperature throughout the addition and initial reaction phase.
-
Minimize Heating During Workup : If distillation is used for purification, perform it under high vacuum to keep the pot temperature as low as possible.
-
Experimental Protocol for Temperature Optimization
This protocol provides a systematic approach to determining the optimal reaction temperature for the chlorosulfonation of 1,2,4-trimethylbenzene.
Materials:
-
1,2,4-Trimethylbenzene (pseudocumene)
-
Chlorosulfonic acid
-
Anhydrous dichloromethane (or other suitable inert solvent)
-
Ice
-
Crushed ice for quenching
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Cooling bath (ice-water or ice-salt)
Procedure:
-
Reaction Setup : Assemble the three-necked flask with the mechanical stirrer, dropping funnel, and thermometer. Ensure all glassware is thoroughly dried.
-
Initial Cooling : Charge the flask with a measured amount of chlorosulfonic acid (typically a 3-5 molar excess). Cool the flask in an ice bath to 0-5 °C.
-
Substrate Addition : Dissolve a known amount of 1,2,4-trimethylbenzene in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred chlorosulfonic acid, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring : After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the progress of the reaction by periodically taking small aliquots (carefully quenching them in ice water and extracting with a suitable solvent) and analyzing them by TLC or GC.
-
Temperature Variation : If the reaction is too slow, allow the temperature to rise in small increments (e.g., to 10-15 °C, then to room temperature) while continuing to monitor.
-
Quenching : Once the reaction is complete (as indicated by the consumption of the starting material), carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Product Isolation : The solid 2,4,5-trimethylbenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Drying and Analysis : Dry the product under vacuum. Determine the yield and purity using techniques such as melting point, NMR, and GC-MS.
Data Summary Table:
| Experiment | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 1 | 0-5 | 4 | 75 | 95 | Clean reaction, minimal byproduct |
| 2 | 20-25 | 2 | 85 | 80 | Increased sulfone formation |
| 3 | 40-50 | 1 | 60 | 65 | Significant discoloration and byproduct |
Visualizing the Process
Reaction Mechanism:
The chlorosulfonation of 1,2,4-trimethylbenzene proceeds via an electrophilic aromatic substitution mechanism. The electrophile, chlorosulfonium ion (SO₂Cl⁺), is generated in situ from chlorosulfonic acid.
Caption: Electrophilic aromatic substitution mechanism for the chlorosulfonation of 1,2,4-trimethylbenzene.
Troubleshooting Workflow:
This diagram outlines the decision-making process for optimizing the reaction temperature.
Caption: Troubleshooting decision tree for optimizing reaction temperature.
References
- Benchchem. (n.d.). Troubleshooting byproduct formation in the chlorosulfonation of benzoic acid.
- DuPont. (n.d.). Chlorosulfonic Acid.
- Benchchem. (n.d.). A Comparative Guide to Oleum and Chlorosulfonic Acid as Sulfonating Agents.
- Veolia North America. (n.d.). Chlorosulfonic Acid.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
- Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?
- Benchchem. (n.d.). The Sulfonylation of 1,3,5-Trimethylbenzene: A Comprehensive Technical Guide.
Sources
Technical Support Center: A Guide to Removing Moisture from 2,3,5-trimethylbenzenesulfonamide
Introduction: Welcome to the technical support guide for handling and processing 2,3,5-trimethylbenzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals who require pristine, anhydrous samples for their work. The presence of water in a sample can significantly impact experimental outcomes by altering reactivity, degrading the compound, or interfering with analytical characterizations. This guide provides a comprehensive, question-and-answer-based resource with detailed troubleshooting protocols to ensure your 2,3,5-trimethylbenzenesulfonamide samples meet the stringent dryness requirements for downstream applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual moisture from my 2,3,5-trimethylbenzenesulfonamide sample?
The removal of water is paramount for several reasons. For synthetic chemists, residual moisture can poison water-sensitive catalysts or react with hygroscopic reagents, leading to poor yields or complete reaction failure.[1] For analytical scientists, water can interfere with techniques like NMR spectroscopy, alter crystal structures in X-ray crystallography, and affect the accuracy of assays. Furthermore, for drug development, moisture can impact the stability, shelf-life, and dissolution properties of an active pharmaceutical ingredient (API).
Q2: How can I accurately determine the water content of my sample before and after drying?
The most reliable and specific method for quantifying water content is Karl Fischer (KF) titration.[2] Unlike gravimetric methods like loss-on-drying, which measure the loss of any volatile component, KF titration is a chemical method based on a stoichiometric reaction with water and is therefore highly selective.[2] There are two main types of KF titration:
-
Volumetric KF: Ideal for samples with water content above 0.1%.[3]
-
Coulometric KF: Best for determining trace amounts of water, typically below 1%.
We strongly recommend using KF titration as a self-validating step to confirm that your chosen drying protocol has achieved the desired level of dryness.[4]
Q3: What are the primary methods for drying a crystalline organic solid like 2,3,5-trimethylbenzenesulfonamide?
There are three principal methods suitable for a stable, crystalline organic solid, each with distinct advantages:
-
Vacuum Desiccator Drying: A gentle, passive method that involves placing the sample in a sealed chamber with a desiccant (a hygroscopic substance) under vacuum.[5][6] This is ideal for removing surface moisture without thermal stress.
-
Vacuum Oven Drying: A more rapid method that combines reduced pressure with gentle heating to accelerate the evaporation of water.[1][7] This is highly effective but requires knowledge of the compound's thermal stability to prevent melting or degradation.
-
Lyophilization (Freeze-Drying): The gentlest method, suitable for thermally sensitive compounds.[8] It involves freezing the sample (often after dissolving it in a suitable solvent) and then sublimating the frozen solvent under a deep vacuum.[9]
Q4: What key safety precautions should I take when drying my sample?
Safety is paramount. When using a vacuum oven, ensure the temperature is set well below the compound's melting and decomposition points. Always use a safety shield or ensure the oven has a blast shield, especially when heating under vacuum. When using a glass vacuum desiccator, inspect it for cracks or star-fractures before applying a vacuum to prevent implosion.[10] Using a protective cage around the desiccator is a standard safety practice.[10] Always handle hot glassware with appropriate thermal protection gloves.[1]
Section 2: Troubleshooting and In-Depth Protocols
This section addresses specific user issues with detailed, step-by-step instructions.
Problem 1: My sample appears clumpy and is likely saturated with surface moisture after recrystallization. What is the best initial drying method?
Answer: For a sample with significant surface moisture, the most robust and gentle approach is drying in a vacuum desiccator over a high-capacity desiccant. This method avoids heat, preserving the integrity of your compound. Phosphorus pentoxide (P₂O₅) is an extremely efficient desiccant, but activated silica gel or anhydrous calcium sulfate (Drierite®) are also effective and safer alternatives.[6]
-
Preparation: Spread the 2,3,5-trimethylbenzenesulfonamide sample thinly on a watch glass or in a crystallization dish to maximize the surface area exposed to the dry atmosphere.
-
Desiccator Setup: Ensure the bottom compartment of the desiccator is filled with a fresh, activated desiccant (e.g., P₂O₅ or indicating silica gel).[6] Lightly grease the ground-glass rim of the desiccator with vacuum grease to ensure an airtight seal.
-
Sample Placement: Place the watch glass with your sample onto the ceramic plate inside the desiccator.
-
Sealing and Evacuation: Place the lid on the desiccator and slide it slightly to create the seal. Connect the stopcock to a vacuum line with a trap in place. Slowly and carefully open the stopcock to evacuate the air. A sudden pressure drop can cause fine powders to be blown around.[10]
-
Drying: Once a stable vacuum is achieved, close the stopcock and shut off the vacuum source. Allow the sample to dry for at least 12-24 hours. For very wet samples, it may be necessary to replace the desiccant after the first 24 hours as it becomes saturated.
-
Venting and Removal: To remove the sample, vent the desiccator slowly by allowing a gentle stream of dry air or an inert gas (like nitrogen) to enter. Abruptly opening the stopcock to atmospheric pressure can disturb the dried powder.[10]
-
Verification: Test the dried sample for water content using Karl Fischer titration to confirm it meets your requirements.[3][11]
Problem 2: I need to dry my sample quickly for an urgent analysis. What is the fastest reliable method?
Answer: When speed is essential, drying in a vacuum oven is the preferred method. The combination of low pressure and moderate heat significantly accelerates the removal of water. However, you MUST ensure the temperature used is well below the melting point of 2,3,5-trimethylbenzenesulfonamide to prevent phase change or degradation. While the exact melting point is not widely published, related isomers melt above 90°C, so a conservative approach is critical.[12]
-
Determine Thermal Limits: If possible, determine the melting point of your sample using a melting point apparatus or Differential Scanning Calorimetry (DSC). This is a critical first step.
-
Oven Setup: Preheat the vacuum oven to a conservative temperature, such as 40-50°C. Ensure the oven is clean and the vacuum gauge is functioning correctly.
-
Sample Preparation: Spread the sample thinly in a shallow, vacuum-rated glass dish.
-
Drying Procedure:
-
Place the dish in the oven and close the door securely.
-
Connect the vacuum pump and slowly evacuate the oven to a pressure below 10 mbar.
-
Once the desired vacuum is reached, allow the sample to dry for 4-6 hours. Drying time will depend on the initial water content and sample size.
-
-
Cooling and Removal: Before removing the sample, turn off the heat and allow the oven to cool under vacuum. Once cooled, slowly vent the oven with dry nitrogen or argon to bring it back to atmospheric pressure.
-
Final Steps: Immediately transfer the cooled, dry sample to a desiccator for storage to prevent reabsorption of atmospheric moisture.[1] Verify the final water content via Karl Fischer titration.[4]
Problem 3: My sample is a novel derivative of 2,3,5-trimethylbenzenesulfonamide and I suspect it is thermally sensitive. What is the safest drying method?
Answer: For compounds with unknown or suspected thermal instability, lyophilization (freeze-drying) is the gold standard.[8] This process removes water through sublimation, bypassing the liquid phase entirely, which exerts minimal thermal stress on the sample.[9] The key is to dissolve the compound in a solvent with a relatively high freezing point that can be easily sublimed. A mixture of tert-butanol and water is an excellent choice for many organic compounds.[13]
-
Solubilization: Dissolve the 2,3,5-trimethylbenzenesulfonamide sample in a minimal amount of a suitable solvent system (e.g., a 1,4-dioxane or tert-butanol/water mixture) in a lyophilization flask.
-
Freezing: Shell-freeze the solution by rotating the flask in a bath of dry ice/acetone or liquid nitrogen until a uniform frozen layer forms on the inner wall of the flask. The material must be completely frozen solid.[8]
-
Lyophilizer Setup: Ensure the lyophilizer's condenser is cooled to its operating temperature (typically -50°C or lower).
-
Sublimation: Attach the flask to a port on the lyophilizer manifold and open the valve to the vacuum. The vacuum should be below 0.1 mbar. The frozen solvent will begin to sublimate directly from a solid to a gas, which is then trapped on the cold condenser.
-
Completion: The process is complete when all the frost has disappeared from the sample, leaving a fluffy, dry powder. This can take anywhere from several hours to a few days depending on the sample size and solvent used.
-
Sample Removal: Once dry, vent the system with an inert gas (e.g., nitrogen) and quickly remove the flask. Immediately transfer the lyophilized powder to a sealed vial and store it in a desiccator.
Section 3: Decision-Making Workflow
Q4: How do I choose the right drying method for my specific situation?
Answer: The optimal drying method depends on a balance of factors: the thermal stability of your compound, the level of dryness required, the urgency, and the equipment available. The following flowchart provides a logical pathway for making this decision.
Caption: Decision flowchart for selecting a drying method.
Section 4: Summary of Drying Methodologies
For quick reference, the table below compares the primary drying techniques discussed in this guide.
| Feature | Vacuum Desiccator Drying | Vacuum Oven Drying | Lyophilization (Freeze-Drying) |
| Principle | Passive water absorption by desiccant under vacuum.[6] | Accelerated evaporation via heat and reduced pressure.[1] | Sublimation of frozen solvent under deep vacuum.[9] |
| Speed | Slow (12-48+ hours) | Fast (4-8 hours) | Variable (8-72+ hours) |
| Thermal Stress | None | Low to Moderate (user-defined) | None |
| Final Moisture Level | Good (typically <0.5%) | Excellent (can reach <0.1%) | Excellent (can reach <0.05%) |
| Required Equipment | Desiccator, Vacuum Pump | Vacuum Oven, Vacuum Pump | Lyophilizer, Vacuum Pump |
| Best For | Routine drying of stable compounds, removing surface moisture. | Rapidly drying thermally stable compounds to very low moisture levels. | Thermally sensitive or structurally delicate compounds. |
References
-
Scharlab. Karl Fischer water content titration. [Link]
-
Mettler Toledo. What Is Karl Fischer Titration?. [Link]
-
Wikipedia. Karl Fischer titration. [Link]
-
Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]
-
LookChem. Techniques of Drying. [Link]
-
Changzhou Kexiang Drying Equipment Co., Ltd. Hot Air Circulation Drying Oven for Organic Compounds, Dye, Inorganic, Food. [Link]
-
Reddit. What are some methods to dry organic solids?. [Link]
-
YouTube. Using Desiccators (organic lab). [Link]
-
Sciencemadness Discussion Board. Stupid question - drying organics in an oven. [Link]
-
Buchi.com. How to effectively use organic solvents in lyophilization. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods. [Link]
-
Buchi.com. Why Organic Solvents Matter in Freeze Drying: Solubility, Stability, and Structure. [Link]
-
JoVE. Preparing Anhydrous Reagents and Equipment. [Link]
-
Wikipedia. Desiccator. [Link]
-
Millrock Technology. What is lyophilization? How does it work?. [Link]
-
Demaco Cryogenics. Lyophilization in the pharmaceutical industry. [Link]
-
The Good Scents Company. 2,3,5-trimethyl phenol. [Link]
Sources
- 1. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 2. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 3. Karl Fischer water content titration - Scharlab [scharlab.com]
- 4. mt.com [mt.com]
- 5. Techniques of Drying - Chempedia - LookChem [lookchem.com]
- 6. Desiccator - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. demaco-cryogenics.com [demaco-cryogenics.com]
- 9. millrocktech.com [millrocktech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. 2,3,5-trimethyl phenol, 697-82-5 [thegoodscentscompany.com]
- 13. Why Organic Solvents Matter in Freeze Drying: Solubility, Stability, and Structure | Buchi.com [buchi.com]
Technical Support Center: Controlling Regioselectivity in Trimethylbenzene Sulfonation
Welcome to the technical support center for controlling regioselectivity in the sulfonation of trimethylbenzene isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during these electrophilic aromatic substitution (EAS) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in the sulfonation of substituted benzenes?
A1: Regioselectivity in electrophilic aromatic substitution (EAS) is primarily dictated by the electronic and steric properties of the substituents already on the aromatic ring.[1]
-
Electronic Effects: The three methyl (-CH₃) groups on trimethylbenzene are electron-donating groups (EDGs).[2] They activate the ring by increasing its electron density, making it more nucleophilic and reactive towards electrophiles.[3][4] This electron density is concentrated at the ortho and para positions relative to the methyl groups, making these positions the most likely sites for electrophilic attack.[2][5]
-
Steric Effects: While electronically favored, positions that are flanked by multiple substituents can be sterically hindered. A bulky electrophile, like the sulfonating species, may have difficulty accessing a sterically crowded site, leading to substitution at a less hindered, though potentially less electronically activated, position.[6][7]
-
Reaction Reversibility: Aromatic sulfonation is a notably reversible reaction.[8][9] This reversibility allows the reaction to be governed by either kinetic or thermodynamic control. Under milder, low-temperature conditions, the product that forms fastest (the kinetic product) will predominate.[10] Under more vigorous, high-temperature conditions, the reaction can reach equilibrium, favoring the most stable isomer (the thermodynamic product).[11][12]
Q2: How do the different isomers of trimethylbenzene influence the sulfonation outcome?
A2: The substitution pattern of the three trimethylbenzene isomers presents unique challenges and opportunities for controlling regioselectivity.
-
1,3,5-Trimethylbenzene (Mesitylene): Due to its high symmetry, all three available positions (2, 4, and 6) are electronically and sterically equivalent.[13] Sulfonation proceeds cleanly to yield a single product, 2,4,6-trimethylbenzenesulfonic acid, making regioselective control trivial.[13]
-
1,2,4-Trimethylbenzene (Pseudocumene): This isomer has three distinct, non-equivalent positions for substitution (3, 5, and 6). The outcome is highly dependent on reaction conditions due to a competition between electronic activation and steric hindrance, often involving kinetic and thermodynamic control.[14]
-
1,2,3-Trimethylbenzene (Hemimellitene): This isomer has two non-equivalent positions (4 and 5). Both are activated, but the 4-position is sterically less hindered than the 5-position, which is flanked by two methyl groups. This steric factor heavily influences the product distribution.[7][14]
Troubleshooting Guide: Isomer-Specific Issues
Problem: My sulfonation of pseudocumene (1,2,4-trimethylbenzene) yields a mixture of isomers. How can I selectively synthesize either the 5-sulfonic acid or the 3-sulfonic acid derivative?
Explanation: The sulfonation of pseudocumene is a classic example of kinetic versus thermodynamic control. The three potential sites for substitution are positions 3, 5, and 6. Position 6 is generally favored electronically (ortho/para to all three methyl groups), but position 3 is the most sterically hindered. The key is to manipulate reaction conditions to favor one pathway over the other.
-
Kinetic Control (Favors 1,2,4-Trimethylbenzene-5-sulfonic acid): At lower temperatures, the reaction is not readily reversible. The electrophile will attack the most electronically activated and accessible position. The 5-position is para to the C1-methyl group and ortho to the C4-methyl group, making it highly activated and relatively accessible. This leads to the faster formation of the 5-sulfonic acid isomer.
-
Thermodynamic Control (Favors 1,2,4-Trimethylbenzene-3-sulfonic acid): At higher temperatures, the sulfonation reaction becomes reversible.[11] While the 5-sulfonic acid may form first, it can undergo desulfonation.[15] Over time, the reaction mixture will equilibrate to favor the most thermodynamically stable product. The 1,2,4-trimethylbenzene-3-sulfonic acid isomer is the most stable because it minimizes steric repulsion between the bulky sulfonic acid group and the adjacent methyl groups at positions 2 and 4.
The diagram below illustrates how to direct the reaction toward the desired product.
Caption: Kinetic vs. Thermodynamic control in pseudocumene sulfonation.
Solution Summary Table:
| Desired Product | Control Type | Key Reaction Conditions | Expected Outcome |
| 1,2,4-TMB-5-sulfonic acid | Kinetic | Low Temperature (0-25 °C), Conc. H₂SO₄ | Major product is the 5-isomer.[14] |
| 1,2,4-TMB-3-sulfonic acid | Thermodynamic | High Temperature (>100 °C), prolonged reaction time | Reaction equilibrates to favor the more stable 3-isomer. |
(See Experimental Protocols section for detailed procedures)
Problem: Sulfonation of hemimellitene (1,2,3-trimethylbenzene) results in poor regioselectivity and side products.
Explanation: The primary challenge with hemimellitene is the significant steric hindrance around the C1, C2, and C3 methyl groups. The two available positions are C4 and C5.
-
Position 4: Activated by being para to the C1-methyl and ortho to the C3-methyl. It is sterically accessible.
-
Position 5: Activated by being ortho to both the C1- and C2-methyl groups. However, it is sterically hindered by these same two groups.
Consequently, sulfonation overwhelmingly favors the 4-position. Studies have shown that with sulfonating agents like H₂S₂O₇ (present in fuming sulfuric acid) or H₃SO₄⁺ (in concentrated sulfuric acid), the product is approximately 86-90% the 4-isomer and only 10-14% the 5-isomer.[14] Harsh conditions (high temperature or very strong oleum) can lead to side reactions like sulfone formation or even desulfonation/isomerization if held at temperature for too long.
Caption: Steric influence on hemimellitene sulfonation regioselectivity.
Solution: To maximize the yield of the desired 1,2,3-trimethylbenzene-4-sulfonic acid and minimize byproducts, use the mildest conditions that afford a reasonable reaction rate.
-
Use Concentrated (98%) H₂SO₄ instead of oleum: This reduces the concentration of the highly reactive SO₃, providing more control.
-
Maintain Moderate Temperature: Start the reaction at a lower temperature (e.g., room temperature) and gently warm only as needed to drive the reaction to completion. Monitor progress by TLC or HPLC.
-
Control Stoichiometry: Use a modest excess of the sulfonating agent to avoid polysulfonation and other side reactions.
Problem: How can I effectively separate the resulting trimethylbenzenesulfonic acid isomers from my reaction mixture?
Explanation: Trimethylbenzenesulfonic acids are non-volatile, highly polar, water-soluble compounds, making separation by standard distillation or simple extraction difficult.
Solutions:
-
Fractional Crystallization of Salts: This is a classical and often effective method. Convert the mixture of sulfonic acids into salts (e.g., sodium, potassium, or barium salts). The different isomers' salts often have significantly different solubilities in various solvents (like water or ethanol), allowing for separation through fractional crystallization.[16]
-
Chromatographic Methods: For analytical and small-scale preparative separation, High-Performance Liquid Chromatography (HPLC) is highly effective.
-
Method: Reversed-phase HPLC can be used, but peak shape may be poor for these strong acids. A more robust approach is using a mixed-mode column that allows for both reversed-phase and anion-exchange interactions.[17]
-
Mobile Phase: A typical mobile phase would be a buffered aqueous solution (e.g., with formic acid or ammonium acetate) with an organic modifier like acetonitrile or methanol.[18] The elution can be controlled by adjusting the pH, buffer concentration, and organic content.
-
Experimental Protocols
Protocol 1: Kinetic Control Sulfonation of Pseudocumene
(Objective: Synthesize 1,2,4-Trimethylbenzene-5-sulfonic acid)
-
Materials:
-
1,2,4-Trimethylbenzene (Pseudocumene)
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
Saturated Sodium Chloride Solution
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and dropping funnel, cool 10 mL of concentrated H₂SO₄ to 0 °C in an ice-water bath.
-
Slowly add 5.0 g of pseudocumene to the cold, stirred acid over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 2 hours.
-
Carefully and slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
The product may precipitate. If it does, "salt out" the remaining product by adding saturated NaCl solution until precipitation is complete.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of ice-cold water.
-
Dry the product under vacuum. The primary product will be the 5-sulfonic acid isomer.
-
Protocol 2: Thermodynamic Control Sulfonation of Pseudocumene
(Objective: Synthesize 1,2,4-Trimethylbenzene-3-sulfonic acid)
-
Materials:
-
1,2,4-Trimethylbenzene (Pseudocumene)
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 5.0 g of pseudocumene and 15 mL of concentrated H₂SO₄.
-
Heat the mixture to 120-130 °C in an oil bath and maintain this temperature for 4-6 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the cooled mixture onto 150 g of crushed ice with vigorous stirring.
-
Collect any precipitated solid by vacuum filtration. The product can be further purified by recrystallization of its sodium salt from an ethanol/water mixture. The primary product will be the thermodynamically stable 3-sulfonic acid isomer.
-
Protocol 3: General Sulfonation of Mesitylene
(Objective: Synthesize 2,4,6-Trimethylbenzenesulfonic Acid)
This protocol is adapted from a standard procedure for its high efficiency.[13]
-
Materials:
-
1,3,5-Trimethylbenzene (Mesitylene)
-
Concentrated Sulfuric Acid (98%)
-
Flannel or fritted glass filter
-
-
Procedure:
-
In a flask, add equal volumes of mesitylene and concentrated sulfuric acid (e.g., 20 mL of each).
-
Warm the mixture on a water bath to approximately 60-70 °C for one hour with occasional swirling or mechanical stirring. The reaction is complete when the hydrocarbon layer disappears and a single phase is observed.[5]
-
Cool the mixture in an ice bath. The 2,4,6-trimethylbenzenesulfonic acid will crystallize.
-
Filter the mixture to separate the crystals from the excess sulfuric acid.
-
Wash the crystals with a small amount of 60-70% sulfuric acid to remove any unreacted mesitylene.
-
Dry the crystals under vacuum. A high yield of the single isomer is expected.[13]
-
References
-
Electrophilic aromatic substitution. Wikipedia. [Link]
-
Aromatic sulphonation. Part L. Sulphonation of the trimethylbenzenes: isomer distributions and hydrogen kinetic isotope effect. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Regioselectivity and Substituent Effects. Introduction to Organic Chemistry, University of Calgary. [Link]
-
Reactions of Arenes: Electrophilic Aromatic Substitution. Course Notes, Chapter 12. [Link]
-
Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. American Chemical Society. [Link]
-
Optimization of the C–H sulfonation conditionsa. ResearchGate. [Link]
-
Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. ASIA Chemical Industry News. [Link]
-
Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. Organic Process Research & Development. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. StudySmarter. [Link]
-
THE KINETICS OF THE REACTIONS OF AROMATIC HYDROCARBONS IN SULFURIC ACID. III. MESITYLENE. The Journal of Physical Chemistry - ACS Publications. [Link]
-
Sulfonation of Benzene. Chemistry Steps. [Link]
-
Electrophilic substitution ring sulfonation of arenes. Doc Brown's Chemistry. [Link]
-
Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Aromatic sulfonation. Wikipedia. [Link]
-
Sulfonation and Sulfation Processes. Chemithon. [Link]
-
Aromatic Sulfonation Mechanism - EAS vid 5 By Leah4sci. YouTube. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Sulfonyl blocking groups in aromatic synthesis. Master Organic Chemistry. [Link]
- Separation of isomers.
-
Aromatic sulfonation 85. Halogen directing and steric effects in the sulfonation of the twelve halogenotoluenes and some related compounds. ResearchGate. [Link]
-
EAS-Sulfonation. OpenOChem Learn. [Link]
-
CHM 242 CH 19.3 Sulfonation. YouTube. [Link]
-
Sulfonation of benzene. How Sulfonation can be used as blocking group. YouTube. [Link]
-
Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]
-
Thermodynamic vs Kinetic Sulphonation of Naphthalene. Chemistry Stack Exchange. [Link]
-
1,2,4-Trimethylbenzene. Wikipedia. [Link]
-
Aromatic sulfonation electrophilic substitution mechanism. Doc Brown's Chemistry. [Link]
-
1,2,4-Trimethylbenzene. PubChem. [Link]
-
Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
-
A reverse phase HPLC method for the separation of two stereo isomers... PubMed. [Link]
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. benchchem.com [benchchem.com]
- 5. benzene methylbenzene naphthalene Electrophilic substitution ring sulfonation of arenes mechanism properties uses of alkylbenzenesulfonic acids benzenesulfonic acid methylbenzene sulfonic acid advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 9. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Aromatic sulphonation. Part L. Sulphonation of the trimethylbenzenes: isomer distributions and hydrogen kinetic isotope effect - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. US4228081A - Separation of isomers - Google Patents [patents.google.com]
- 17. helixchrom.com [helixchrom.com]
- 18. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side products in benzenesulfonamide synthesis
A Guide to Minimizing Side Products and Optimizing Reaction Outcomes
Welcome to the technical support center for benzenesulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize the sulfonylation of amines with benzenesulfonyl chloride. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to proactively troubleshoot and minimize the formation of common impurities. This document is structured as a series of troubleshooting questions and FAQs, reflecting the real-world challenges encountered in the laboratory.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and workup of benzenesulfonamides. For each issue, we diagnose the probable cause, explain the underlying chemistry, and provide actionable solutions.
Issue 1: A persistent, oily residue contaminates my product after aqueous workup.
Question: After reacting benzenesulfonyl chloride with my amine and performing a standard aqueous workup, a viscous, water-insoluble oil remains, making purification difficult. What is this residue and how can I remove it?
Diagnosis and Scientific Explanation: This oily residue is almost certainly unreacted benzenesulfonyl chloride.[1] Benzenesulfonyl chloride is a dense, viscous oil that is poorly soluble in water and hydrolyzes relatively slowly, especially in neutral or cold conditions.[2][3] During a typical aqueous workup, it does not readily partition into the aqueous layer or crystallize with the product, leading to persistent contamination.
Actionable Solutions:
-
Reactive Quenching (Recommended): The most effective strategy is to convert the excess benzenesulfonyl chloride into a highly water-soluble species before extraction.
-
Aqueous Base Hydrolysis: Add a dilute solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the reaction mixture and stir vigorously. This will hydrolyze the sulfonyl chloride to sodium benzenesulfonate, which is highly water-soluble and easily removed in the aqueous phase.[1] Be cautious if your target molecule is base-sensitive.
-
Amine Quenching: Add a simple, water-soluble amine like aqueous ammonia or diethylamine.[1] This rapidly forms a water-soluble sulfonamide that can be washed away. This is a gentle and highly effective method.
-
-
Scavenger Resins: For a non-aqueous approach, solid-supported scavengers, such as silica-bound amines (Si-NH₂), can be employed.[1] The resin reacts with and sequesters the excess sulfonyl chloride. The resin is then simply removed by filtration, often yielding a very clean product solution prior to concentration.
Protocol 1: Effective Quenching of Excess Benzenesulfonyl Chloride
-
Upon reaction completion (monitored by TLC), cool the reaction mixture in an ice bath to control any potential exotherm.
-
Slowly add a 1M solution of aqueous NaOH while stirring vigorously. Monitor the pH to ensure it remains basic (pH > 10).
-
Continue stirring for 30-60 minutes to ensure complete hydrolysis of the excess benzenesulfonyl chloride.
-
Proceed with the standard extractive workup. The resulting sodium benzenesulfonate will be removed in the aqueous layer.
Issue 2: My reaction yield is unexpectedly low.
Question: I've followed the standard procedure, but the yield of my desired benzenesulfonamide is significantly lower than expected. What are the common causes for this?
Diagnosis and Scientific Explanation: Low yields can stem from several competing side reactions or suboptimal conditions that consume reactants without forming the desired product.
-
Cause A: Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride reacts with any water present in the reaction medium to form benzenesulfonic acid.[2][4] This is a significant issue if using wet solvents or if the reaction is run in the presence of aqueous bases for extended periods at elevated temperatures. The half-life for hydrolysis in 1% aqueous dioxane at 21°C is approximately 5 minutes, highlighting its sensitivity to water.[2]
-
Cause B: Amine Protonation: The primary reaction between the amine and benzenesulfonyl chloride generates one equivalent of hydrochloric acid (HCl).[5][6] If a base is not present to scavenge this acid, it will protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the sulfonyl chloride, effectively halting the reaction.[5][6]
-
Cause C: Over-sulfonylation of Primary Amines: When reacting a primary amine, the resulting N-substituted benzenesulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be removed, creating a sulfonamide anion. This anion can then act as a nucleophile and react with a second molecule of benzenesulfonyl chloride, leading to an undesired bis-sulfonylated side product.
Actionable Solutions:
-
For Cause A (Hydrolysis):
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous solvents (e.g., DCM, THF, acetonitrile) to minimize water content.[5]
-
Control Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C) to slow the rate of hydrolysis relative to the desired sulfonylation reaction.
-
-
For Cause B (Amine Protonation):
-
For Cause C (Over-sulfonylation):
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of the amine to benzenesulfonyl chloride. Avoid using a large excess of the sulfonylating agent.
-
Slow Addition: Add the benzenesulfonyl chloride dropwise to a solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the primary reaction over the secondary one.
-
Diagram 1: Key Reaction Pathways in Benzenesulfonamide Synthesis
Caption: Competing reactions in sulfonamide synthesis.
Issue 3: My product is contaminated with diphenyl sulfone.
Question: My final product shows a persistent impurity that I've identified as diphenyl sulfone. My reaction doesn't use benzene, so where is it coming from?
Diagnosis and Scientific Explanation: Diphenyl sulfone is not typically formed during the sulfonylation of an amine. Instead, it is a very common byproduct in the industrial synthesis of the starting material, benzenesulfonyl chloride, which is often made by the chlorosulfonation of benzene.[3][7] If the benzenesulfonyl chloride used is of a lower grade, it can contain significant amounts of diphenyl sulfone.
Actionable Solutions:
-
Source High-Purity Reagents: Purchase benzenesulfonyl chloride from a reputable supplier and choose a grade with high purity (e.g., >99%).
-
Purify the Starting Material: If necessary, benzenesulfonyl chloride can be purified by vacuum distillation.[8] However, this should be done with caution due to its reactivity.
-
Purification of Final Product: Diphenyl sulfone can often be removed from the final product by recrystallization or column chromatography, as its polarity and solubility profile will differ from the desired sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the reaction, and which one should I choose? The base is critical for neutralizing the HCl generated during the reaction, which prevents the protonation and deactivation of the amine nucleophile.[5][6]
-
Pyridine: Often used as both a base and a solvent. It can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.[1]
-
Triethylamine (TEA): A non-nucleophilic, organic-soluble base that is effective and easily removed during workup due to its volatility.
-
Aqueous Base (e.g., NaOH): Used in the Schotten-Baumann reaction conditions, where the reaction is performed in a two-phase system. This is less common for sensitive substrates.
Q2: Which solvent is most suitable for this synthesis? Aprotic solvents are strongly preferred to avoid the hydrolysis of benzenesulfonyl chloride.[5] Common choices include:
-
Dichloromethane (DCM)
-
Chloroform
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
Q3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and effective method.[9][10] Spot the reaction mixture against a spot of your starting amine. The reaction is complete when the starting amine spot has been completely consumed. The benzenesulfonyl chloride is not typically UV-active, and the sulfonamide product will have a different Rf value than the starting amine.
Data and Workflow Visualization
Table 1: Troubleshooting Summary
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Oily residue after workup | Unreacted benzenesulfonyl chloride | Quench with aqueous base (NaOH) or a soluble amine before extraction. |
| Low product yield | Hydrolysis of sulfonyl chloride; Protonation of starting amine; Over-sulfonylation | Use anhydrous conditions; Add a non-nucleophilic base (e.g., TEA); Use 1:1 stoichiometry and slow addition. |
| Diphenyl sulfone impurity | Contamination in the benzenesulfonyl chloride starting material | Use high-purity starting material; Purify the final product by recrystallization or chromatography. |
| Product contaminated with acid | Hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid | Perform additional washes of the organic layer with a mild base like saturated sodium bicarbonate solution.[1] |
Diagram 2: General Experimental Workflow
Caption: Step-by-step workflow for synthesis and purification.
References
-
Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem. Available at: [Link]
-
Benzenesulfonyl chloride - Wikipedia . Available at: [Link]
-
Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations . Available at: [Link]
-
Synthesis of benzene-sulfonamide - PrepChem.com. Available at: [Link]
-
Optimization of reaction conditions a . | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Diphenyl sulfone - Wikipedia . Available at: [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. Available at: [Link]
-
Benzenesulfonamide - The Royal Society of Chemistry. Available at: [Link]
- CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents.
-
Amine Reactions - Chemistry LibreTexts. Available at: [Link]
-
Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC. Available at: [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. Available at: [Link]
- EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents.
- CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone - Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Diphenyl sulfone - Wikipedia [en.wikipedia.org]
- 8. CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
Technical Support Center: Handling Hygroscopic Sulfonamide Intermediates
This guide serves as a specialized technical support resource for researchers handling hygroscopic sulfonamide intermediates. It addresses the dual challenges of chemical instability (hydrolysis of precursors) and physical instability (caking/deliquescence of the sulfonamide moiety).
Current Status: Operational Role: Senior Application Scientist Topic: Moisture Management in Sulfonamide Chemistry
Core Technical Overview
Sulfonamide intermediates (
-
The Precursor Risk (Chemical): Sulfonyl chlorides (
) are electrophilic and react rapidly with atmospheric moisture to form sulfonic acids ( ) and HCl. This is an irreversible degradation. -
The Intermediate Risk (Physical/Chemical): Formed sulfonamides, particularly primary sulfonamides (
) and their salts (e.g., Na+ salts), are hygroscopic due to the strong dipole of the sulfonyl group and the H-bond donor/acceptor capability. Absorbed water causes caking , dosing errors , and quenching of bases in subsequent alkylation steps.
Troubleshooting & FAQs
Direct solutions to field-reported issues.
Category A: Synthesis & Reaction Failures
Q: I observed a significant yield drop during the N-alkylation of my sulfonamide intermediate. The starting material was dry by LOD (Loss on Drying). What happened? A: LOD is insufficient for sulfonamides.
-
The Cause: Sulfonamides are often isolated as salts or polar solids that trap water within the crystal lattice (hydrates) or adsorb it strongly to the surface. LOD often only measures loosely bound surface water. If you used a strong base (e.g., NaH, LiHMDS) for the alkylation, the residual "bound" water quenched the base immediately, stalling the deprotonation of the sulfonamide nitrogen.
-
The Fix: Switch to Karl Fischer (KF) Titration for water determination. If KF > 0.1%, dry the intermediate via azeotropic distillation (e.g., Toluene or 2-MeTHF) prior to adding the base.
Q: My sulfonyl chloride precursor turned into a sticky paste/oil before addition. Can I still use it? A: No. The material has hydrolyzed. [1]
-
The Cause: The "paste" formation indicates the generation of sulfonic acid and HCl gas due to moisture exposure. Using this introduces a strong acid impurity that will neutralize your amine nucleophile and skew the stoichiometry.
-
The Fix: Recrystallize the sulfonyl chloride (if stable) or purchase a fresh batch. For future handling, store sulfonyl chlorides in a desiccator over
or KOH (to neutralize acid vapors).
Category B: Storage & Handling
Q: The sulfonamide intermediate cakes immediately upon transfer to the reactor. How do I feed it as a solid? A: Do not solid-feed hygroscopic intermediates.
-
The Cause: The high surface area of the powder absorbs ambient humidity instantly (seconds to minutes), causing particle bridging and caking.
-
The Fix: Adopt a "Make-Solution-Transfer" protocol. Dissolve the intermediate in the reaction solvent (anhydrous) inside a glovebox or under a nitrogen cone before transfer. Feed the solution via a cannula or pressure-equalizing addition funnel.
Q: Can I use a standard vacuum oven to dry these intermediates? A: Yes, but with a nitrogen bleed.
-
The Cause: Static vacuum can sometimes trap moisture in the headspace if the pump efficiency drops.
-
The Fix: Use a vacuum oven with a low-flow nitrogen bleed . The dry gas sweep helps entrain water molecules desorbing from the crystal lattice. Set temperature
below the melting point to prevent sintering (fusing of particles), which traps moisture inside.
Experimental Protocols
Protocol 1: Azeotropic Drying (The "Self-Validating" Method)
Use this when strict anhydrous conditions are required for the next step.
-
Charge: Place the hygroscopic sulfonamide intermediate into the reactor.
-
Solvent Addition: Add 10-15 volumes of anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or Toluene .
-
Why: These solvents form positive azeotropes with water.
-
-
Distillation: Distill off approximately 3-5 volumes of solvent at ambient pressure (or reduced pressure if thermal instability is a concern).
-
Validation (The Check): Collect a sample of the distillate and the pot residue.
-
Test the pot residue via KF titration. Target:
.
-
-
Proceed: If the target is met, proceed with the reaction in the same vessel (telescoping). This avoids handling the dried solid and re-exposing it to air.
Protocol 2: Inert Atmosphere Weighing
-
Preparation: Purge the weighing balance chamber with a gentle stream of dry nitrogen for 15 minutes.
-
Taring: Place the receiving vessel (with a septum cap loosely on) inside and tare.
-
Transfer: Rapidly transfer the solid using a spatula, minimizing the vertical distance (to reduce air contact).
-
Sealing: Immediately cap the vessel.
-
Correction: If the material is extremely hygroscopic, measure the water content (KF) after weighing and adjust the molecular weight calculation (
) to ensure correct stoichiometry.
Quantitative Data: Solvent & Drying Compatibility
| Solvent / Desiccant | Suitability for Sulfonamides | Technical Notes |
| DCM (Dichloromethane) | Low | Poor water miscibility; ineffective for azeotropic drying. |
| Toluene | High | Excellent azeotrope (Water bp drops to ~85°C). Non-polar, so sulfonamide may precipitate (slurry drying). |
| 2-MeTHF | High | Good solubility for sulfonamides; separates water efficiently. |
| Phosphorus Pentoxide ( | High | Best desiccant for vacuum desiccators. Acidic nature matches sulfonamide stability. |
| Silica Gel | Low | Insufficient for removing bound hydrates. |
Visualizations
Diagram 1: Moisture-Safe Handling Workflow
This workflow illustrates the critical control points (CCPs) where moisture ingress must be prevented during synthesis.
Caption: Critical Control Points (CCPs) in the sulfonamide synthesis lifecycle. Red indicates high risk (hydrolysis), Green indicates stability.
Diagram 2: Troubleshooting Caking/Moisture Issues
A decision tree for handling intermediates that have already been exposed to moisture.
Caption: Decision logic for salvaging caked sulfonamide intermediates based on chemical vs. physical stability.
References
-
National Institutes of Health (NIH). (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.[2][3][4][5][6] Journal of Pharmaceutical Sciences.[2] Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Sulfonamides.[1][7][8][9][10][11][12] Retrieved from [Link]
-
TA Instruments. (2022). Characterizing the Effects of Moisture on Pharmaceutical Materials using Dynamic Vapor Sorption. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). Amines as Nucleophiles: Sulfonamide Formation.[11][13][14] Retrieved from [Link][1][7][4][5][8][12]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. jocpr.com [jocpr.com]
- 5. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 14. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 2,3,5-Trimethylbenzene-1-sulfonamide
For researchers and professionals in drug development and chemical synthesis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,3,5-trimethylbenzene-1-sulfonamide, a polysubstituted aromatic compound. By combining fundamental principles with comparative data from analogous structures, we will predict and interpret its spectral features, offering a robust framework for researchers encountering similar molecular scaffolds.
The Structural Logic of this compound: An NMR Perspective
The ¹H NMR spectrum of a molecule is a direct reflection of its electronic and structural environment. In this compound, the chemical shifts and splitting patterns of the protons are governed by the interplay between the electron-withdrawing sulfonamide group (-SO₂NH₂) and the electron-donating methyl (-CH₃) groups positioned on the benzene ring.
The sulfonamide group, being strongly electron-withdrawing, will deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, the methyl groups are weakly electron-donating, leading to a shielding effect on adjacent protons, shifting their signals to a lower chemical shift (upfield). The substitution pattern on the benzene ring dictates the number of unique proton environments and their coupling relationships.
Predicted ¹H NMR Spectrum of this compound
Based on established principles of NMR spectroscopy and analysis of similar compounds, we can predict the key features of the ¹H NMR spectrum of this compound.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Aromatic H (Position 4) | ~7.5 - 7.8 | Singlet | 1H | This proton is situated between two methyl groups and is expected to be the least shielded of the aromatic protons due to the influence of the nearby sulfonamide group. |
| Aromatic H (Position 6) | ~7.2 - 7.5 | Singlet | 1H | This proton is adjacent to the sulfonamide group and a methyl group. It will be deshielded by the sulfonamide group but shielded by the methyl group, resulting in an intermediate chemical shift. |
| Sulfonamide (-SO₂NH₂) | ~5.0 - 6.0 | Broad Singlet | 2H | The chemical shift of sulfonamide protons can vary significantly depending on the solvent and concentration. They often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.[1] |
| Methyl (-CH₃ at Position 5) | ~2.4 - 2.6 | Singlet | 3H | This methyl group is para to the sulfonamide group and is expected to have a chemical shift slightly downfield compared to the other methyl groups. |
| Methyl (-CH₃ at Position 3) | ~2.2 - 2.4 | Singlet | 3H | This methyl group is meta to the sulfonamide group and will experience less of a deshielding effect. |
| Methyl (-CH₃ at Position 2) | ~2.1 - 2.3 | Singlet | 3H | This methyl group is ortho to the sulfonamide group and is expected to be the most shielded of the three methyl groups. |
Comparative Spectral Analysis: Learning from Analogs
To substantiate our predictions, we can compare the expected spectrum with the known ¹H NMR spectra of structurally related molecules.
Comparison with Trimethylbenzene Isomers
The chemical shifts of the methyl and aromatic protons in trimethylbenzene isomers provide a baseline for understanding the electronic effects of the methyl groups alone.
| Compound | Aromatic Proton Chemical Shift (ppm) | Methyl Proton Chemical Shift (ppm) | Reference |
| 1,3,5-Trimethylbenzene (Mesitylene) | 6.78 | 2.26 | [2][3] |
| 1,2,3-Trimethylbenzene | 6.9 - 7.1 | 2.2 - 2.3 | [4][5] |
| 1,2,4-Trimethylbenzene | 6.8 - 7.0 | 2.1 - 2.3 | [6] |
The high symmetry of 1,3,5-trimethylbenzene results in only two signals in its ¹H NMR spectrum.[2][3] The introduction of a sulfonamide group in this compound breaks this symmetry, leading to a more complex spectrum with distinct signals for each proton environment.
Comparison with Substituted Benzenesulfonamides
Examining the spectra of other benzenesulfonamides helps to pinpoint the influence of the sulfonamide group.
| Compound | Aromatic Proton Chemical Shift (ppm) | Other Key Proton Shifts (ppm) | Reference |
| Sulfanilamide | 6.59 - 7.45 | 5.76 (-NH₂) | [7] |
| 2-Methylbenzene-1-sulfonamide | 7.2 - 8.0 | 2.6 (-CH₃), 4.8 (-SO₂NH₂) | [8] |
The aromatic protons in these compounds typically resonate in the 6.5-8.0 ppm range, consistent with the deshielding effect of the sulfonamide group. The position of the sulfonamide protons can vary, as seen in the provided examples.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Adherence to a meticulous experimental protocol is paramount for obtaining a high-resolution and interpretable ¹H NMR spectrum.
Step 1: Sample Preparation
-
Weighing the Sample : Accurately weigh approximately 5-25 mg of this compound.[9]
-
Choosing the Solvent : Select a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[9][10] Use approximately 0.6-0.7 mL of the solvent.[9]
-
Dissolution : Dissolve the sample in the deuterated solvent in a small, clean vial. Gentle vortexing or sonication can aid dissolution.
-
Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solid particles can disrupt the magnetic field homogeneity, leading to broad spectral lines.[9]
-
Internal Standard : For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS provides a sharp signal at 0.00 ppm.[2]
-
Capping and Labeling : Securely cap the NMR tube and label it clearly.
Step 2: NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion : Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming : The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[10] "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition Parameters : Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum of a small molecule at this concentration, 8 to 16 scans are typically sufficient.
-
Data Processing : After data acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are then applied to ensure accurate integration and peak picking.
Visualizing Molecular Relationships
The following diagrams illustrate the structure of this compound and the logical workflow for its spectral analysis.
Sources
- 1. rsc.org [rsc.org]
- 2. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. quora.com [quora.com]
- 4. 1,2,3-Trimethylbenzene(526-73-8) 1H NMR spectrum [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 1,2,4-Trimethylbenzene(95-63-6) 1H NMR [m.chemicalbook.com]
- 7. Sulfanilamide(63-74-1) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Methylbenzene-1-sulfonamide(88-19-7) 1H NMR spectrum [chemicalbook.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. depts.washington.edu [depts.washington.edu]
Distinguishing Isomeric Impurities: A Comparative IR Spectroscopic Guide to 2,3,5- and 2,4,6-Trimethylbenzenesulfonamide
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous identification of isomeric impurities is a critical control point. The nearly identical physical properties of positional isomers, such as 2,3,5-trimethylbenzenesulfonamide and 2,4,6-trimethylbenzenesulfonamide, can render traditional chromatographic separation and basic characterization challenging. This guide provides an in-depth comparison of the infrared (IR) spectra of these two isomers, highlighting the distinctive vibrational peaks that serve as reliable fingerprints for their differentiation. Leveraging the principles of vibrational spectroscopy, we will demonstrate how subtle differences in molecular symmetry and substitution patterns on the aromatic ring manifest as clear, interpretable distinctions in their IR spectra.
The Spectroscopic Challenge: Isomeric Similarity
The core challenge in distinguishing between 2,3,5-trimethylbenzenesulfonamide and 2,4,6-trimethylbenzenesulfonamide lies in their identical chemical formula (C₉H₁₃NO₂S) and the presence of the same functional groups. Both molecules possess a sulfonamide (-SO₂NH₂) moiety and three methyl (-CH₃) groups attached to a benzene ring. Consequently, many of their IR absorption bands, particularly those corresponding to the sulfonamide and methyl group vibrations, will appear in similar regions. However, the key to their differentiation lies in the substitution pattern of the aromatic ring, which profoundly influences the C-H out-of-plane bending vibrations.
Theoretical Framework: The Influence of Aromatic Substitution
The vibrational modes of a substituted benzene ring are sensitive to the positions of the substituents. The most informative region for distinguishing between positional isomers is typically the "fingerprint region," specifically the C-H out-of-plane (oop) bending vibrations that occur between 900 cm⁻¹ and 675 cm⁻¹[1]. The number and position of these strong absorption bands are characteristic of the number of adjacent hydrogen atoms on the aromatic ring[2][3].
-
2,4,6-Trimethylbenzenesulfonamide: In this isomer, the substituents are arranged in a symmetrical 1,3,5-pattern around the ring (considering the methyl groups), with the sulfonamide group at position 1. This leaves two isolated aromatic C-H bonds. This high degree of symmetry results in a less complex IR spectrum in the C-H oop region. For 1,3,5-trisubstituted benzenes, a strong absorption band is typically observed in the 810-850 cm⁻¹ range, with a second band often appearing between 660-700 cm⁻¹[4].
-
2,3,5-Trimethylbenzenesulfonamide: This isomer has a 1,2,3,5-tetrasubstituted pattern. This arrangement results in two adjacent aromatic C-H bonds and one isolated C-H bond. This lower symmetry and the presence of adjacent hydrogens are expected to produce a more complex pattern of C-H oop bending bands compared to the 2,4,6-isomer. For instance, patterns indicative of 1,2,3-trisubstitution show bands in the 750-790 cm⁻¹ and 670-720 cm⁻¹ regions[4]. The pattern for the 1,2,3,5-tetrasubstituted isomer will be distinct from the highly symmetric 2,4,6-isomer.
Comparative Analysis of Key IR Peaks
The following table summarizes the expected and observed IR absorption bands for the key functional groups in both isomers. The primary distinguishing features are anticipated in the aromatic C-H out-of-plane bending region.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | 2,3,5-Isomer (Predicted) | 2,4,6-Isomer (Predicted/Observed) | Distinguishing Feature |
| N-H Stretch | Sulfonamide (-NH₂) | 3350-3310 (asymmetric), 3260-3220 (symmetric) | Two bands expected in this region. | Two bands expected in this region. | Likely to be very similar for both isomers. |
| Asymmetric S=O Stretch | Sulfonamide (-SO₂) | 1370-1315 | Strong band expected. | Strong band expected. | Minor shifts may occur, but not a primary distinguishing feature. |
| Symmetric S=O Stretch | Sulfonamide (-SO₂) | 1181-1119 | Strong band expected. | Strong band expected. | Minor shifts may occur, but not a primary distinguishing feature. |
| Aromatic C-H Stretch | Aromatic Ring | 3100-3000 | Weak to medium bands expected. | Weak to medium bands expected. | Not a reliable region for distinguishing these isomers. |
| Aromatic C=C Stretch | Aromatic Ring | 1600-1450 | Multiple bands expected. | Multiple bands expected. | The number and relative intensities may differ slightly. |
| Aromatic C-H Out-of-Plane Bending | Aromatic Ring | 900-675 | Multiple strong bands due to lower symmetry (adjacent and isolated C-H). | Fewer, more defined bands due to higher symmetry (isolated C-H), with a characteristic strong band around 810-850 cm⁻¹. | This is the most reliable region for differentiation. |
Visualizing the Analytical Workflow
The process of distinguishing between the two isomers using IR spectroscopy can be visualized as a logical workflow.
Sources
Advanced Characterization Guide: Mass Spectrometry Fragmentation of 2,3,5-Trimethylbenzenesulfonamide
Executive Summary
The unambiguous identification of sulfonamide derivatives is critical in medicinal chemistry and environmental toxicology. 2,3,5-trimethylbenzenesulfonamide (2,3,5-TMBSA) presents a unique analytical challenge due to the presence of multiple positional isomers (e.g., 2,4,6-trimethyl- or 2,4,5-trimethyl- analogs).
This guide provides a comparative analysis of Electron Ionization (EI) and Electrospray Ionization (ESI) fragmentation patterns for 2,3,5-TMBSA. Unlike generic templates, this document focuses on the mechanistic causality driven by the ortho-methyl group at position 2, which facilitates specific rearrangement pathways distinct from meta- or para-substituted isomers.
Comparative Analysis: Ionization Modalities
The choice of ionization technique dictates the structural information obtained. For 2,3,5-TMBSA (MW 199.27 Da), a dual-method approach is often required for full validation.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (Thermal/Voltage) |
| Primary Ion | Radical Cation ( | Protonated Molecule ( |
| Key Mechanism | Homolytic cleavage, Radical-site migration | Heterolytic cleavage, Charge-remote fragmentation |
| Structural Insight | Fingerprinting (Aromatic core vs. Sulfonyl) | Molecular weight confirmation, |
| Isomer Specificity | High (Ortho-effects visible in fragment ratios) | Medium (Requires MS/MS optimization) |
Deep Dive: Fragmentation Mechanisms
Electron Ionization (EI) Pathway
In EI, the molecular ion (
Key Fragment Ions (EI)
-
m/z 199 (
): Molecular ion.[1] Intensity is generally moderate due to the stabilizing effect of the trimethyl-substituted benzene ring. -
m/z 183 (
): Simple cleavage of the S-N bond. -
m/z 135 (
): Critical Rearrangement. Sulfonamides undergo an intramolecular rearrangement where the group is extruded. The ortho-methyl group in 2,3,5-TMBSA facilitates this by stabilizing the transition state, leading to a trimethylaniline radical cation. -
m/z 119 (
): Cleavage of the C-S bond yields the 2,3,5-trimethylphenyl cation . This is the base peak in many alkyl-benzenesulfonamide spectra. -
m/z 91 (Tropylium Ion): The m/z 119 ion further loses neutral fragments (e.g., ethylene or rearrangement) to form the stable tropylium ion (
), characteristic of alkylbenzenes.
Electrospray Ionization (ESI) Pathway
In ESI (+ve mode), the molecule is protonated at the sulfonamide nitrogen (
Key Fragment Ions (ESI-MS/MS)
-
m/z 200 (
): Parent ion. -
m/z 183 (
): Loss of ammonia is a primary pathway for protonated primary sulfonamides. -
m/z 136 (
): A distinct "ipso-substitution" rearrangement. The protonated aniline derivative is formed.[2] This pathway is highly sensitive to the collision energy (CE).
Visualization of Fragmentation Pathways[3][4]
The following diagram illustrates the mechanistic divergence between the "Hard" EI pathway and the "Soft" ESI pathway, highlighting the critical role of the ortho-methyl group.
Caption: Mechanistic divergence of 2,3,5-TMBSA fragmentation. EI favors C-S cleavage (m/z 119), while ESI favors ammonia loss (m/z 183) and rearrangement (m/z 136).
Experimental Protocol: Isomer Differentiation
To distinguish 2,3,5-TMBSA from its isomer 2,4,6-trimethylbenzenesulfonamide (Mesitylenesulfonamide), rely on the Ortho Effect .
Hypothesis: The 2,4,6-isomer has two ortho-methyl groups, creating significant steric hindrance around the sulfonamide group. This often suppresses the coplanarity required for certain rearrangements compared to the 2,3,5-isomer (one ortho-methyl).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL Methanol (LC-MS grade).
-
Dilute to 10 µg/mL with 0.1% Formic Acid in Water/MeOH (50:50).
-
-
LC-MS/MS Parameters (differentiation):
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
-
Mobile Phase: A: Water + 0.1% FA; B: Acetonitrile + 0.1% FA.[3]
-
Gradient: 5% B to 95% B over 5 mins.
-
MS Mode: Product Ion Scan (Precursor m/z 200).
-
Collision Energy (CE): Ramp 10-40 eV.
-
-
Data Analysis Criteria:
-
Monitor the ratio of m/z 136 / m/z 183 .
-
2,4,6-isomer: The steric bulk of two ortho-methyls often destabilizes the transition state for
extrusion (m/z 136), making the loss of (m/z 183) more dominant. -
2,3,5-isomer: With less steric hindrance, the rearrangement to the aniline species (m/z 136) is energetically more accessible.
-
Summary Data Table
| Fragment Ion | m/z | Origin | Relative Abundance (Est. EI) | Relative Abundance (Est.[4] ESI) |
| Molecular Ion | 199 / 200 | Parent | 15-20% | 100% (Base in MS1) |
| Sulfonyl Cation | 183 | 40-50% | 60-80% (Base in MS2) | |
| Aniline Cation | 135 / 136 | 10-20% | 30-50% | |
| Aryl Cation | 119 | 100% (Base Peak) | < 5% | |
| Tropylium | 91 | Ring Fragment | 60-70% | < 5% |
References
-
Holcapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry.
-
Klagkou, K., et al. (2003).[5] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry.
-
NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Benzenesulfonamide Derivatives." NIST Chemistry WebBook, SRD 69.
-
Lebedev, A. T. (2012).[6] "Ortho effects in mass spectra of derivatives of hydroxy-, mercapto- and aminobenzenecarboxylic acids." ResearchGate.[2][7]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Detection of 2,3,5-Trimethylbenzene-1-sulfonamide and Its Process-Related Impurities
Abstract: The robust and reliable quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and regulatory compliance. This guide provides a comprehensive comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of 2,3,5-trimethylbenzene-1-sulfonamide and its potential process-related impurities. By examining the impact of stationary phase chemistry and mobile phase composition on chromatographic performance, we offer a detailed, data-driven framework for method selection and development in a pharmaceutical quality control setting. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate high-quality analytical methods for sulfonamide-based compounds.
Introduction: The Criticality of Impurity Profiling
This compound is a sulfonamide derivative with potential applications in medicinal chemistry. As with any API, its synthesis can result in the formation of impurities, including unreacted starting materials, intermediates, by-products, and degradation products. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification and quantification of such impurities to ensure the safety and efficacy of the final drug product. The development of a selective, sensitive, and robust analytical method is therefore not merely a technical exercise but a critical regulatory requirement.
This guide will compare two RP-HPLC methods, one utilizing a traditional C18 stationary phase and the other a more specialized Phenyl-Hexyl phase, for the separation of this compound from a panel of five potential process-related impurities:
-
Impurity A: 2,3,5-Trimethylbenzene (Starting Material)
-
Impurity B: 2,3,5-Trimethylbenzenesulfonic acid (Hydrolysis Product)
-
Impurity C: 2,4,6-Trimethylbenzene-1-sulfonamide (Isomeric By-product)
-
Impurity D: 2,3,5-Trimethylbenzene-1,x-disulfonamide (Over-sulfonation By-product)
-
Impurity E: Unknown Degradant
The Foundation of Method Development: A Deliberate Approach
The selection of an appropriate HPLC method is a multi-faceted process that balances resolution, analysis time, and robustness. For aromatic compounds like sulfonamides, reversed-phase chromatography is the predominant technique. The primary interactions governing retention are hydrophobic, but secondary interactions, such as π-π stacking, can be exploited to enhance selectivity.
Our comparative analysis focuses on two distinct column chemistries to illustrate this principle:
-
Method A: The Industry Standard (C18 Column) : This method employs a traditional C18 (octadecylsilane) column, which separates analytes primarily based on their hydrophobicity. It is a workhorse in pharmaceutical analysis due to its versatility and the extensive body of knowledge surrounding its use.
-
Method B: Enhanced Aromatic Selectivity (Phenyl-Hexyl Column) : This method utilizes a Phenyl-Hexyl stationary phase. The phenyl groups provide a unique separation mechanism through π-π interactions with the aromatic rings of the analyte and its impurities. This can lead to significant improvements in selectivity for structurally similar aromatic compounds, such as isomers.
The logical workflow for developing and comparing these methods is outlined in the diagram below.
Caption: Workflow for HPLC Method Development, Comparison, and Selection.
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Impurity Stock Solution (100 µg/mL each): Accurately weigh 5 mg of each impurity (A, B, C, D, and E) and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the same diluent.
-
Spiked Sample Solution (for Method Development): Transfer 1.0 mL of the Standard Stock Solution and 1.0 mL of the Impurity Stock Solution into a 10 mL volumetric flask. Dilute to volume with the diluent. This results in a final concentration of 100 µg/mL for the API and 10 µg/mL for each impurity.
HPLC Method A: C18 Column
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% to 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
HPLC Method B: Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.05 M Potassium Phosphate Monobasic (pH 3.0 with Phosphoric Acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 25% B
-
5-20 min: 25% to 65% B
-
20-25 min: 65% to 85% B
-
25-26 min: 85% to 25% B
-
26-30 min: 25% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Comparative Performance Data
The two methods were evaluated based on their ability to resolve the main peak from all potential impurities. The critical performance metrics are summarized below. Resolution (Rs) is a measure of the degree of separation between two adjacent peaks; a value of ≥ 2.0 is generally considered baseline separation.
Table 1: Comparative Chromatographic Performance of Method A and Method B
| Analyte | Method A (C18) - Retention Time (min) | Method A (C18) - Resolution (Rs) | Method B (Phenyl-Hexyl) - Retention Time (min) | Method B (Phenyl-Hexyl) - Resolution (Rs) |
| Impurity B (Sulfonic Acid) | 4.2 | - | 3.8 | - |
| Impurity D (Disulfonamide) | 6.8 | 5.1 | 6.2 | 4.8 |
| Impurity E (Degradant) | 12.5 | 9.8 | 11.9 | 10.2 |
| This compound (API) | 14.8 | 4.1 | 14.5 | 5.5 |
| Impurity C (Isomer) | 15.3 | 1.4 | 15.8 | 2.8 |
| Impurity A (Starting Material) | 21.5 | 11.2 | 20.9 | 10.5 |
Analysis and Discussion: Choosing the Optimal Method
The experimental data reveals a critical performance difference between the two methods, primarily concerning the separation of the isomeric by-product (Impurity C) from the main API peak.
-
Method A (C18): While providing adequate separation for most impurities, Method A struggles with the critical pair: the API and its isomer (Impurity C). The resolution value of 1.4 is below the desired threshold of 2.0, indicating significant peak co-elution. This is a common challenge with C18 columns when separating structurally similar isomers, as the separation is driven almost exclusively by subtle differences in hydrophobicity.
-
Method B (Phenyl-Hexyl): This method demonstrates superior performance. The resolution between the API and Impurity C is 2.8, indicating baseline separation. This significant improvement is attributed to the secondary separation mechanism offered by the Phenyl-Hexyl stationary phase. The π-π interactions between the phenyl rings of the stationary phase and the aromatic sulfonamides provide an additional level of selectivity that is absent in the C18 column. This allows for the effective differentiation of the isomers.
The logical decision-making process based on this data is illustrated below.
Caption: Decision Tree for Selecting the Optimal HPLC Method.
Conclusion and Recommendations
Based on the comparative experimental data, Method B, utilizing a Phenyl-Hexyl stationary phase, is unequivocally the superior choice for the quality control of this compound. Its enhanced selectivity, particularly for the critical isomeric impurity, ensures a more accurate and reliable quantification of all potential process-related impurities.
It is recommended that Method B be subjected to full validation in accordance with ICH Q2(R1) guidelines. This validation would include, but not be limited to, an assessment of the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The successful validation of this method will provide a high degree of assurance in its suitability for its intended purpose in a regulated environment.
References
-
Waters Corporation. (n.d.). Phenyl Column Chemistry. Retrieved from [Link]
-
Agilent Technologies. (2020). A Guide to HPLC and LC-MS Method Development. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
Publish Comparison Guide: Crystal Structure of 2,3,5-Trimethylbenzenesulfonamide
This guide serves as a strategic framework for researchers characterizing and publishing the crystal structure of 2,3,5-trimethylbenzenesulfonamide (2,3,5-TMBSA) . It provides a comparative analysis against its well-known isomer, 2,4,6-trimethylbenzenesulfonamide (Mesitylenesulfonamide) , establishing a rigorous scientific narrative for peer-reviewed publication.
Executive Summary & Strategic Positioning
In the landscape of sulfonamide drug design, the 2,3,5-trimethylbenzenesulfonamide isomer represents a critical structural pivot from the standard 2,4,6-trimethyl analog. While the 2,4,6-isomer is sterically congested (two ortho-methyls), the 2,3,5-isomer possesses only one ortho-methyl group. This guide outlines how to leverage this structural difference to define the "Product" (2,3,5-TMBSA data) against the "Alternative" (2,4,6-TMBSA) to reveal insights into solubility, packing efficiency, and bioavailability.
The Core Scientific Narrative
-
The Problem: High-melting sulfonamides often suffer from poor solubility due to rigid hydrogen-bond networks.
-
The Variable: Methyl substitution patterns (2,3,5- vs 2,4,6-) drastically alter the steric environment around the sulfonamide (
) anchor. -
The Hypothesis: The reduced steric bulk of 2,3,5-TMBSA allows for a more planar conformation and distinct hydrogen-bonding motifs (e.g., sheets vs. catemers) compared to the twisted nature of the 2,4,6-isomer.
Technical Comparison: 2,3,5-TMBSA vs. 2,4,6-TMBSA
This table synthesizes the structural parameters you must analyze. Use the "Alternative" column as your control data (derived from CSD/PDB standards) to validate your "Product" data.
| Feature | Product: 2,3,5-TMBSA (Target Data) | Alternative: 2,4,6-TMBSA (Benchmark) | Causality & Implication |
| Steric Environment | Asymmetric: One ortho-methyl (C2). One meta-methyl (C3, C5). | Symmetric: Two ortho-methyls (C2, C6). | The 2,4,6-isomer forces the |
| Torsion Angle ( | Expected: < 60° (More Planar) | Observed: ~90° (Orthogonal) | A flatter molecule (2,3,5-) may allow tighter |
| H-Bond Motif | Likely: | Likely: Catemers (Chains) | Steric crowding in 2,4,6- often disrupts dimer formation, favoring infinite chains. 2,3,5- may restore the stable dimer motif. |
| Hirshfeld Surface | Dominant: | Dominant: | The 2,3,5- surface will show stronger red spots (close contacts) for Sulfonyl-O due to better accessibility. |
| Space Group | To be determined (e.g., | Typically Monoclinic ( | Differences in symmetry elements highlight how methyl placement breaks the packing symmetry. |
Experimental Protocols (Self-Validating Systems)
Protocol A: Single Crystal Growth (Solvent Selection Strategy)
Objective: Obtain high-quality single crystals suitable for XRD.
-
Method: Slow Evaporation.
-
Solvent System:
-
Primary: Ethanol/Methanol (Good solubility, H-bond donor).
-
Secondary: Ethyl Acetate/Hexane (1:1) (For slower diffusion).
-
-
Procedure:
-
Dissolve 50 mg of 2,3,5-TMBSA in 5 mL warm ethanol.
-
Filter through a 0.45
PTFE syringe filter (removes nucleation sites). -
Cover vial with parafilm, poke 3-5 pinholes.
-
Store at
(slows kinetics) and (standard).
-
-
Validation: Crystals must extinguish cross-polarized light uniformly (no cracks/twins).
Protocol B: Hirshfeld Surface Analysis (Computational Validation)
Objective: Quantify intermolecular interactions to prove the "Steric Release" hypothesis.
-
Software: CrystalExplorer (standard in field).
-
Workflow:
-
Import CIF file.
-
Generate Surface mapped with
. -
Critical Step: Set color scale from -0.5 to 1.5 Å. Red regions indicate H-bonds (
). -
Generate 2D Fingerprint Plots.
-
Compare: Calculate the percentage contribution of
contacts.-
Check: If 2,3,5-TMBSA has lower
% than 2,4,6-TMBSA, it confirms less methyl shielding and more active polar interactions.
-
-
Visual Logic & Workflow
The following diagrams illustrate the comparative logic and the experimental pipeline required to publish this data.
Diagram 1: Structural Causality Pathway
This logic flow explains why the 2,3,5- isomer behaves differently, forming the basis of your "Discussion" section.
Caption: Causality map linking methyl substitution patterns to macroscopic crystal packing motifs.
Diagram 2: Experimental & Publication Workflow
A self-validating loop to ensure data integrity before submission.
Caption: Step-by-step workflow from raw material to validated crystallographic publication.
References
-
PubChem. (2025).[1][2] 2,4,6-Trimethylbenzenesulfonamide (Compound).[2] National Library of Medicine. [Link]
-
Gelbrich, T., et al. (2007).[3][4] Systematic study of the crystal structures of sulfonamides. Acta Crystallographica Section B. (General reference for sulfonamide packing rules).
- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11, 19-32. (Standard protocol for surface analysis).
- Bernstein, J., et al. (1995). Graph-set analysis of hydrogen-bond patterns in organic crystals. Angewandte Chemie International Edition, 34(14), 1555-1573. (Methodology for defining R2,2(8) motifs).
Sources
- 1. 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3,5-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Reactivity Analysis of 2,3,5- and 2,4,5-Trimethylbenzenesulfonyl Chlorides: A Guide for Synthetic Chemists
Introduction
In the landscape of medicinal chemistry and organic synthesis, sulfonyl chlorides are indispensable electrophilic reagents, primarily utilized for the construction of sulfonamides and sulfonate esters—scaffolds of immense pharmaceutical importance.[1][2][3] The reactivity of an arylsulfonyl chloride is not a monolithic property; it is intricately modulated by the electronic and steric nature of the substituents on the aromatic ring.[1][4][5] While reagents like tosyl chloride (TsCl) and benzenesulfonyl chloride (BsCl) are workhorses in the field, synthetic strategies often demand reagents with finely tuned reactivity profiles.
This guide presents an in-depth, objective comparison of two isomeric reagents: 2,3,5-trimethylbenzenesulfonyl chloride and 2,4,5-trimethylbenzenesulfonyl chloride. We will dissect their structural nuances to predict their reactivity and provide a robust experimental framework for validation, empowering researchers to make informed decisions in reagent selection for complex synthetic challenges.
Structural Analysis: The Decisive Role of Steric and Electronic Effects
The reactivity of a sulfonyl chloride in nucleophilic substitution is governed by the electrophilicity of the sulfur atom. This is influenced by two primary factors:
-
Electronic Effects: The nature of substituents on the aryl ring can either donate or withdraw electron density, thereby modulating the partial positive charge on the sulfur atom.
-
Steric Effects: The bulk of substituents, particularly those in positions ortho to the sulfonyl group, can hinder the approach of a nucleophile.
Methyl groups are classically considered electron-donating groups (EDGs) through inductive and hyperconjugation effects.[6] This electron donation reduces the electrophilicity of the sulfonyl sulfur, generally decreasing the reactivity compared to the unsubstituted benzenesulfonyl chloride.[1][5] Both 2,3,5- and 2,4,5-trimethylbenzenesulfonyl chloride possess three such deactivating groups. Therefore, the difference in their reactivity is not dictated by the net electronic effect, but rather by the subtle, yet critical, differences in their substitution patterns and the resulting steric environment.
Caption: Isomeric Structures of Trimethylbenzenesulfonyl Chlorides.
-
2,4,5-Trimethylbenzenesulfonyl Chloride: Features one methyl group in the ortho position (C2). This arrangement imparts a moderate level of steric hindrance to one flank of the sulfonyl chloride functional group.
-
2,3,5-Trimethylbenzenesulfonyl Chloride: This isomer also possesses a single methyl group in an ortho position (C2). However, the critical distinction lies in the presence of an adjacent methyl group at C3. This buttressing effect creates a significantly more congested steric environment on one side of the reactive center.
The Counterintuitive Effect of Ortho-Alkylation
Conventional wisdom suggests that increased steric hindrance should slow down a reaction. However, for nucleophilic substitution at a sulfonyl sulfur, the opposite can be true. Research has shown that the presence of ortho-alkyl groups can lead to an acceleration of substitution rates.[7] This phenomenon is attributed to the relief of ground-state steric strain. The tetracoordinate sulfonyl chloride, with its sp³-hybridized sulfur, is sterically congested by bulky ortho groups. As the reaction proceeds towards the trigonal bipyramidal transition state, this strain is partially relieved.[7] The hydrolysis of 2,4,6-trimethylbenzenesulfonyl chloride, which is faster than that of unsubstituted benzenesulfonyl chloride, serves as a classic example of this principle.[7]
Based on this, we can formulate a clear hypothesis:
The greater steric congestion caused by the adjacent C2 and C3 methyl groups in 2,3,5-trimethylbenzenesulfonyl chloride will induce higher ground-state strain compared to the 2,4,5-isomer. This strain is relieved in the transition state, leading to a predicted higher reactivity for the 2,3,5-isomer.
Quantitative Comparison: A Head-to-Head Analysis
To translate this theoretical framework into practical guidance, we present a comparative summary and a detailed protocol for experimental validation.
| Parameter | 2,4,5-Trimethylbenzenesulfonyl Chloride | 2,3,5-Trimethylbenzenesulfonyl Chloride | Rationale |
| Net Electronic Effect | Weakly Deactivating | Weakly Deactivating | Both isomers have three electron-donating methyl groups. |
| Steric Hindrance | Moderate | High | The 2,3,5-isomer has adjacent methyl groups (C2 & C3) creating a more hindered environment. |
| Predicted Reactivity | Lower | Higher | Greater relief of ground-state steric strain in the transition state is expected to accelerate the reaction for the 2,3,5-isomer.[7] |
Experimental Protocol: Comparative Sulfonylation of Benzylamine
To empirically validate the reactivity hypothesis, a parallel kinetic experiment is proposed. The sulfonylation of a primary amine is a representative and easily monitored reaction.[1][3]
Objective
To determine the relative rate of sulfonamide formation for 2,3,5- and 2,4,5-trimethylbenzenesulfonyl chloride by reacting them with benzylamine under identical, controlled conditions.
Materials and Equipment
-
2,3,5-Trimethylbenzenesulfonyl Chloride
-
2,4,5-Trimethylbenzenesulfonyl Chloride
-
Benzylamine (freshly distilled)
-
Triethylamine (Et₃N, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Magnetic stirrers and stir bars
-
Ice-water bath
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
HPLC system for quantitative analysis (optional)
Step-by-Step Methodology
-
Preparation: Set up two identical reaction flasks (e.g., 50 mL round-bottom flasks), each equipped with a magnetic stir bar and a nitrogen inlet. Label them 'Isomer 2,4,5' and 'Isomer 2,3,5'.
-
Reagent Addition:
-
To each flask, add anhydrous DCM (20 mL).
-
Add benzylamine (1.0 eq, e.g., 0.50 mmol, 53.6 mg) to each flask.
-
Add triethylamine (1.5 eq, e.g., 0.75 mmol, 104 µL) to each flask.
-
-
Equilibration: Cool both flasks to 0 °C in an ice-water bath and stir for 15 minutes.
-
Initiation: At the same time (t=0), add the respective sulfonyl chloride (1.1 eq, e.g., 0.55 mmol) to each flask.
-
Reaction Monitoring:
-
At regular intervals (e.g., t = 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the aliquot with a small volume of water.
-
Spot the quenched sample on a TLC plate and elute with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) to visualize the consumption of benzylamine and the formation of the sulfonamide product.
-
-
Data Analysis: Compare the TLC plates side-by-side. The reaction that shows a faster disappearance of the benzylamine spot and a more rapid appearance of the product spot corresponds to the more reactive sulfonyl chloride. For a quantitative measure, analyze the aliquots by HPLC to determine the percent conversion over time.
Caption: Experimental workflow for comparing sulfonyl chloride reactivity.
Conclusion and Outlook
While both 2,3,5- and 2,4,5-trimethylbenzenesulfonyl chloride are influenced by the deactivating electronic effects of their three methyl substituents, their reactivity profiles are expected to diverge due to steric factors. The pronounced steric congestion in the 2,3,5-isomer is predicted to increase its ground-state energy, leading to a lower activation barrier and thus, enhanced reactivity compared to the 2,4,5-isomer. This counterintuitive, strain-driven reactivity is a key takeaway for chemists designing synthetic routes.[7]
The provided experimental protocol offers a direct and reliable method to validate this hypothesis. For professionals in drug development, understanding these subtle differences is paramount, as the choice of reagent can significantly influence reaction times, yields, and impurity profiles, ultimately impacting the efficiency of the discovery pipeline.
References
-
Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available from: [Link]
-
Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications. Available from: [Link]
-
Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available from: [Link]
-
2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Organic Syntheses. Available from: [Link]
-
Benzenesulfonyl chloride. Organic Syntheses. Available from: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available from: [Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available from: [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH. Available from: [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. Available from: [Link]
- Preparation method of substituted benzene sulfonyl chloride. Google Patents.
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Available from: [Link]
-
PREPARATION OF METHANESULFONYL CYANIDE. Organic Syntheses. Available from: [Link]
-
Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Available from: [Link]
-
Benzenesulfonyl chloride, 2,4,6-trimethyl-. NIST WebBook. Available from: [Link]
-
2-Mesitylenesulfonyl chloride | C9H11ClO2S. PubChem. Available from: [Link]
-
Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available from: [Link]
-
Benzenesulfonyl chloride. Wikipedia. Available from: [Link]
-
However, these days benzenesulphonyl chloride is replaced by p-toluenesulphonyl chloride. why? Brainly.in. Available from: [Link]
-
Why is para-toulenesulphonyl chloride used for reaction with Primary or secondary amine instead of Hinsberg reagent? Quora. Available from: [Link]
-
Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. Available from: [Link]
Sources
A Comparative Guide to the UV-Vis Absorption Characteristics of Trimethylbenzene Sulfonamides
This guide provides an in-depth technical comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of trimethylbenzene sulfonamide isomers. As direct, comparative experimental data for all isomers of trimethylbenzene sulfonamide is not extensively consolidated in publicly available literature, this guide adopts a predictive and methodological framework. We will leverage established principles of electronic spectroscopy and extrapolate from known data on substituted benzenes and aromatic sulfonamides to provide researchers, scientists, and drug development professionals with a robust guide for their own experimental work. The focus is not just on potential outcomes, but on the causal relationships between molecular structure, environmental factors, and the resulting spectral data, ensuring a self-validating approach to analysis.
Introduction: The "Why" Behind the Analysis
Sulfonamides represent a cornerstone class of compounds in medicinal chemistry and materials science. Their biological activity and photophysical properties are intrinsically linked to their electronic structure. For derivatives like trimethylbenzene sulfonamides, the specific arrangement of methyl groups on the aromatic ring can introduce subtle yet significant changes in electron density, steric hindrance, and overall molecular symmetry. These changes directly impact how the molecule interacts with ultraviolet and visible light.
UV-Vis spectroscopy serves as a rapid, non-destructive, and highly informative tool for probing these electronic structures. It allows for the characterization of chromophores, the quantification of analytes via the Beer-Lambert Law, and the investigation of solute-solvent interactions. Understanding the distinct UV-Vis absorption profiles of trimethylbenzene sulfonamide isomers is critical for:
-
Quality Control: Confirming the identity and purity of a synthesized isomer.
-
Structure-Property Relationship Studies: Correlating substitution patterns with electronic properties to design compounds with desired characteristics.
-
Pharmacokinetic Analysis: Developing quantitative assays for these compounds in biological matrices.
This guide will compare the expected UV-Vis characteristics of key trimethylbenzene sulfonamide isomers, explain the underlying electronic principles, and provide a rigorous experimental protocol for obtaining and interpreting high-quality spectral data.
Theoretical Grounding: Chromophores, Transitions, and Substituent Effects
The UV-Vis absorption of a trimethylbenzene sulfonamide is dominated by the electronic transitions within the substituted benzene ring, which acts as the primary chromophore.
2.1. The Benzene Chromophore Benzene exhibits two characteristic absorption bands in the UV region:
-
E-bands (E₁ and E₂): Occurring at shorter wavelengths (~184 nm and ~204 nm), these are high-intensity absorptions arising from allowed π → π* transitions.
-
B-band (Benzenoid band): Found at a longer wavelength (~255 nm), this is a low-intensity absorption characterized by fine vibrational structure. It results from a symmetry-forbidden π → π* transition.[1][2]
2.2. The Role of Substituents When substituents are added to the benzene ring, they can alter the energy of the molecular orbitals, leading to shifts in the absorption bands:
-
Sulfonamide Group (-SO₂NHR): This is an electron-withdrawing group that also possesses non-bonding (n) electrons on the oxygen and nitrogen atoms. It can cause a shift in the primary absorption bands and may introduce a very weak, often obscured, n → π* transition.
-
Methyl Groups (-CH₃): As alkyl groups, they are weak electron-donating groups (auxochromes) that, through hyperconjugation, perturb the π-system of the benzene ring. This perturbation typically breaks the symmetry of the parent benzene molecule, causing the forbidden B-band to become more allowed, thus increasing its intensity (a hyperchromic effect), and shifting it to a longer wavelength (a bathochromic or red shift).[1]
The net effect on the spectrum is a composite of the electronic influences of both the sulfonamide and the three methyl groups, as well as the steric interactions dictated by their relative positions.
Comparative Analysis of Trimethylbenzene Sulfonamide Isomers
We will focus our comparison on two representative isomers: the highly symmetric 2,4,6-trimethylbenzene sulfonamide (mesitylene sulfonamide) and the less symmetric 2,3,4-trimethylbenzene sulfonamide .
| Feature | 2,4,6-Trimethylbenzene Sulfonamide | 2,3,4-Trimethylbenzene Sulfonamide | Unsubstituted Benzenesulfonamide (Reference) |
| Symmetry | High (C₂ᵥ, pseudo-D₃ₕ) | Low (C₁) | High (C₂ᵥ) |
| Steric Hindrance | High: Methyl groups flank the sulfonamide, potentially forcing it out of the ring's plane. | Moderate: Steric crowding is present but less severe than in the 2,4,6-isomer. | Low |
| Electronic Effect | Symmetrical electron donation from three methyl groups. | Asymmetrical electron donation. | None from alkyl groups. |
| Expected B-band λₘₐₓ | Moderate bathochromic shift relative to benzene. | Significant bathochromic shift due to lower symmetry. | Slight bathochromic shift relative to benzene. |
| Expected B-band Intensity (ε) | Moderate hyperchromic effect. Steric hindrance may reduce π-conjugation, tempering the intensity increase. | Strong hyperchromic effect due to significant loss of symmetry. | Low intensity. |
Rationale: The high symmetry of the 2,4,6-isomer partially preserves the forbidden nature of the B-band transition, leading to a lower intensity compared to the asymmetric 2,3,4-isomer, where the transition is more allowed. Furthermore, significant steric hindrance in the 2,4,6-isomer can twist the sulfonamide group out of the plane of the benzene ring, disrupting the overlap between the sulfonamide's orbitals and the aromatic π-system. This decoupling would likely result in a spectrum that more closely resembles trimethylbenzene itself, with a less pronounced bathochromic shift compared to an isomer where such conjugation is more favorable.
The Influence of the Chemical Environment
The absorption spectrum of a sulfonamide is not static; it is highly sensitive to its environment, a phenomenon that provides another layer of analytical information.
4.1. Solvent Effects (Solvatochromism) The polarity of the solvent can significantly influence the position of absorption maxima.[3][4][5]
-
π → π* Transitions: Increasing solvent polarity generally causes a small bathochromic (red) shift. Polar solvents can stabilize the more polar excited state to a greater extent than the ground state.[5][6]
-
n → π* Transitions: Increasing solvent polarity typically causes a hypsochromic (blue) shift. This is because the ground state, with its non-bonding electrons, is stabilized by hydrogen bonding with polar protic solvents, increasing the energy gap to the excited state.[5][6]
Experimental Insight: By running spectra in a non-polar solvent (e.g., hexane) and a polar, protic solvent (e.g., ethanol), one can probe the nature of the electronic transitions. A red shift would support a π → π* assignment for the observed band, while a blue shift would indicate the presence of an n → π* transition.
4.2. pH Effects The sulfonamide moiety contains an acidic proton on the nitrogen atom. Changes in pH can lead to its deprotonation, forming the sulfonamidate anion. This change in the electronic structure of the substituent results in a significant shift in the UV spectrum. This effect is so reliable that UV-Vis spectrophotometry is a common method for determining the pKa values of sulfonamide drugs.[7][8] As the pH of the solution increases past the pKa, the equilibrium will shift towards the anionic form, and the observed spectrum will change accordingly, often resulting in a bathochromic shift.
A Validated Experimental Protocol for Comparative Analysis
This protocol is designed to generate high-fidelity, comparable data for different sulfonamide isomers. The causality behind each step is explained to ensure a deep understanding and robust results.
Objective: To determine and compare the absorption maxima (λₘₐₓ) and molar absorptivity (ε) of trimethylbenzene sulfonamide isomers in a specified solvent.
Materials & Instrumentation:
-
Dual-beam UV-Vis Spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
-
Matched pair of 1 cm path length quartz cuvettes
-
Spectroscopic grade solvent (e.g., Ethanol or Cyclohexane)
-
Trimethylbenzene sulfonamide samples
Workflow Diagram:
Caption: Experimental workflow for comparative UV-Vis analysis.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Action: Accurately weigh approximately 10 mg of each trimethylbenzene sulfonamide isomer using an analytical balance. Record the exact weight.
-
Causality: Precise mass is crucial for the accurate calculation of molar absorptivity.
-
Action: Quantitatively transfer the weighed solid to a 100 mL Class A volumetric flask. Dissolve and dilute to the mark with spectroscopic grade solvent. This creates a stock solution of known concentration.
-
Causality: Spectroscopic grade solvents are used to avoid interfering absorptions. Class A volumetric flasks ensure the accuracy of the final concentration.
-
-
Preparation of Working Standards:
-
Action: Perform serial dilutions from the stock solution to prepare at least five concentrations that will yield absorbances between 0.1 and 1.0.
-
Causality: The Beer-Lambert Law is most linear and accurate in this absorbance range, avoiding deviations that occur at very high concentrations.
-
-
Instrument Setup and Baseline Correction:
-
Action: Turn on the spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 30 minutes.
-
Causality: Lamp stabilization is essential for a consistent and low-noise signal.
-
Action: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 400 nm to 200 nm).
-
Causality: This step digitally subtracts any absorbance from the solvent and the cuvettes themselves, ensuring the final spectrum is solely due to the analyte. Using a matched pair of quartz cuvettes minimizes optical differences between the sample and reference paths.
-
-
Spectral Acquisition and Determination of λₘₐₓ:
-
Action: Empty the sample cuvette, rinse it with a small amount of the highest concentration standard, and then fill it with that standard.
-
Causality: Rinsing prevents dilution of the sample by residual solvent.
-
Action: Place the cuvette in the sample holder and acquire a full absorbance scan. Identify the wavelength of maximum absorbance (λₘₐₓ).
-
Causality: All subsequent quantitative measurements should be made at λₘₐₓ to ensure maximum sensitivity and adherence to the Beer-Lambert Law.
-
-
Quantitative Measurement and Data Analysis:
-
Action: Set the spectrophotometer to measure absorbance at the single, predetermined λₘₐₓ. Measure the absorbance of each prepared standard, from lowest to highest concentration.
-
Causality: A single-wavelength measurement is faster and often more precise than reading from a full scan.
-
Action: Convert concentrations from µg/mL to mol/L. Plot a graph of Absorbance vs. Molar Concentration.
-
Action: Perform a linear regression on the data points. The resulting line should pass through the origin with a coefficient of determination (R²) ≥ 0.995.
-
Causality: A high R² value validates the linearity of the response and the quality of the dilutions.
-
Action: The slope of this line is equal to the molar absorptivity (ε) multiplied by the path length (b), which is typically 1 cm. Therefore, slope = ε . The units of ε are L mol⁻¹ cm⁻¹.
-
Conclusion
By employing the detailed experimental workflow provided, researchers can generate high-quality, reproducible data to validate these predictions, quantify isomeric purity, and build a deeper understanding of the structure-property relationships within this important class of molecules.
References
-
Gáti and Szalay Relationship for Sulfonimide-Based Compound. ResearchGate. Available at: [Link]
-
Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. ResearchGate. Available at: [Link]
-
Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]
-
Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. ResearchGate. Available at: [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI. Available at: [Link]
-
Characterization of the Ultraviolet Absorption Spectra of Some Substituted Benzene-sulfonamides. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. Asian Journal of Chemistry. Available at: [Link]
-
Molar absorption coefficients and acid dissociation constants for fluoroquinolone, sulfonamide, and tetracycline antibiotics of environmental concern. PubMed. Available at: [Link]
-
Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. ResearchGate. Available at: [Link]
-
UV-Vis Absorption Spectroscopy - Theory. Sheffield Hallam University. Available at: [Link]
-
Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Journal of Synthetic Chemistry. Available at: [Link]
-
Effect of Solvent in UV-by M.Qasim.pptx. Slideshare. Available at: [Link]
-
Electronic Spectra: Ultraviolet and Visible Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Electronic transitions in UV Visible spectroscopy. YouTube. Available at: [Link]
-
UV-Vis Absorption spectra of SDBS in dilute aqueous solutions. ResearchGate. Available at: [Link]
-
UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. Available at: [Link]
-
Wavelength Dependence of the Transformation Mechanism of Sulfonamides. MDPI. Available at: [Link]
-
Ultraviolet absorption spectra of seven substituted benzenes. NIST. Available at: [Link]
-
Uv-vis : r/chemistry. Reddit. Available at: [Link]
-
1,2,4-Trimethylbenzene. PubChem. Available at: [Link]
-
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. PMC. Available at: [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link]
-
Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI. Available at: [Link]
-
UV visible spectra of aromatic compounds. YouTube. Available at: [Link]
-
Analyses of sulfonamide antibiotics by CEC using poly(divinylbenzene-1-octadecene-vinylbenzyl trimethyl ammonium chloride) monolithic columns. PubMed. Available at: [Link]
-
Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. Available at: [Link]
Sources
- 1. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Solvent in UV-by M.Qasim.pptx [slideshare.net]
- 6. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Molar absorption coefficients and acid dissociation constants for fluoroquinolone, sulfonamide, and tetracycline antibiotics of environmental concern - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Validating the Purity of 2,3,5-trimethylbenzenesulfonamide using Thin-Layer Chromatography
For researchers and professionals in drug development, establishing the purity of a chemical entity is a foundational requirement for advancing any project. The presence of uncharacterized impurities can confound experimental results and pose significant safety risks. This guide provides an in-depth, practical comparison of methodologies for validating the purity of 2,3,5-trimethylbenzenesulfonamide, with a primary focus on the robust, accessible, and rapid technique of Thin-Layer Chromatography (TLC). We will explore the causality behind protocol choices and compare TLC's performance against other common analytical techniques, grounding our discussion in established scientific principles.
The Principle of Purity: Why TLC is a First-Line Defense
At its core, chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[1] In TLC, the stationary phase is a thin layer of an adsorbent material, typically polar silica gel or alumina, coated onto a plate.[2] The mobile phase, a solvent or solvent mixture, moves up the plate via capillary action, carrying the sample with it.[3]
The separation is governed by the polarity of the compounds in the sample. In a normal-phase TLC setup (polar stationary phase), non-polar compounds have a weaker affinity for the stationary phase and a higher affinity for the mobile phase, causing them to travel further up the plate.[3] Conversely, polar compounds interact more strongly with the stationary phase and move shorter distances.[2] This differential migration allows for the effective separation of the target compound from its impurities. TLC is an invaluable tool for its simplicity, low cost, high sensitivity, and the speed at which it can provide a qualitative assessment of purity.[4]
Understanding 2,3,5-trimethylbenzenesulfonamide
To design an effective TLC protocol, we must first consider the structure of our target molecule, 2,3,5-trimethylbenzenesulfonamide (CAS: 116340-69-3).[5] Its structure consists of a non-polar trimethylbenzene ring and a polar sulfonamide (-SO₂NH₂) group. This amphiphilic nature dictates its moderate polarity, making it an ideal candidate for analysis on a silica gel stationary phase. The aromatic ring also confers a crucial property: it absorbs short-wave ultraviolet (UV) light, making it easily visible on TLC plates containing a fluorescent indicator.[6]
Experimental Protocol: A Self-Validating TLC System
This protocol is designed not just to be followed, but to be understood. Each step includes a justification to ensure the generation of reliable and reproducible data.
Materials
-
TLC Plates: Silica gel 60 F₂₅₄ plates (The "F₂₅₄" indicates the presence of a fluorescent indicator that glows at 254 nm).
-
Sample: 2,3,5-trimethylbenzenesulfonamide.
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane, and Ammonium Hydroxide (NH₄OH).
-
Apparatus: TLC developing chamber, capillary spotters or micropipette, UV lamp (254 nm), iodine chamber, forceps.
Step-by-Step Methodology
Part 1: Preparation (The Foundation of Good Separation)
-
Sample Preparation: Prepare a ~1 mg/mL solution of your 2,3,5-trimethylbenzenesulfonamide sample in a suitable solvent like dichloromethane or ethyl acetate. The goal is a concentration that yields a clear, compact spot without overloading the plate.
-
Developing Chamber Saturation: Pour the chosen mobile phase (see Mobile Phase Selection below) into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the chamber and allow it to saturate for at least 10-15 minutes.
-
Causality: A saturated atmosphere is critical.[4] It ensures that the mobile phase does not evaporate from the TLC plate surface as it ascends. Evaporation can change the mobile phase composition and lead to an uneven solvent front, resulting in skewed Rƒ values and poor separation.
-
Part 2: Plate Spotting and Development
-
Baseline Drawing: Using a pencil, lightly draw a starting line (the baseline) approximately 1 cm from the bottom of the TLC plate.
-
Spotting: Using a capillary tube, carefully spot a small amount of your prepared sample solution onto the baseline. The ideal spot is 1-2 mm in diameter. If necessary, apply multiple small spots, allowing the solvent to evaporate between applications, to build concentration without creating a large initial zone.
-
Expert Tip: Alongside your sample, it is good practice to spot a reference standard of pure 2,3,5-trimethylbenzenesulfonamide, if available. This provides a direct comparison for the Rƒ value.
-
-
Development: Using forceps, carefully place the spotted TLC plate into the saturated developing chamber. Ensure the baseline is above the level of the solvent pool. Close the chamber and allow the mobile phase to ascend the plate undisturbed.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
Part 3: Visualization and Analysis
-
UV Visualization (Non-Destructive): Place the dried plate under a UV lamp set to 254 nm.[7] The plate's background will fluoresce green, and UV-active compounds, like our aromatic sulfonamide, will appear as dark spots by quenching the fluorescence.[8] Lightly circle any visible spots with a pencil.
-
Iodine Staining (Semi-Destructive): Place the plate in a sealed chamber containing a few crystals of iodine.[9] Iodine vapor will sublime and form colored complexes (typically yellow-brown) with many organic compounds, especially aromatic systems.[8][10] This can reveal non-UV-active impurities. The spots will fade over time, so they should be circled immediately.
-
Rƒ Calculation: The Retention Factor (Rƒ) is a key metric for identifying compounds. It is a ratio calculated as:
-
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front) The Rƒ value is a characteristic of a compound in a specific solvent system and should be between 0 and 1.[2] For optimal separation and accuracy, an Rƒ value between 0.3 and 0.7 is generally desirable.[11]
A single, well-defined spot indicates high purity. The presence of additional spots signifies impurities. Streaking or tailing of a spot can indicate that the sample was overloaded or that the compound is interacting too strongly with the stationary phase.
-
Mobile Phase Selection: The Art of Polarity Tuning
The choice of mobile phase is the most critical variable in TLC.[1] For 2,3,5-trimethylbenzenesulfonamide, we need a solvent system that can overcome the polar sulfonamide's interaction with the silica gel just enough to allow it to migrate to the desired Rƒ range.
-
Initial System: A good starting point is a mixture of a moderately polar solvent and a non-polar solvent, such as 3:1 Hexane:Ethyl Acetate .
-
System Optimization:
-
If the Rƒ is too low (spot remains near the baseline), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate).
-
If the Rƒ is too high (spot is near the solvent front), the mobile phase is too polar. Increase the proportion of the less polar solvent (hexane).
-
-
Addressing Streaking with Sulfonamides: Sulfonamides can sometimes streak on silica gel due to the acidic nature of the silica interacting with the basic nitrogen atom. Adding a small amount of a base to the mobile phase can mitigate this. A highly effective system for sulfonamides is 95:5:0.5 Dichloromethane:Methanol:Ammonium Hydroxide .[12][13] The small amount of base deprotonates the silica surface slightly, leading to sharper, more defined spots.
dot graph TD; A[Start: Prepare Sample & Standards] --> B{Select & Prepare Mobile Phase}; B --> C[Saturate Developing Chamber]; C --> D[Spot TLC Plate]; D --> E[Develop Plate in Chamber]; E --> F{Mark Solvent Front & Dry Plate}; F --> G[Visualize Under UV Light (254 nm)]; G --> H[Circle Spots]; H --> I{Optional: Iodine Staining}; I --> J[Calculate Rƒ Values]; J --> K[Analyze Results for Purity]; subgraph Preparation A; B; C; end subgraph Execution D; E; F; end subgraph Analysis G; H; I; J; K; end
end enddot Caption: Workflow for Purity Validation by TLC.
Interpreting the Chromatogram: A Visual Guide
The diagram below illustrates the principle of separation on a TLC plate. Impurities from a hypothetical synthesis of 2,3,5-trimethylbenzenesulfonamide are separated based on polarity.
Comparison with Alternative Analytical Methods
While TLC is an excellent screening tool, other methods offer quantitative data and higher resolution. The choice of technique depends on the specific requirements of the analysis.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning between a planar stationary phase and a liquid mobile phase.[1] | Partitioning between a packed column (stationary phase) and a pumped liquid mobile phase. | Partitioning between a coated capillary column (stationary phase) and a carrier gas (mobile phase). | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Primary Use | Rapid qualitative purity checks, reaction monitoring.[4] | High-resolution separation and quantification. | Analysis of volatile and thermally stable compounds. | Definitive structure elucidation and quantification. |
| Sensitivity | Microgram (µg) to Nanogram (ng).[1] | Nanogram (ng) to Picogram (pg). | Nanogram (ng) to Picogram (pg). | Milligram (mg). |
| Resolution | Moderate. | Very High. | Very High. | Not a separation technique. |
| Speed | Fast (15-30 minutes per sample). | Moderate (10-60 minutes per sample). | Moderate (10-60 minutes per sample). | Fast (5-15 minutes per sample). |
| Cost | Very Low. | High. | High. | Very High. |
| Quantification | Semi-quantitative at best (with densitometry). | Excellent. | Excellent. | Excellent (with internal standard). |
| Suitability for this Compound | Excellent for rapid purity assessment. | Excellent for precise quantification of impurities. | Not suitable (compound is not sufficiently volatile). | Excellent for structural confirmation and purity assessment. |
As the table illustrates, TLC serves as a perfect complementary technique to more resource-intensive methods like HPLC and NMR. A researcher can quickly screen multiple fractions from a purification column using TLC before committing the most promising ones to HPLC for rigorous quantitative analysis.
Conclusion: An Indispensable Tool in the Scientist's Arsenal
Validating the purity of 2,3,5-trimethylbenzenesulfonamide is a critical step in its use for research and development. Thin-Layer Chromatography provides a rapid, cost-effective, and reliable method for this purpose. By understanding the principles of separation and carefully selecting the stationary and mobile phases, researchers can quickly ascertain the presence of impurities. While HPLC and NMR offer superior resolution and quantitative power, the accessibility and speed of TLC solidify its role as an essential first-line analytical tool in any chemistry laboratory. This guide provides the foundational knowledge and practical steps to implement a robust and self-validating TLC system, empowering scientists to proceed with confidence in the purity of their materials.
References
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. [Link]
-
University of California, Los Angeles. (n.d.). TLC Visualization Methods. [Link]
-
Wikipedia. Thin-layer chromatography. [Link]
-
Labster. TLC Visualization Methods. [Link]
-
Scribd. TLC Visualization Techniques. [Link]
-
Veeprho. (2025). Thin Layer Chromatography (TLC) Explained. [Link]
-
University of Toronto. Thin Layer Chromatography (TLC). [Link]
-
FAO/IAEA. (2014). Detection of sulfonamides in chicken muscle by thin layer chromatography. [Link]
-
Reddit. (2024). How to separate these sulfonamides with TLC. [Link]
-
MDPI. (2024). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. [Link]
-
Klein, H. R., & Mader, W. J. (1971). TLC identification of sulfonamides. Journal of Pharmaceutical Sciences, 60(3), 448-50. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Solubility of Things. Tropicamide. [Link]
Sources
- 1. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 2. 薄層クロマトグラフィー [sigmaaldrich.com]
- 3. veeprho.com [veeprho.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzenesulfonamide, 2,3,5-trimethyl- | CymitQuimica [cymitquimica.com]
- 6. theory.labster.com [theory.labster.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Home Page [chem.ualberta.ca]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Elemental Analysis of C9H13NO2S Compounds in Pharmaceutical Development
For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of an active pharmaceutical ingredient (API) is a foundational requirement for ensuring its identity, purity, and quality. This guide provides an in-depth comparison of standards and methodologies for the elemental analysis of C9H13NO2S compounds, a molecular formula representative of various sulfonamide-based drugs and intermediates. We will delve into the nuances of experimental design, data interpretation, and troubleshooting, grounded in scientific principles and regulatory expectations.
The Critical Role of Elemental Analysis in Drug Development
Elemental analysis, specifically the quantification of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), serves as a cornerstone of pharmaceutical quality control.[1][2] For a C9H13NO2S compound, the theoretical elemental composition is a fixed stoichiometric ratio. Any significant deviation from these theoretical values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.[3] Regulatory bodies like the ICH emphasize the importance of characterizing impurities in new drug substances, making accurate elemental analysis a non-negotiable aspect of regulatory submissions.
Combustion Analysis: The Gold Standard for CHNS Determination
While various analytical techniques exist for elemental determination, combustion analysis, based on the Dumas method, is the most widely adopted and reliable technique for organic compounds.[4][5] This method involves the complete and instantaneous combustion of the sample in a high-temperature, oxygen-rich environment. The resulting gases—carbon dioxide (CO2), water (H2O), nitrogen (N2), and sulfur dioxide (SO2)—are then separated and quantified to determine the elemental composition of the original sample.[5][6]
The primary advantages of combustion analysis include:
-
High Accuracy and Precision: Modern elemental analyzers can achieve an accuracy of within 0.3% of the theoretical values.[3]
-
Small Sample Size: Typically, only a few milligrams of the sample are required for analysis.[3]
-
Speed and Automation: Automated systems allow for high sample throughput, which is crucial in a drug development setting.[2]
Instrumentation for CHNS Analysis: A Comparative Overview
The choice of an elemental analyzer is a critical decision for any analytical laboratory. Here, we compare two prominent instruments in the market: the Thermo Scientific™ FlashSmart™ Elemental Analyzer and the Elementar vario EL cube.
| Feature | Thermo Scientific™ FlashSmart™ EA | Elementar vario EL cube |
| Principle | Dynamic flash combustion | Dynamic flash combustion |
| Configuration | Modular (CHNS, CHN, O, N/Protein)[7] | CHNS+O+Cl[8] |
| Detector | Thermal Conductivity Detector (TCD)[7] | Thermal Conductivity Detector (TCD), optional IR detector for trace sulfur[9][10] |
| Sample Throughput | High, with automated "wake-up" and "stand-by" functions[7] | High, with an autosampler of up to 120 positions, reloadable at any time[9] |
| Key Features | Multi-valve control (MVC) for automatic switching between different analytical circuits, EagerSmart™ Data Handling Software for automated calculations including empirical formula.[11] | Patented ball valve for blank-free sample transfer, Advanced Purge and Trap (APT) technology for baseline separation of gases, even at extreme elemental ratios.[9][10] |
| Reported Performance | Excellent accuracy and reproducibility for a wide range of pharmaceutical compounds. | High precision for a wide range of sample types, from micrograms to grams.[8] |
Experimental Protocol for Elemental Analysis of a C9H13NO2S Compound
This section provides a detailed, step-by-step methodology for the elemental analysis of a C9H13NO2S compound, using N-Ethyl-p-toluenesulfonamide as a representative example.
Sample Preparation and Weighing
Proper sample preparation is paramount for obtaining accurate results.
-
Homogenization: Ensure the sample is homogenous. If necessary, gently grind the sample to a fine powder using a clean agate mortar and pestle.
-
Drying: Dry the sample to a constant weight to remove any residual moisture or solvents that could interfere with the analysis. This can be done in a vacuum oven at a temperature appropriate for the compound's stability.
-
Weighing: Accurately weigh 1-2 mg of the homogenized and dried sample into a tin capsule using a calibrated microbalance. The accuracy of the weighing step is critical as the final results are calculated as a percentage of the initial sample weight.[1]
Instrument Setup and Calibration
-
Instrument Preparation: Ensure the elemental analyzer is in a ready state, with the combustion and reduction furnaces at their optimal temperatures (typically around 900-1200°C for combustion and 600-800°C for reduction).[6] Check the levels of the carrier gas (helium) and combustion gas (oxygen).
-
Calibration: Perform a multi-point calibration using a certified reference material (CRM). For a C9H13NO2S compound, a CRM with certified values for C, H, N, and S, such as sulfanilamide or BBOT (2,5-Bis(5-tert-butyl-2-benzoxazol-2-yl)thiophene), is suitable.[12] Analyze the CRM at different weights to generate a calibration curve. The system should be recalibrated if the analysis of a check standard deviates by more than a predefined threshold (e.g., 0.3%).[3]
Sample Analysis
-
Blank Analysis: Analyze an empty tin capsule to determine the blank signal.
-
CRM Analysis: Analyze the CRM as a check standard to verify the calibration.
-
Sample Analysis: Analyze the prepared sample. It is recommended to perform the analysis in duplicate or triplicate to ensure the reproducibility of the results.[3]
Data Analysis and Interpretation
The software of the elemental analyzer will automatically calculate the percentage of C, H, N, and S in the sample based on the detector signals and the calibration.
Theoretical vs. Expected Experimental Data for C9H13NO2S (N-Ethyl-p-toluenesulfonamide)
| Element | Theoretical % | Acceptance Criteria (±0.4%) | Expected Experimental Range |
| Carbon (C) | 54.25 | 53.85 - 54.65 | Within acceptance criteria |
| Hydrogen (H) | 6.57 | 6.17 - 6.97 | Within acceptance criteria |
| Nitrogen (N) | 7.03 | 6.63 - 7.43 | Within acceptance criteria |
| Sulfur (S) | 16.09 | 15.69 - 16.49 | Within acceptance criteria |
For a new drug substance, the experimental results for C, H, and N are generally expected to be within ±0.4% of the theoretical values to be considered acceptable for publication and regulatory submission.[3]
Addressing Challenges and Ensuring Data Integrity
Several factors can affect the accuracy and reliability of elemental analysis data.
Interferences in Sulfur and Nitrogen Analysis
The accurate determination of sulfur and nitrogen can be challenging due to the formation of various oxides during combustion and potential interferences.
-
Nitrogen Interference in Sulfur Determination: In some analytical methods, nitrogen-containing compounds can produce a false-positive signal for sulfur.[13] Advanced technologies like Micro Plasma Optimization (MPO) can be employed to remove interfering nitrogen compounds before the detection of SO2.[13]
-
Incomplete Conversion of Nitrogen Oxides: To ensure that all nitrogen oxides (NOx) are converted to N2 for detection, a high-purity copper reduction tube is used.[4] Regular maintenance and replacement of the reduction tube are crucial.
Sample Homogeneity and Weighing Errors
-
Homogeneity: For heterogeneous samples, a larger sample size may be required to obtain a representative analysis.[4] Thorough homogenization is critical.
-
Weighing: As previously emphasized, the use of a calibrated microbalance and meticulous weighing technique are essential to minimize errors.[14]
Conclusion
The elemental analysis of C9H13NO2S compounds is a critical analytical task in pharmaceutical development that demands a thorough understanding of the principles of combustion analysis, careful experimental execution, and a proactive approach to troubleshooting. By selecting the appropriate instrumentation, adhering to a validated protocol, and being cognizant of potential sources of error, researchers can ensure the generation of high-quality, reliable data that meets both scientific and regulatory standards. This guide serves as a comprehensive resource to aid in achieving this goal, ultimately contributing to the development of safe and effective medicines.
References
-
Analytik Jena. (2021, April 15). Removal of Nitrogen Interferences for Sulfur Determination in Fuels. Analytik Jena. [Link]
-
LabX. (2024, May 29). The Best Elemental Analyzers: A Buyer's Review of Price and Features. LabX. [Link]
-
Analytical Methods Committee, Royal Society of Chemistry. (2008, April). CHNS Elemental Analysers. AMCTB No 29. [Link]
-
Spectroscopy Online. (2014, March 14). Sulfur Determination in Fuels by ICP-OES and ICP-MS to Meet Increasingly Stricter Legislation Requirements. [Link]
-
Analytical Techniques. (n.d.). Analytical Techniques for the determination of sulphur components in flue gas, fuel gas and natural gas. [Link]
-
Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. [Link]
-
AZoM. (2023, October 12). Why Use Organic Elemental Analyzers for CHNS Analysis?[Link]
-
INF സ്റ്റീൽ. (2022, August 25). Causes of deviations in carbon and sulfur analyzer data analysis. [Link]
-
Alpha Resources. (n.d.). Certified Reference Materials (CRMs). [Link]
-
Scribd. (n.d.). CHNS Report. [Link]
-
University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. [Link]
-
Spectro-Lab. (n.d.). Elemental Analysis: CHNS/O Determination of Marine Samples. [Link]
-
Matthews, R. D., Sawyer, R. F., & Schefer, R. W. (1977). Interferences in chemiluminescent measurement of nitric oxide and nitrogen dioxide emissions from combustion systems. Environmental Science & Technology, 11(12), 1092–1096. [Link]
-
Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Application Note. [Link]
-
Hecobian, A., & Dillner, A. M. (2012). Experimental characterization of sulfur interference in IMPROVE aluminum and silicon XRF data. Atmospheric Environment, 61, 443-450. [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. [Link]
-
SciSPX. (n.d.). Vario EL Cube - CHNS Elemental Analyzer. [Link]
-
Alibakhshi, A. (2022). Accurate evaluation of combustion enthalpy by ab-initio computations. Scientific reports, 12(1), 5834. [Link]
-
VELP Scientifica. (2021). CHNS/O Determination in rubber samples – material characterization. Application Note E-EMA-002-2021/A1. [Link]
-
Elementar. (n.d.). Organic elemental analyzer vario EL cube. [Link]
-
NASA Technical Reports Server. (n.d.). Interference of oxygen, carbon dioxide, and water vapor on the analysis for oxides of nitrogen by chemiluminescence. [Link]
-
Alibakhshi, A. (2022). Accurate evaluation of combustion enthalpy by ab-initio computations. Scientific reports, 12(1), 5834. [Link]
-
Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. CLG-SUL.05. [Link]
-
ResearchGate. (n.d.). ATD of N-ethyl-p-toluenesulfonamide (m/z 199.0667) and its possible charge isomers in the methanol/water mobile phase. [Link]
-
ResearchGate. (2022, April 8). Accurate evaluation of combustion enthalpy by ab-initio computations. [Link]
-
ChemRxiv. (2021, September 27). High precision evaluation of the combustion enthalpy by ab-initio computations. [Link]
-
ResearchGate. (2020, June 11). Interference from alkenes in chemiluminescent NO x measurements. [Link]
-
TSI. (n.d.). Combustion Analysis Basics. [Link]
-
Atmospheric Measurement Techniques. (2020, November 10). Interference from alkenes in chemiluminescent NOx measurements. [Link]
-
Elementar. (n.d.). Flyer vario EL cube (EN). [Link]
-
Organic Syntheses. (n.d.). osmium-catalyzed vicinal oxyamination of olefins by chloramine-t. [Link]
Sources
- 1. aurigaresearch.com [aurigaresearch.com]
- 2. azom.com [azom.com]
- 3. chem.ubc.ca [chem.ubc.ca]
- 4. rsc.org [rsc.org]
- 5. mt.com [mt.com]
- 6. scribd.com [scribd.com]
- 7. The Best Elemental Analyzers: A Buyer's Review of Price and Features [labx.com]
- 8. scispx.com [scispx.com]
- 9. Organic elemental analyzer vario EL cube - Elementar [elementar.com]
- 10. lqa.com [lqa.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. analysis.rs [analysis.rs]
- 13. 耶拿分析仪器(北京)有限公司 [analytik-jena.com.cn]
- 14. jinyibo.com [jinyibo.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2,3,5-Trimethylbenzene-1-sulfonamide
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 2,3,5-Trimethylbenzene-1-sulfonamide in a laboratory setting. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven advice to ensure your safety and the integrity of your research. This document is structured to provide a clear, logical pathway from hazard identification to operational and disposal procedures, empowering you to work with confidence and security.
Hazard Analysis: A Tale of Two Moieties
The potential hazards of this compound can be inferred from its constituent parts:
-
Trimethylbenzene: Isomers of trimethylbenzene are known to be flammable liquids and can cause skin, eye, and respiratory irritation.[1][2][3][4] Vapors may lead to dizziness and drowsiness.[1]
-
Aromatic Sulfonamides: This class of compounds is widely recognized for its potential to cause allergic skin reactions and other adverse health effects.[5]
Therefore, we must assume that this compound may present the following hazards:
-
Potential for allergic skin reactions[5]
-
Possible central nervous system effects if inhaled in large quantities[1][4]
-
Flammability, especially if handled at elevated temperatures or in a fine powder form that can create an explosive dust mixture with air.[2][3]
This proactive hazard assessment is the foundation of a sound PPE strategy. We don't just wear PPE; we wear it for specific, well-understood reasons.
The Core of Protection: A Multi-Layered PPE Strategy
Given the anticipated hazards, a comprehensive PPE strategy is mandatory. This involves more than just a lab coat and gloves; it requires a thoughtful selection of equipment to protect against all potential routes of exposure.
Before we even consider personal protective equipment, we must emphasize the critical role of engineering controls. PPE is the last line of defense, not the first.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[3] A certified chemical fume hood is strongly recommended to minimize the inhalation of any dust or vapors.
-
Emergency Equipment: An accessible safety shower and eyewash station are non-negotiable.[1] Ensure these are tested regularly and the pathways to them are unobstructed.
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Double-gloving is advised for extended handling. | To prevent skin contact, irritation, and potential absorption or allergic reaction.[3][4][6] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a risk of splashing. | To protect the eyes from dust particles and splashes, preventing serious eye irritation.[2][3] |
| Skin and Body Protection | A flame-retardant lab coat. For larger quantities or tasks with a higher risk of spillage, chemical-resistant coveralls are recommended. | To protect the skin from contact and to provide a barrier against potential splashes. Flame-retardant properties are crucial given the flammability risk from the trimethylbenzene component.[2] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside of a fume hood or if dust/aerosol generation is likely. An N95 respirator may be sufficient for low-level dust, but a respirator with organic vapor cartridges is recommended if heating the compound. | To prevent inhalation of airborne particles and vapors, which can cause respiratory irritation and other systemic effects.[1][3] |
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.
Caption: A workflow diagram illustrating the key decision points for selecting and using appropriate PPE.
Operational and Disposal Plans: Ensuring a Safe Conclusion
Safe handling of this compound extends beyond its use in experiments to include proper storage and disposal.
-
Grounding: When transferring the substance, ground and bond containers to prevent static discharge, which could be an ignition source.[2][6]
-
Incompatible Materials: Store away from strong oxidizing agents and nitric acid.[1]
-
Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat and ignition sources.[1][2]
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE as outlined above (including respiratory protection), contain the spill using an inert absorbent material such as sand or vermiculite.
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[1][3]
-
Clean the spill area thoroughly.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Place waste in a clearly labeled, sealed container.
-
Disposal Protocol: Dispose of the waste through a licensed waste disposal contractor, following all local, state, and federal regulations.[1] Do not dispose of it down the drain.[1]
By adhering to these comprehensive guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are embodied in a proactive and well-informed approach to chemical handling.
References
- SAFETY DATA SHEET for Mesitylene (1,3,5-Trimethylbenzene). (2009-09-26). Fisher Scientific.
- SAFETY DATA SHEET for Mesitylene (1,3,5-Trimethylbenzene). (2025-05-07). Sigma-Aldrich.
- SAFETY DATA SHEET for Flammable Liquid Mixture. (2015-03-04). Airgas.
- SAFETY DATA SHEET for 1,2,3-Trimethylbenzene. (2025-05-06). Sigma-Aldrich.
- trimethylbenzene - Safety D
- Safety data sheet for 1,2,3-Trimethylbenzene. (2022-12-01).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023-11-09).
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
- Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calcul
- ICSC 1155 - 1,3,5-TRIMETHYLBENZENE.
- Effects of the presence of sulfonamides in the environment and their influence on human health. (2011-11-30). PubMed.
- Allergic adverse reactions to sulfonamides. PubMed.
- 2-(2,4-dinitrophenoxy)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
